2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-phenylpyrimidin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGPXAQHGUWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409000 | |
| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298217-37-5 | |
| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[1][4][5] The unique physicochemical attributes of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[6] This guide provides a comprehensive technical overview of the diverse biological activities of novel pyrimidine derivatives, focusing on their therapeutic potential in oncology, infectious diseases, and inflammation. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Part 1: The Anticancer Potential of Pyrimidine Derivatives
The quest for more effective and targeted cancer therapies has positioned pyrimidine derivatives at the forefront of oncological research.[1][7][8] Their ability to interfere with critical cellular processes in cancer cells has led to the development of numerous successful drugs, including the well-known 5-fluorouracil.[1] Novel pyrimidine derivatives exhibit a broad spectrum of anticancer activities, often by targeting specific enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[1][9] These enzymes play a crucial role in cell signaling pathways that control proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers.[9] Pyrimidine-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[9]
Several classes of kinases are targeted by pyrimidine derivatives:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Mutations in EGFR are common in non-small-cell lung cancer (NSCLC).[10] Novel pyrimidine-5-carbonitrile compounds have been developed as potent ATP-mimicking EGFR tyrosine kinase inhibitors, with some showing greater antiproliferative activity than the approved drug erlotinib.[7]
-
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[11] Fused heterocyclic pyrimidine derivatives have shown potent inhibition of AURK and PLK in clinical trials.[11]
-
Focal Adhesion Kinase (FAK): FAK is involved in integrin-activated signal transduction and plays a significant role in cancer metastasis.[4] Pyrimidine rings are being explored as scaffolds for FAK inhibitors, particularly in aggressive cancers like triple-negative breast cancer.[4]
Caption: Mechanism of pyrimidine derivatives as kinase inhibitors.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrimidine derivatives employ other strategies to combat cancer:
-
Thymidylate Synthase (TS) Inhibition: TS is a crucial enzyme for DNA synthesis, and its inhibition leads to cell death in rapidly dividing cancer cells.[12] Pyrido[2,3-d]pyrimidine derivatives have been designed as effective TS inhibitors.[12]
-
Induction of Apoptosis: Some novel pyrimidine-hydrazone hybrids have been shown to induce apoptosis in cancer cells, with some compounds being more effective than the standard drug doxorubicin.[13]
-
Antiproliferative Activity: Many pyrimidine derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including colon, breast, and lung cancer.[7][13][14]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][8][12] For instance, the introduction of a 4-chlorophenyl group on the pyrimidine nucleus has been shown to enhance anticancer activity.[7] SAR studies are crucial for the rational design of more potent and selective anticancer agents.[12]
| Compound Class | Target | Key Substituents for Activity | Reported IC50 Values (µM) | Cancer Cell Lines |
| Pyrimidine-5-carbonitriles[7] | EGFR Tyrosine Kinase | Varies (e.g., benzyl substituent) | Potent antiproliferative activity | HCT-116, HepG-2, MCF-7, A549 |
| Pyrido[2,3-d]pyrimidines[15] | Lipoxygenase | Varies | 2d: Strong cytotoxicity at 50 µM | A549 |
| Pyrazolo[3,4-d]pyrimidines[14] | Not specified | Varies | 1a: 2.24 µM | A549 |
| Pyrimidine-hydrazone hybrids[13] | Not specified | Varies | Compound 6: >70% apoptosis at 5-10 µM | A549, CCRF-CEM |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][16]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Sources
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- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
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- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. rjptonline.org [rjptonline.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in targeting a spectrum of pathological conditions. This technical guide delves into the putative mechanism of action of a specific derivative, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. While direct experimental data for this exact molecule is nascent, this document synthesizes a comprehensive mechanistic hypothesis based on the well-established biological activities of structurally analogous phenyl-aminopyrimidine compounds. The core of this analysis points towards a probable role as a protein kinase inhibitor, a class of molecules that has revolutionized targeted cancer therapy and the treatment of inflammatory diseases. We will explore the foundational biochemistry, propose key kinase targets, and provide detailed, field-proven experimental protocols to rigorously validate these hypotheses. This guide is designed to be a practical and intellectually stimulating resource for researchers aiming to characterize this and similar molecules.
Introduction: The Prominence of the Phenyl-Aminopyrimidine Scaffold
The fusion of a phenyl group to a 2-aminopyrimidine core creates a privileged scaffold in drug discovery. This structural motif is frequently identified in small molecule inhibitors of protein kinases.[1] Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that governs a vast array of cellular activities, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1]
The phenyl-aminopyrimidine structure is adept at fitting into the ATP-binding pocket of many kinases. The pyrimidine ring often forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. The attached phenyl group can then extend into a hydrophobic pocket, contributing to the affinity and selectivity of the inhibitor. The ethanol substituent on the amino linker of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol introduces a hydroxyl group that could potentially form additional hydrogen bonds within the ATP-binding site, further influencing its binding characteristics.
Derivatives of this scaffold have been successfully developed into FDA-approved drugs and clinical candidates targeting a range of kinases, including:
-
Aurora Kinases: Crucial regulators of mitosis, their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[2]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, its inhibitors are used to treat B-cell malignancies.[3]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression or mutation of these receptor tyrosine kinases drives the growth of many solid tumors.[4][5]
-
Src and Abl Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Dual inhibitors have shown significant efficacy in treating chronic myeloid leukemia (CML).[6]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its inhibition is a promising strategy for cancer therapy.[7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]
Given this extensive precedent, it is highly probable that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol exerts its biological effects through the inhibition of one or more protein kinases.
Hypothesized Mechanism of Action: Competitive ATP Inhibition
The most plausible mechanism of action for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is as a competitive inhibitor of ATP at the active site of a protein kinase.
The Kinase ATP-Binding Site
The ATP-binding pocket of a protein kinase is a highly conserved region that accommodates the adenosine triphosphate (ATP) molecule. This pocket can be broadly divided into the adenine region, the ribose region, and the phosphate-binding region. The "hinge" region, which tethers the N- and C-terminal lobes of the kinase domain, forms the backbone of the ATP-binding site and provides key hydrogen bond donors and acceptors for inhibitor binding.
Molecular Interactions
Based on the structure of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol and docking studies of similar compounds, we can predict the following key interactions:
-
Hinge Binding: The nitrogen atoms of the pyrimidine ring are likely to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This is a canonical interaction for this class of inhibitors.
-
Hydrophobic Interactions: The phenyl group is expected to occupy a hydrophobic pocket adjacent to the adenine-binding region. The specific shape and amino acid composition of this pocket vary between kinases, providing a basis for inhibitor selectivity.
-
Solvent-Exposed Region: The ethanol group is likely to project towards the solvent-exposed region of the ATP-binding site. The hydroxyl group could form additional hydrogen bonds with residues in this region or with solvent molecules, potentially enhancing binding affinity.
The following diagram illustrates the hypothesized binding mode of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol within a generic kinase ATP-binding pocket.
Caption: Hypothesized binding mode of the inhibitor.
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesis that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a protein kinase inhibitor, a multi-tiered experimental approach is necessary.
Tier 1: Biochemical Assays - Direct Target Engagement
The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified kinases.
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: A purified, active kinase is incubated with its substrate (a peptide or protein) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol in DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the purified kinase, substrate peptide, and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based Assay: Using an ATP detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Typical Value |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | At or below the Kₘ |
| ATP Concentration | At or near the Kₘ |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | 30°C |
Causality and Self-Validation: A dose-dependent decrease in kinase activity provides strong evidence of direct inhibition. The inclusion of a known inhibitor validates the assay's performance.
The following diagram outlines the workflow for a typical kinase inhibition assay.
Caption: Workflow for a kinase inhibition assay.
Tier 2: Cellular Assays - Target Validation in a Biological Context
Once biochemical activity is confirmed, the next step is to assess the compound's effects in a cellular context.
This assay determines if the compound can bind to its target kinase within a living cell.
Principle: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used. For CETSA, the principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology (CETSA):
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This assay measures the functional consequence of kinase inhibition within a signaling pathway.
Principle: If 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol inhibits a specific kinase, the phosphorylation of its known downstream substrates should decrease.
Methodology (Western Blotting):
-
Cell Treatment: Treat cells with the compound at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Use a chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate, ideally with no change in the total amount of the substrate protein, indicates inhibition of the upstream kinase.
The following diagram illustrates a generic kinase signaling pathway and how an inhibitor would affect it.
Caption: Inhibition of a kinase signaling pathway.
Tier 3: Phenotypic Assays - Cellular Consequences
The final step is to evaluate the overall effect of the compound on cellular behavior.
This assay measures the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
Principle: Assays like the MTT or CellTiter-Glo® assay quantify the number of viable cells after treatment with the compound.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (the concentration that causes 50% growth inhibition).
| Cell Line | Potential Target Kinase | Rationale |
| K562 | Abl | Chronic Myeloid Leukemia, driven by BCR-Abl fusion protein.[6] |
| MCF-7 | EGFR/HER-2 | Breast cancer, often overexpresses these receptors.[4] |
| Raji/Ramos | BTK | B-cell lymphoma, dependent on BTK signaling.[3] |
| HCT116 | Multiple | Colon cancer, can be sensitive to inhibitors of various growth signaling pathways.[9] |
Summary and Future Directions
The structural features of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol strongly suggest that its mechanism of action involves the inhibition of one or more protein kinases through competitive binding at the ATP pocket. This guide has outlined a systematic, multi-tiered approach to test this hypothesis, from direct biochemical assays to cellular target engagement and phenotypic screens.
Future work should focus on:
-
Kinome Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to definitively elucidate the binding mode.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models.
By following the principles and protocols outlined in this guide, researchers can effectively characterize the mechanism of action of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol and unlock its potential as a novel therapeutic agent.
References
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). RSC Publishing. [Link]
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Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2021). RSC Advances. [Link]
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Compounds and methods for treating cancer, neurological disorders, ethanol withdrawal, anxiety, depression, and neuropathic pain. (n.d.). PubChem. [Link]
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Therapeutically active β-amino alcohols as potent drugs. (2022). ResearchGate. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Advances. [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. [Link]
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Piper auritum ethanol extract is a potent antimutagen against food-borne aromatic amines: mechanisms of action and chemical composition. (2019). CyTA - Journal of Food. [Link]
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2-Amino-2-phenylethanol. (n.d.). PubChem. [Link]
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2023). RSC Advances. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
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Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. (2022). Molecules. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Molecular Pharmacology. [Link]
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2-[Phenyl(phenylmethyl)amino]ethanol. (n.d.). Georganics. [Link]
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Ethanol-Induced Cell Damage Can Result in the Development of Oral Tumors. (2021). Cancers. [Link]
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Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. (2008). Journal of Medicinal Chemistry. [Link]
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Synthesis and Antiproliferative Effects of Amino-Modified Perillyl Alcohol Derivatives. (2014). Molecules. [Link]
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Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
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Biotechnological 2-Phenylethanol Production: Recent Developments. (2022). Fermentation. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]
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In Vitro Evaluation of 2-Phenylaminopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of 2-phenylaminopyrimidine compounds, a scaffold of significant interest in modern drug discovery, particularly in oncology. This document moves beyond a simple recitation of protocols, instead focusing on the strategic rationale and interconnectedness of experimental choices, ensuring a robust and insightful preclinical assessment.
Part 1: Foundational Understanding of the 2-Phenylaminopyrimidine Scaffold
The 2-phenylaminopyrimidine core is a privileged scaffold in medicinal chemistry, most famously exemplified by the groundbreaking tyrosine kinase inhibitor, imatinib.[1][2][3] These compounds typically function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes.[1][4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] The 2-phenylaminopyrimidine structure provides a key hydrogen bonding pattern with the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent and selective inhibition.[5]
Our in vitro evaluation strategy is therefore designed to answer a cascade of critical questions:
-
Biochemical Potency: How effectively does the compound inhibit its purified target kinase(s)?
-
Cellular Activity: Does this biochemical potency translate into a desired biological effect in a relevant cellular context?
-
Target Engagement: Can we confirm that the compound is interacting with its intended target within the complex environment of a living cell?
-
Mechanism of Action: How does target inhibition lead to the observed cellular phenotype (e.g., cell death, growth arrest)?
-
Selectivity and Off-Target Effects: What is the broader kinase inhibitory profile of the compound, and what are the potential liabilities?
Part 2: The Experimental Cascade: From Purified Protein to Cellular Systems
A logical and phased approach to in vitro evaluation is paramount. We begin with focused biochemical assays to establish baseline potency and progress to more complex cellular systems to understand the compound's biological impact.
Phase 1: Biochemical Potency and Selectivity Profiling
The initial step is to quantify the direct interaction between the 2-phenylaminopyrimidine compound and its purified target kinase. This provides a clean, unambiguous measure of potency (typically the IC50 value), free from the complexities of cellular uptake, metabolism, and efflux.
Causality: The primary goal is to determine the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity (IC50). This is a fundamental parameter for structure-activity relationship (SAR) studies.
Methodologies: A variety of platforms are available, each with its own advantages:
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) into a substrate.[8][9] While highly sensitive and direct, they require specialized handling of radioactive materials.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction, which is then converted into a light signal.[10] They are highly sensitive, amenable to high-throughput screening (HTS), and avoid radioactivity.
-
Fluorescence/FRET-Based Assays (e.g., LanthaScreen®, HTRF®): These assays rely on the transfer of energy between two fluorescent molecules.[11] Inhibition of the kinase disrupts this energy transfer, leading to a change in the fluorescent signal. These are also well-suited for HTS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses an antibody that specifically recognizes the phosphorylated substrate to quantify kinase activity.[8][9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, the specific peptide substrate, and ATP at a concentration close to its Km value.
-
Compound Addition: Add serial dilutions of the 2-phenylaminopyrimidine compound (typically in DMSO, ensuring the final DMSO concentration is consistent across all wells and below 1%). Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Kinase Reaction: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent I: Add the ADP-Glo™ Reagent I to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert the generated ADP into ATP and then use that ATP to drive a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness: The inclusion of appropriate controls (no enzyme, no compound) and a reference inhibitor validates the assay's performance. The consistency of results across multiple runs ensures the reliability of the generated IC50 values.
Phase 2: Cellular Potency and Phenotypic Assessment
Once biochemical potency is established, the next critical step is to determine if the compound can access its target in a cellular environment and elicit a biological response.
Causality: These assays measure the compound's ability to inhibit cell growth or induce cell death. The resulting GI50 (50% growth inhibition) or IC50 values provide a crucial link between biochemical potency and cellular efficacy.
Methodologies:
-
Tetrazolium Salt-Based Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which reduce the tetrazolium salt to a colored formazan product.[12][13][14]
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is a marker of metabolically active cells. It is generally more sensitive than colorimetric assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., K562 for Bcr-Abl inhibitors, Ba/F3 cells engineered to express a specific kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3][8][9][15]
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-phenylaminopyrimidine compound for a specified duration (typically 48-72 hours).[14]
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC50 or GI50 value.
Trustworthiness: Comparing the compound's effect on kinase-dependent cell lines versus control cell lines (lacking the target kinase) provides evidence of on-target activity.[8][9] For example, a compound targeting Bcr-Abl should be significantly more potent in K562 cells (Bcr-Abl positive) than in U937 cells (Bcr-Abl negative).[8][9]
Phase 3: Target Engagement and Mechanism of Action
Confirming that the compound interacts with its intended target in cells and understanding the downstream consequences of this interaction are crucial for validating the mechanism of action (MOA).
Causality: For kinase inhibitors, target engagement is demonstrated by a reduction in the phosphorylation of the target kinase (autophosphorylation) and its downstream substrates. This directly links the compound's presence to the inhibition of the signaling pathway.
Experimental Protocol:
-
Cell Treatment: Treat the relevant cell line with the 2-phenylaminopyrimidine compound at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., phospho-Bcr-Abl, phospho-CrkL).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total Bcr-Abl) to confirm equal loading.
Trustworthiness: A dose-dependent decrease in the phosphorylated protein, while the total protein level remains unchanged, provides strong evidence of on-target kinase inhibition.[8][9]
For a more direct and quantitative measure of target binding in a cellular environment, advanced techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability increases upon ligand binding.[11] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or other methods.
-
Probe-Based Assays: These assays use a chemical probe that binds to the same site as the inhibitor. The compound's ability to displace the probe is then measured.[16]
Causality: To understand the phenotypic outcome of target inhibition, it's essential to determine if the compound induces cell cycle arrest or apoptosis (programmed cell death).
Methodologies:
-
Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). Flow cytometry is then used to quantify the DNA content of the cells, revealing their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[12]
-
Apoptosis Assays: Apoptosis can be detected by several methods, including:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) stains late apoptotic and necrotic cells with compromised membranes.
-
Caspase Activation: Flow cytometry can be used to detect the activation of key executioner caspases, such as caspase-3.[13]
-
Part 3: Data Integration and Visualization
A clear presentation of the data is crucial for interpretation and decision-making.
Quantitative Data Summary
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50/GI50 (nM) | Selectivity (Fold vs. Off-Target) |
| Phenylamino-1 | Bcr-Abl | 5.8 | K562 | 11 | >100 vs. PDGFR |
| Phenylamino-2 | EGFR L858R/T790M | 33.3 | Ba/F3-EGFR Triple Mutant | 106.4 | >5 vs. WT EGFR |
| Phenylamino-3 | CDK9 | 7 | HCT-116 | 90 | >80 vs. CDK2 |
Data is illustrative and based on published findings for similar compounds.[9][17][18]
Visualizing Pathways and Workflows
Visual aids are indispensable for conveying complex biological pathways and experimental designs.
Signaling Pathway: Bcr-Abl Inhibition
Caption: Bcr-Abl signaling and inhibition by a 2-phenylaminopyrimidine compound.
Experimental Workflow: In Vitro Evaluation Cascade
Caption: A structured workflow for the in vitro evaluation of 2-phenylaminopyrimidine compounds.
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Zhang, H., et al. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. ResearchGate. Retrieved from [Link]
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The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutic Agent Development
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a titan in medicinal chemistry.[1] Its significance is deeply rooted in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance provides a distinct advantage, often allowing pyrimidine-based drugs to be recognized and processed by cellular machinery, which can enhance their bioavailability and efficacy.[1]
For over six decades, medicinal chemists have masterfully exploited the structural and electronic properties of the pyrimidine ring.[3] This has led to an ever-expanding arsenal of U.S. Food and Drug Administration (FDA)-approved drugs targeting a multitude of diseases, including cancers, viral infections, and inflammatory disorders.[4][5][6] The scaffold's capacity to interact with various biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems frequently improves the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][7] This guide provides a comprehensive technical overview of the pyrimidine core's role in modern drug discovery, detailing its mechanisms of action, key therapeutic applications, and the critical experimental methodologies that underpin the development of these potent compounds.
Chapter 1: The Pyrimidine Core: Physicochemical Properties and Synthetic Versatility
The therapeutic success of the pyrimidine scaffold is not accidental; it is a direct result of its unique physicochemical properties. The nitrogen atoms at positions 1 and 3 are key to its function, acting as both hydrogen bond donors and acceptors, which facilitates strong, specific interactions with biological targets like enzymes and receptors.[2]
Furthermore, the pyrimidine ring is exceptionally amenable to substitution at its 2, 4, 5, and 6 positions.[8] This synthetic tractability is a crucial asset for medicinal chemists, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[2] This modular architecture enables the creation of vast chemical libraries to optimize therapeutic efficacy, minimize off-target effects, and overcome challenges like drug resistance.[2][9] Synthetic strategies are often efficient, with many derivatives being accessible through one-pot, multi-component reactions.[3][10]
Chapter 2: Diverse Mechanisms of Action Across Key Therapeutic Areas
Pyrimidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, owing to their ability to modulate a wide range of biological targets.[2][3][7]
Oncology: A Two-Pronged Attack
In oncology, pyrimidines are a cornerstone of chemotherapy, primarily acting as antimetabolites or as targeted kinase inhibitors.[11]
-
Antimetabolites: As analogs of natural pyrimidines, these drugs deceive cellular machinery, interfering with nucleic acid synthesis.[12][13] Once inside the cell, they are metabolized into fraudulent nucleotides that either inhibit key enzymes or are incorporated into DNA and RNA, triggering cell cycle arrest and apoptosis.[14] A classic example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, depriving the cell of thymidine, a crucial component for DNA replication.[15] Gemcitabine and Cytarabine are other prominent examples that function as DNA polymerase inhibitors.[15]
-
Kinase Inhibitors: Many pyrimidine derivatives are designed to target protein kinases, enzymes that are often hyperactivated in cancer cells and drive proliferation and survival.[11][16] The pyrimidine scaffold serves as a highly effective hinge-binding motif in the ATP-binding pocket of many kinases. Fused pyrimidine systems, such as quinazolines and pyrido[2,3-d]pyrimidines, are particularly prevalent in this class.[17][18] For instance, several FDA-approved drugs target Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4/6 (CDK4/6) to treat various solid tumors.[3][19] Lapatinib , a fused-pyrimidine, has been identified as a pan-class I PI3K inhibitor, another critical cancer signaling pathway.[20]
Below is a simplified representation of a pyrimidine-based inhibitor blocking the ATP-binding site of a protein kinase, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation.
Caption: Pyrimidine-based kinase inhibitor competitively blocking the ATP-binding site.
Antiviral Therapy: Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral agents.[21] They function by mimicking natural nucleosides and, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain by viral polymerases.[22] This act of "molecular mimicry" leads to chain termination, effectively halting viral replication.[22] Notable examples include Zidovudine (AZT) for treating HIV and Lamivudine for both HIV and Hepatitis B.[22][23] More recently, research has shown that pyrimidine biosynthesis inhibitors can act synergistically with antiviral nucleoside analogs like Remdesivir and Molnupiravir to block SARS-CoV-2 infection, highlighting a promising path for future antiviral strategies.[24][25][26]
Anti-inflammatory and Immunomodulatory Roles
The therapeutic reach of pyrimidines extends to autoimmune diseases. Leflunomide , used in the treatment of rheumatoid arthritis, functions by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This action depletes the pool of pyrimidines available to rapidly proliferating T cells, thereby suppressing the immune response. Additionally, novel pyrimidine derivatives have been developed as selective COX-2 inhibitors, demonstrating both anti-inflammatory and antioxidant properties.[27]
Chapter 3: A Framework for Pyrimidine-Based Drug Discovery
The development of a novel pyrimidine-based therapeutic is a multi-stage process that integrates medicinal chemistry, cell biology, and pharmacology. As a senior application scientist, the emphasis is on a logical, self-validating workflow from initial concept to a preclinical candidate.
Caption: A typical workflow for pyrimidine-based drug discovery.
This process begins with identifying a biological target. A library of diverse pyrimidine compounds is then screened to find initial "hits." These hits undergo rigorous validation and are then chemically modified in a process called Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).[28] This iterative cycle ultimately leads to the selection of a preclinical candidate for in-vivo testing.
Chapter 4: Data Presentation & Analysis
Quantitative assessment of a compound's potency is critical. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro cytotoxic effects of several novel pyrimidine derivatives against various human tumor cell lines.
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 11b | HCT-116 (Colorectal) | 3.37 | [29] |
| 11b | HepG-2 (Hepatocellular) | 3.04 | [29] |
| 11b | MCF-7 (Breast) | 4.14 | [29] |
| 11b | A549 (Lung) | 2.4 | [29] |
| 14 | MCF-7 (Breast) | Not specified, but potent | [7] |
| 15 | A549 (Lung) | Not specified, but potent | [7] |
| 31 | HCT116 (Colorectal) | 29.40 ± 0.21 | [7] |
| 32 | PC3 (Prostate) | Not specified, but potent | [7] |
Note: The data illustrates the potent antiproliferative activity of pyrimidine derivatives, with some compounds like 11b showing greater potency than the established EGFR inhibitor erlotinib in comparative studies.[29]
Chapter 5: Key Experimental Protocols
The trustworthiness of any drug discovery program rests on robust and reproducible experimental protocols. The following are foundational assays for evaluating pyrimidine-based compounds.
Protocol 5.1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is designed to assess the growth-inhibitory effects of a test compound on cancer cell lines.
Objective: To determine the IC₅₀ value of a pyrimidine-based compound.
Principle: The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a sensitive measure of total biomass.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 5.2: Kinase Inhibition Assessment using Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a method to quantify the inhibitory effect of a compound on a specific protein kinase.
Objective: To determine the IC₅₀ of a pyrimidine compound against a target kinase (e.g., EGFR).
Principle: HTRF is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. An anti-phospho-substrate antibody labeled with a fluorescent acceptor and a tag on the substrate recognized by a fluorescent donor are used. Kinase activity brings the donor and acceptor into proximity, generating a FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., EGFR T790M mutant), biotinylated substrate peptide, ATP, and the pyrimidine test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase. Allow a 15-minute pre-incubation period.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding the HTRF detection reagents: Streptavidin-XL665 (donor) and a phospho-specific antibody labeled with Europium cryptate (acceptor).
-
Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[29]
Conclusion and Future Perspectives
The pyrimidine scaffold is a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[2] Its inherent biological relevance and exceptional synthetic versatility ensure its continued prominence in medicinal chemistry.[4][9] Future research will likely focus on developing next-generation pyrimidine derivatives with enhanced selectivity to minimize off-target effects and toxicity. Furthermore, the modular nature of the pyrimidine core makes it an ideal starting point for designing covalent inhibitors and PROTACs (PROteolysis TArgeting Chimeras) to tackle drug resistance and previously "undruggable" targets. The continued exploration of the vast chemical space surrounding this privileged scaffold promises to deliver innovative treatments for a wide range of human diseases.[4]
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preliminary cytotoxicity screening of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
This technical guide provides a comprehensive and scientifically grounded strategy for the preliminary cytotoxicity screening of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. By employing a tiered approach that combines metabolic, membrane integrity, and apoptosis-specific assays, researchers can efficiently determine the compound's potency and gain initial mechanistic insights. This foundational data is critical for making informed decisions in the drug discovery pipeline, identifying promising candidates like those from the versatile pyrimidine class for further development as potential anticancer therapeutics. [1]
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Exploring the Kinase Inhibitory Profile of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol: A Framework for Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] This has rendered them one of the most important targets for modern drug discovery. The 2-phenylaminopyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[2][3] This guide provides a comprehensive framework for the characterization of novel compounds based on this scaffold, using the exemplary molecule 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. We present a systematic approach, from chemical synthesis to detailed biochemical and cellular characterization, designed to elucidate its kinase inhibitory profile, confirm on-target activity in a cellular context, and investigate its impact on downstream signaling pathways. This document serves as a technical blueprint for researchers aiming to discover and validate the next generation of pyrimidine-based kinase inhibitors.
Introduction: The Primacy of the 2-Phenylaminopyrimidine Scaffold
The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling networks, governing processes like cell growth, proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled proliferation and resistance to apoptosis.[4] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[5]
A particularly successful structural motif in this field is the 2-phenylaminopyrimidine core. This scaffold is adept at mimicking the adenine moiety of ATP, typically forming one or two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[2] This fundamental interaction anchors the inhibitor, allowing substituents on the phenyl and pyrimidine rings to extend into adjacent pockets, thereby dictating potency and selectivity. The clinical success of drugs like Imatinib (Gleevec), which targets BCR-Abl, and various EGFR inhibitors, underscores the therapeutic potential of this chemical class.[3][] The subject of this guide, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, represents a logical exploration of this chemical space. Its characterization provides a case study in the rigorous evaluation required to advance a novel compound from a synthetic concept to a validated biological tool.
Synthesis of the Target Compound
A plausible and efficient synthesis is the first step in characterizing any novel compound. The synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol can be approached through established methods for creating substituted 2-aminopyrimidines. A common strategy involves the condensation of a guanidine-containing precursor with a diketone or a related species, followed by functionalization. The following protocol outlines a representative synthetic route.[7][8]
Protocol 1: Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Step A: Synthesis of 2-chloro-5-phenylpyrimidine
-
To a solution of 5-phenyl-2(1H)-pyrimidinone (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-5-phenylpyrimidine.
Step B: Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
-
In a sealed vessel, dissolve 2-chloro-5-phenylpyrimidine (1 equivalent) and ethanolamine (2-aminoethanol, 1.5 equivalents) in n-butanol.
-
Add DIPEA (2 equivalents) to the mixture.
-
Heat the reaction to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by column chromatography (silica gel, dichloromethane:methanol gradient) to yield 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Profiling the Kinase Inhibitory Activity
With the synthesized compound in hand, the core investigation begins: determining its potency and selectivity across the human kinome. This is a multi-stage process that moves from a broad, high-throughput biochemical screen to more focused cellular assays.
In Vitro Biochemical Assays: Determining Potency and Selectivity
The initial step is to measure the compound's ability to inhibit the enzymatic activity of purified kinases in a controlled, cell-free environment. This allows for the determination of the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[9] A widely used method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[10]
-
Kinase Reaction Preparation:
-
In a 384-well plate, prepare a reaction mixture containing the specific kinase of interest (e.g., 1-10 ng/well), its corresponding substrate (peptide or protein), and kinase assay buffer.
-
Prepare serial dilutions of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol (e.g., from 100 µM to 1 nM) in DMSO. Add 1 µL of each dilution to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding an ATP solution to each well. The final ATP concentration should ideally be close to the Kₘ value for each specific kinase to allow for a more accurate determination of inhibitor potency.[11]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value.
-
Caption: Workflow for In Vitro Kinase Assay (ADP-Glo™).
Data Presentation
The results from a broad kinase panel screen should be summarized in a table to clearly visualize the compound's potency and selectivity profile.
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 25 |
| Kinase B | 150 |
| Kinase C | >10,000 |
| Kinase D | 85 |
| ... | ... |
Cellular Target Engagement: Did the Compound Hit its Target?
A potent IC₅₀ in a biochemical assay is a promising start, but it doesn't guarantee the compound can enter a cell and bind to its intended target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this target engagement.[5][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[13][14]
-
Cell Treatment:
-
Culture an appropriate cell line to ~80% confluency.
-
Treat the cells with either the test compound at a high concentration (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target kinase remaining in the soluble fraction at each temperature point using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the relative amount of soluble protein against temperature for both conditions. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[15]
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Investigating Downstream Signaling Pathways
Confirming that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol engages its target in cells leads to the next critical question: does this binding event translate into a functional consequence? Inhibiting a kinase should modulate the signaling pathway in which it operates. This is typically assessed by measuring the phosphorylation status of downstream substrates using Western blotting.[16]
Given the prevalence of the 2-phenylaminopyrimidine scaffold among inhibitors of receptor tyrosine kinases (RTKs) and related pathways, two high-priority cascades to investigate are the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][17][18][19] These pathways are central regulators of cell proliferation and survival and are frequently hyperactivated in cancer.[17][20]
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells (e.g., in serum-free media for 12-24 hours) to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol for 1-2 hours.
-
Stimulate the relevant pathway (e.g., with EGF or IGF-1 for 15-30 minutes) to induce phosphorylation of downstream proteins.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[21]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Avoid using milk for blocking when probing for phosphoproteins, as it contains phosphoproteins that can increase background.[22]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).
-
Wash the membrane thoroughly with TBST (3x for 10 minutes).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Wash the membrane again with TBST (3x for 10 minutes).
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-AKT) or a loading control like GAPDH or β-actin.
-
Caption: The PI3K/AKT/mTOR pathway with potential points of inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for elucidating the kinase inhibitory profile of a novel 2-phenylaminopyrimidine derivative. By progressing from chemical synthesis through biochemical screening, cellular target validation, and functional downstream analysis, a researcher can build a comprehensive data package for a new chemical entity.
If 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol demonstrates a potent and selective profile against a compelling cancer target, with confirmed on-target activity and modulation of downstream signaling in cells, several future directions become critical:
-
Lead Optimization: Synthesize analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Cellular Phenotypic Assays: Evaluate the compound's effect on cancer cell proliferation, apoptosis, and migration.
-
In Vivo Studies: Assess the compound's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in animal models.
This systematic approach ensures that decisions to advance a compound are based on a solid foundation of scientific evidence, increasing the probability of translating a promising molecule into a valuable research tool or a potential therapeutic.
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A Technical Guide to the Discovery of Novel N-phenyl-pyrimidin-2-amine Derivatives as Targeted Therapeutic Agents
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The N-phenyl-pyrimidin-2-amine scaffold is a quintessential example of such a "privileged structure."[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases has established it as a cornerstone in the development of targeted cancer therapies.[2][3] The clinical and commercial success of groundbreaking drugs like Imatinib and Nilotinib, which are built upon this core, serves as a powerful testament to its therapeutic potential.[4][5][6] These agents transformed the treatment paradigm for chronic myeloid leukemia (CML) by targeting the BCR-ABL kinase, demonstrating the power of structure-guided drug design.[5][7]
This guide moves beyond a simple review, offering a deep dive into the strategic and tactical considerations essential for the discovery of novel N-phenyl-pyrimidin-2-amine derivatives. We will explore the causality behind experimental design, from initial synthetic strategies to rigorous biological evaluation, providing field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing this promising class of molecules.
Part 1: Strategic Synthesis and Library Design
The successful discovery of a novel drug candidate begins with the rational design and efficient synthesis of a diverse yet targeted compound library. The modular nature of the N-phenyl-pyrimidin-2-amine scaffold is highly amenable to combinatorial and parallel synthesis approaches.
Core Synthetic Strategies: Building the Foundation
The construction of the core scaffold typically involves the coupling of a substituted aniline with a functionalized pyrimidine ring. The choice of reaction is critical, dictated by factors such as substrate availability, desired scale, and tolerance of functional groups.
A prevalent and robust method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method is favored for its broad substrate scope and high efficiency.[8] Alternatively, direct nucleophilic aromatic substitution (SNAr) is effective when the pyrimidine ring is activated by electron-withdrawing groups (e.g., a chlorine atom at the 2-position).[2][9]
Caption: General Synthetic Workflow for N-phenyl-pyrimidin-2-amine Core.
Protocol: Palladium-Catalyzed Synthesis of N-Arylpyrimidin-2-amine Derivatives
This protocol is a representative example based on established Buchwald-Hartwig amination methodologies.[8]
-
Reaction Setup: To an oven-dried reaction vessel under a nitrogen atmosphere, add the substituted 2-chloropyrimidine (1.0 mmol), the corresponding aryl bromide or aniline (1.0 mmol), sodium tert-butoxide (2.6 mmol), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), and a ligand like Xantphos (0.087 mmol).
-
Solvent Addition: Add anhydrous toluene (15 mL) via syringe.
-
Reaction Execution: Heat the mixture to reflux (approximately 110°C) and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, remove the toluene under reduced pressure.
-
Purification: Triturate the residue with water and extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the target compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold's peripheral substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key principles for this class of compounds.
| Modification Area | Rationale & Typical Observation | Example Target | Citation |
| Aniline Ring (para-position) | Introduction of substituents can enhance potency and modulate selectivity. Morpholino or other heterocyclic groups often improve solubility and kinase binding. | Aurora Kinases | [10] |
| Pyrimidine Ring (C4/C5/C6) | Substitution with groups like pyridyl or thiazolyl can form additional interactions in the ATP-binding pocket, significantly boosting inhibitory activity. | BCR-ABL, c-Met | [7][11] |
| Linker Amine (N-H) | While typically unsubstituted to maintain the key hinge-binding hydrogen bond, N-alkylation has been explored, sometimes leading to altered target profiles. | Tubulin | [12] |
| Terminal Phenyl/Aryl Groups | Modifications here are critical for exploring deeper pockets of the kinase active site and can drastically improve potency and selectivity. | USP1/UAF1 | [13][14] |
Part 2: Biological Evaluation and Hit Validation
Once a library of derivatives is synthesized, a robust screening cascade is required to identify promising lead compounds. For N-phenyl-pyrimidin-2-amine derivatives, this cascade is often centered on kinase inhibition.
The Kinase Inhibition Screening Cascade
A tiered approach ensures that resources are focused on the most promising candidates. The goal is to move from a large number of compounds to a small set of validated hits with desirable properties.
Caption: A typical workflow for kinase inhibitor screening and validation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific protein kinase, its corresponding substrate, and ATP at optimal concentrations (typically at or near the Kₘ for ATP).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mixture to wells containing the test compounds. Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Representative Inhibitory Activity
The output of these assays is quantitative data that allows for direct comparison of compounds, guiding the next round of synthesis and optimization.
| Compound ID | Modifications | Target Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) (MCF-7 Cell Line) |
| Lead-01 | para-morpholino (aniline), 4-pyridyl (pyrimidine) | 15.0 | 0.53 |
| Lead-02 | para-fluoro (aniline), 4-pyridyl (pyrimidine) | 85.2 | 3.72 |
| Lead-03 | para-morpholino (aniline), 4-thiazolyl (pyrimidine) | 8.0 | 1.37 |
| Golvatinib | (Reference Compound) | 25.0 | 7.50 |
| (Data is representative and compiled from findings for c-Met and Aurora kinase inhibitors)[10][11][15]. |
Part 3: Cellular Activity and Mechanism of Action
A potent enzyme inhibitor must also demonstrate efficacy in a cellular context. Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target, and elicit a desired biological response.
Anti-proliferative Assays
These assays measure a compound's ability to inhibit the growth of cancer cell lines. It is crucial to test compounds on cell lines where the target kinase is known to be a key driver of proliferation.
Protocol: Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, BT474) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of metabolically active cells).
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC₅₀ value.
Target Engagement and Pathway Modulation
Confirming that the observed cellular effect is due to the inhibition of the intended target is a cornerstone of building a trustworthy scientific case. Western blotting is a standard technique used to visualize the phosphorylation status of the target kinase or its downstream substrates.
Caption: Simplified BCR-ABL pathway inhibited by an N-phenyl-pyrimidin-2-amine derivative.[5]
A successful inhibitor should lead to a dose-dependent decrease in the phosphorylated form of the target protein, without affecting its total protein levels. This provides direct evidence of target engagement in a cellular environment.[13]
Conclusion and Future Directions
The N-phenyl-pyrimidin-2-amine scaffold remains a remarkably fertile ground for the discovery of novel targeted therapies. The journey from concept to clinic is a multi-parameter optimization challenge requiring a deeply integrated approach. Future efforts will likely focus on developing derivatives with novel mechanisms of action, overcoming resistance mutations seen with earlier-generation inhibitors, and improving safety profiles.[5] By combining rational, structure-guided design with robust, self-validating experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical class.
References
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(15), 5589-5600. [Link]
-
Li, D., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 935-949. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- Lee, K., et al. (2010). Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
-
Gajski, G., & Gerić, M. (2020). Modifications of prepared imatinib and nilotinib derivatives. ResearchGate.[Link]
-
Quintás-Cardama, A., & Cortes, J. (2008). Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases. Future Oncology, 4(5), 611-621. [Link]
-
Tsoleridis, C. A., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 21(11), 1461. [Link]
-
Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2955. [Link]
-
Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 45(3), 394-400. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.[Link]
- Kim, M., et al. (2007). N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
-
Kalesh, K. A., et al. (2023). Exploration of Imatinib and Nilotinib-derived Templates as the P2-Ligand for HIV-1 Protease Inhibitors: Design. OSTI.GOV.[Link]
-
Patel, A. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. World News of Natural Sciences, 37, 92-101. [Link]
-
ResearchGate (2023). Examples of FDA-approved kinase inhibitors exhibiting the N-phenylpyrimidine-2-amine scaffold. ResearchGate.[Link]
-
da Silva, P. B., et al. (2018). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Beilstein Journal of Organic Chemistry, 14, 2806-2815. [Link]
-
ResearchGate (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. ResearchGate.[Link]
-
Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate.[Link]
-
Wang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648. [Link]
-
ResearchGate (2020). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate.[Link]
Sources
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- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the difference between imatinib and nilotinib?_Chemicalbook [chemicalbook.com]
- 7. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
protocol for the synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Application Note & Protocol
Topic: Protocol for the Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
This application note provides a detailed, two-step , a valuable building block in medicinal chemistry. The pyrimidine scaffold is a core component of nucleic acids and is found in numerous pharmacologically active compounds, making its derivatives, such as the target molecule, of significant interest for drug discovery and development.[1] This guide is designed for researchers with a foundational knowledge of synthetic organic chemistry, offering in-depth explanations for experimental choices and robust methodologies for characterization.
The synthesis is logically divided into two primary stages:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond to create the 5-phenylpyrimidine core.
-
Nucleophilic Aromatic Substitution (SNAr): Installation of the ethanolamine side chain onto the pyrimidine ring.
This protocol emphasizes safety, efficiency, and reproducibility, providing a self-validating framework for obtaining the target compound with high purity.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-phenylpyrimidine
Principle of the Reaction: The first stage employs a Suzuki-Miyaura cross-coupling reaction to synthesize the 2-chloro-5-phenylpyrimidine intermediate. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (phenylboronic acid) and an organohalide (2-chloro-5-bromopyrimidine). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst, specifically Pd(PPh₃)₄, and a base like potassium carbonate is critical for facilitating the catalytic cycle and achieving a high yield.[2]
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. | Supplier |
| 2-Chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 | 32779-36-5 | Sigma-Aldrich |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 98-80-6 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR |
| Methanol | CH₃OH | 32.04 | 67-56-1 | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-chloro-5-bromopyrimidine (5.0 g, 25.9 mmol), phenylboronic acid (3.16 g, 25.9 mmol), and potassium carbonate (10.75 g, 77.8 mmol).
-
Solvent Addition and Degassing: Add toluene (125 mL), dichloromethane (125 mL), and methanol (30 mL) to the flask. Degas the mixture by bubbling nitrogen through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.90 g, 0.78 mmol) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 200 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-chloro-5-phenylpyrimidine as a solid.[2]
Part 2: Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Principle of the Reaction: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The amino group of ethanolamine acts as a nucleophile, attacking the electron-deficient carbon atom at the C2 position of the pyrimidine ring. The chlorine atom, a good leaving group, is subsequently displaced. This reaction is typically performed in a polar solvent at elevated temperatures to overcome the activation energy barrier. The use of an excess of the amine can also serve as the base to neutralize the HCl generated in situ.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. | Supplier |
| 2-Chloro-5-phenylpyrimidine | C₁₀H₇ClN₂ | 190.63 | 35059-33-5 | (Synthesized in Part 1) |
| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 | Sigma-Aldrich |
| n-Butanol (n-BuOH) | C₄H₁₀O | 74.12 | 71-36-3 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | (Lab Prepared) |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | (Lab Prepared) |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-phenylpyrimidine (3.0 g, 15.7 mmol) in n-butanol (100 mL).
-
Reagent Addition: Add ethanolamine (5.75 g, 94.2 mmol, 6.0 equivalents) to the solution. The use of excess ethanolamine drives the reaction to completion and acts as a base.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed. A similar reaction is documented to proceed under these conditions.[3]
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the n-butanol.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL). This removes excess ethanolamine and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol as a pure solid.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point (MP): To assess the purity of the solid products.
Quantitative Data Summary
| Step | Compound | M.W. | Amount (g) | Moles (mmol) | Equivalents |
| 1 | 2-Chloro-5-bromopyrimidine | 193.43 | 5.0 | 25.9 | 1.0 |
| Phenylboronic Acid | 121.93 | 3.16 | 25.9 | 1.0 | |
| Potassium Carbonate | 138.21 | 10.75 | 77.8 | 3.0 | |
| Pd(PPh₃)₄ | 1155.56 | 0.90 | 0.78 | 0.03 | |
| 2 | 2-Chloro-5-phenylpyrimidine | 190.63 | 3.0 | 15.7 | 1.0 |
| Ethanolamine | 61.08 | 5.75 | 94.2 | 6.0 |
Synthetic Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
References
-
Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from [Link]
Sources
Application Note: Framework for Evaluating the Anticancer Activity of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol in cancer cell line studies.
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including several FDA-approved anticancer drugs. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological activity. Compounds featuring a 2-aminopyrimidine scaffold, in particular, have been investigated as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1]
This document provides a comprehensive technical guide for investigating the anticancer potential of a specific pyrimidine derivative, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol . We will move beyond a simple recitation of steps, offering a strategic framework grounded in established cell biology techniques. This guide is designed to empower researchers to not only generate robust data but also to understand the mechanistic rationale behind each protocol. We will cover the initial assessment of cytotoxicity to determine the compound's potency (IC50) and delve into mechanistic studies to elucidate its mode of action, focusing on the induction of apoptosis.
Compound Profile: 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
-
Chemical Structure:
-
IUPAC Name: 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
-
Core Scaffold: 2-aminopyrimidine
-
Key Features: A phenyl group at the 5-position of the pyrimidine ring and an ethanolamine side chain at the 2-amino position.
-
-
Handling and Storage:
-
Solubility: This compound is predicted to have low aqueous solubility. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Hypothesized Mechanism of Action: Many small molecules with the 2-aminopyrimidine core function as ATP-competitive kinase inhibitors.[1] These kinases are often critical components of signaling pathways that drive cell proliferation and survival. A plausible, yet hypothetical, mechanism is that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol inhibits a pro-survival kinase (e.g., a member of the PI3K/Akt pathway), leading to the downstream activation of apoptotic machinery.
Caption: Hypothetical signaling pathway targeted by the compound.
Part I: Assessment of Cytotoxicity and IC50 Determination
The first critical step in evaluating a novel anticancer compound is to determine its dose-dependent effect on the viability of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency. The MTT assay is a widely used colorimetric method for this purpose.[2]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cell death or inhibition of proliferation after treatment with the test compound.
Detailed Protocol: MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line(s).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol (Compound) stock solution (e.g., 20 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS), filtered and stored at 4°C protected from light.[4]
-
DMSO (cell culture grade)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to an optimized density (typically 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Fill edge wells with 100 µL of sterile PBS to minimize evaporation effects.[4]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) in culture medium. This accounts for any solvent-induced toxicity.[5] Also, include "medium only" wells as a blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells (typically in triplicate).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[6]
-
Incubate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[4]
-
Place the plate on a shaker for 10-15 minutes at low speed to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available to subtract background noise.
-
Data Analysis and Interpretation
-
Blank Correction: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Generate Dose-Response Curve:
-
Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[7]
-
Example Data Table:
| Compound Conc. (µM) | Log(Conc.) | Avg. Absorbance | % Viability |
| 0 (Vehicle) | - | 1.250 | 100% |
| 0.1 | -1.0 | 1.235 | 98.8% |
| 1.0 | 0.0 | 1.050 | 84.0% |
| 5.0 | 0.7 | 0.750 | 60.0% |
| 10.0 | 1.0 | 0.612 | 49.0% |
| 25.0 | 1.4 | 0.312 | 25.0% |
| 50.0 | 1.7 | 0.150 | 12.0% |
| 100.0 | 2.0 | 0.100 | 8.0% |
Part II: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next crucial phase is to understand how the compound kills cancer cells. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[8] We will use Western blotting to probe for key protein markers involved in the apoptotic cascade.
Caption: Experimental workflow for mechanistic studies.
Principle of Western Blotting
Western blotting is a technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[9] It involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the protein of interest. By analyzing changes in the levels of key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members), we can confirm if the compound induces apoptosis.
Detailed Protocol: Western Blotting for Apoptosis Markers
Materials:
-
Treated cell pellets (from vehicle and compound-treated groups)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-Actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation (Cell Lysis):
-
Wash harvested cell pellets once with ice-cold PBS.
-
Resuspend pellets in an appropriate volume of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the protein lysate) into a new pre-chilled tube.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This is critical for ensuring equal loading of protein for each sample.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of the polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Rationale: The membrane provides a solid support for the proteins, making them accessible for antibody probing.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times again for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Interpretation:
-
An increase in the signal for Cleaved Caspase-3 and Cleaved PARP in compound-treated samples compared to the vehicle control is a strong indicator of apoptosis.
-
The β-Actin signal should be consistent across all lanes, confirming equal protein loading.
References
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Chen Lab, University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
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Gao, Z., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. Retrieved from [Link]
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The Assay Guidance Manual. (2020). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Abdel-Gawad, S. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Therapeutically active β-amino alcohols as potent drugs. Retrieved from [Link]
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Lieber, C. S., et al. (2003). Signaling for ethanol-induced apoptosis and repair in vitro. PubMed. Retrieved from [Link]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed. Retrieved from [Link]
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Basu, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. PubMed Central. Retrieved from [Link]
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Ghorab, M. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Retrieved from [Link]
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Hassan, A. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Retrieved from [Link]
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Ishii, M., et al. (2007). Low concentrations of ethanol induce apoptosis in human intestinal cells. PubMed. Retrieved from [Link]
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Nyormoi, O., et al. (2003). An MMP-2/MMP-9 inhibitor, 5a, enhances apoptosis induced by ligands of the TNF receptor superfamily in cancer cells. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. PMC. Retrieved from [Link]
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Lantry, L. E., et al. (2005). Perillyl alcohol-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects. PubMed. Retrieved from [Link]
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Lappalainen, J., et al. (2010). Ethanol induces apoptosis in human mast cells. PubMed. Retrieved from [Link]
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Adan, A., et al. (2016). (PDF) Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
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Deaciuc, I. V., et al. (2001). Low concentration of ethanol induce apoptosis in HepG2 cells: role of various signal transduction pathways. International Journal of Medical Sciences. Retrieved from [Link]
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Bøgh, M. K., & Hansen, E. B. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
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Guo, Y., et al. (2011). Ethanol promotes chemically induced oral cancer in mice through activation of the 5-lipoxygenase pathway of arachidonic acid metabolism. PubMed. Retrieved from [Link]
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Ghorab, M. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. Retrieved from [Link]
-
Ganesan, K., & Xu, B. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC. Retrieved from [Link]
-
Ohshima, T., et al. (2007). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. Retrieved from [Link]
-
Varela-Rey, M., et al. (2021). Ethanol-Induced Cell Damage Can Result in the Development of Oral Tumors. MDPI. Retrieved from [Link]
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The Application of Pyrimidine Derivatives in Drug Discovery: From Privileged Scaffold to Clinical Candidates
Introduction: The Pyrimidine Core - A Biologically Endorsed Starting Point
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets in a specific and potent manner. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a quintessential example of such a scaffold.[1] Its prevalence is fundamentally rooted in nature; pyrimidine is a core component of the nucleobases cytosine, thymine, and uracil, which constitute the building blocks of DNA and RNA.[2][3] This biological heritage allows pyrimidine-based molecules to be readily recognized by cellular systems, often enhancing their pharmacological properties.[1][4]
The synthetic tractability and structural versatility of the pyrimidine core have empowered medicinal chemists to develop a multitude of drugs targeting a broad spectrum of diseases.[5][6] The FDA-approved drug landscape is rich with examples, showcasing its utility in creating anticancer, antiviral, antimicrobial, anti-inflammatory, and CNS-active agents.[4][5][7] This guide provides an in-depth exploration of the application of pyrimidine derivatives in modern drug discovery, detailing mechanistic insights, practical synthesis and screening protocols, and data interpretation strategies for researchers in the field.
Therapeutic Significance: A Multimodal Scaffold for Diverse Pathologies
The broad therapeutic utility of pyrimidine derivatives stems from their ability to be chemically modified at multiple positions, allowing for the fine-tuning of their steric and electronic properties to achieve high-affinity binding to diverse biological targets.[8]
-
Oncology: This is arguably the most impactful area for pyrimidine-based drugs. They function through various mechanisms, including as antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) that disrupt DNA synthesis, and more recently, as highly specific protein kinase inhibitors.[3][9] A significant number of these inhibitors target kinases like the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers, particularly lung cancer.[5][10] Derivatives have been developed that show high selectivity for mutant forms of EGFR, offering a targeted therapy approach.[5]
-
Infectious Diseases: The pyrimidine scaffold is crucial in the fight against viral, bacterial, and fungal infections.[5][11] In antivirals, derivatives can act as nucleoside analogues that terminate viral DNA/RNA replication.[5] In antibacterials, they can inhibit essential enzymes like dihydrofolate reductase (DHFR), a mechanism exploited by the drug Trimethoprim.[9]
-
Inflammation and Immunology: Pyrimidine derivatives have been successfully developed as anti-inflammatory agents.[5] More recently, they are being explored as potent inhibitors of Salt-Inducible Kinases (SIKs) for the potential treatment of inflammatory bowel disease (IBD).[5]
-
Central Nervous System (CNS) Disorders: The scaffold is also present in drugs targeting CNS disorders, highlighting its ability to cross the blood-brain barrier and interact with neurological targets.[5]
Key Mechanistic Insight: Pyrimidine Derivatives as Kinase Inhibitors
A predominant mechanism of action for many modern pyrimidine-based drugs is the inhibition of protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The pyrimidine ring serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket.
A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In many cancers, EGFR is overactive, leading to uncontrolled cell proliferation and survival. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, are designed to compete with ATP for the binding pocket of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug.
Application Note 1: Strategies for Pyrimidine Library Synthesis
The creation of diverse chemical libraries is the foundation of a successful drug discovery campaign. The pyrimidine scaffold lends itself to a variety of robust synthetic methodologies, allowing for the systematic exploration of chemical space around the core.
Causality in Synthetic Design: The choice of synthetic route is dictated by the desired substitution pattern on the pyrimidine ring. For creating libraries of dihydropyrimidines (DHPMs), often explored for their calcium channel blocking activities, the Biginelli reaction is a highly efficient multicomponent reaction. This one-pot synthesis combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions. The power of this reaction lies in its operational simplicity and the ability to introduce three points of diversity in a single step, making it ideal for library generation.
For substituted 2-aminopyrimidines, a common core in kinase inhibitors, a convergent synthesis is often employed. This typically involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. Subsequent functionalization can be achieved using modern cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to append additional diversity elements, which are crucial for modulating potency and pharmacokinetic properties.
Protocol 1: General Procedure for the Synthesis of a Dihydropyrimidine (DHPM) Library via the Biginelli Reaction
This protocol describes a representative procedure for parallel synthesis of a small library of DHPMs.
Materials and Reagents:
-
Array of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
TLC plates (silica gel 60 F254)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In separate reaction vials, place a stir bar. To each vial, add an aromatic aldehyde (1.0 mmol, 1.0 eq).
-
Reagent Addition: To each vial, add ethyl acetoacetate (1.0 mmol, 1.0 eq) followed by urea (1.5 mmol, 1.5 eq).
-
Rationale: A slight excess of urea is used to drive the reaction to completion.
-
-
Solvent and Catalyst: Add absolute ethanol (3 mL) to each vial to dissolve the reactants. To the resulting solution, add 3-4 drops of concentrated HCl as a catalyst.
-
Rationale: The acid catalyzes the initial condensation between the aldehyde and urea and the subsequent cyclization steps.
-
-
Reaction: Seal the vials and stir the mixtures at reflux (approximately 80-90 °C) for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the aldehyde spot indicates reaction completion. A new, more polar spot corresponding to the DHPM product should appear.
-
-
Isolation: After completion, allow the reaction mixtures to cool to room temperature, and then cool further in an ice bath for 30 minutes.
-
Expected Outcome: The product will often precipitate out of the solution upon cooling.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Final Product: Dry the purified solid under vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Application Note 2: High-Throughput Screening (HTS) of Pyrimidine Libraries
Once a library of pyrimidine derivatives is synthesized, it must be screened for biological activity. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, such as a protein kinase.
Workflow for Screening: The process is a multi-step funnel designed to identify promising "hit" compounds from a large library and validate them for further development.
Caption: A typical workflow for high-throughput screening and hit validation.
Trustworthiness of the Protocol: A robust screening protocol is self-validating. This is achieved by including appropriate controls in every assay plate.
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and all buffer components, but no inhibitor (only vehicle, e.g., DMSO). This defines the baseline enzyme activity.
-
Positive Control (100% Inhibition): Contains a known, potent inhibitor of the target enzyme. This confirms that the assay can detect inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)
This protocol outlines a general, fluorescence-based assay for screening pyrimidine derivatives against EGFR kinase.
Materials and Reagents:
-
Recombinant human EGFR kinase
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, DTT)
-
Fluorescent ATP-quantification kit (e.g., ADP-Glo™)
-
Synthesized pyrimidine compounds dissolved in DMSO
-
Known EGFR inhibitor (e.g., Gefitinib) as a positive control
-
384-well assay plates (low-volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrimidine compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate. Also plate the positive control and DMSO-only (negative control).
-
Enzyme Addition: Add 5 µL of EGFR kinase solution (prepared in assay buffer to a 2X final concentration) to all wells. Incubate for 10 minutes at room temperature.
-
Rationale: This pre-incubation allows the compounds to bind to the enzyme before the reaction is initiated.
-
-
Initiation of Reaction: Add 5 µL of a substrate/ATP mixture (prepared in assay buffer to a 2X final concentration) to all wells to start the kinase reaction. The final assay volume is 10 µL.
-
Rationale: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be identified effectively.
-
-
Reaction Incubation: Shake the plate briefly and incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step addition of an ADP-Glo™ Reagent followed by a Kinase Detection Reagent.
-
Data Acquisition: After the final incubation for the detection step, read the luminescence on a plate reader.
Data Presentation and Analysis
The raw data from the primary screen (luminescence units) is first normalized using the controls:
-
Percent Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive))
"Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM concentration). These hits are then advanced to dose-response analysis to determine their potency (IC₅₀ value).
Table 1: Representative Screening Data for a Pyrimidine Series against EGFR
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Dose-Response IC₅₀ (µM) |
| PYR-001 | 8.2 | > 50 |
| PYR-002 | 65.7 | 5.1 |
| PYR-003 | 92.1 | 0.2 ± 0.01 |
| PYR-004 | 45.3 | 12.8 |
| Gefitinib | 98.5 | 0.025 |
Data is hypothetical for illustrative purposes.
From this data, PYR-003 would be identified as a potent hit worthy of further validation due to its high inhibition in the primary screen and sub-micromolar IC₅₀ value.[5]
Conclusion and Future Perspectives
The pyrimidine scaffold remains a cornerstone of modern drug discovery, consistently yielding clinical candidates with diverse mechanisms of action.[2][3] Its inherent biological relevance and synthetic versatility ensure its continued prominence.[4][5] Future efforts will likely focus on developing pyrimidine derivatives with even greater target selectivity to minimize off-target effects, exploring novel chemical space through advanced synthetic methods, and targeting emerging disease pathways. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the power of this privileged scaffold in their own drug discovery programs.
References
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G.S. Gill, et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
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A.A. Madia, et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
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A. Nayyar, et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]
-
A. Nayyar, et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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S. Kumar, et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
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S. Kumar, et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal. Available at: [Link]
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A. Verma, et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Available at: [Link]
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L. Nainwal, et al. (2023). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. Available at: [Link]
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A. Narwal, et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]
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L. Nainwal, et al. (2023). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. CoLab. Available at: [Link]
-
S. Verma, et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
S. Prachayasittikul, et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
S. Prachayasittikul, et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]
-
S.A. El-Fattah, et al. (2024). Mechanism of action of pyrimidine analogues. ResearchGate. Available at: [Link]
-
S. Kumar, et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Available at: [Link]
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Application Note: High-Throughput Screening of 2-Phenylaminopyrimidine Libraries for Kinase Inhibitor Discovery
Introduction: The Enduring Significance of the 2-Phenylaminopyrimidine Scaffold
The 2-phenylaminopyrimidine (PAP) scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by imatinib (Gleevec), the revolutionary inhibitor of the Bcr-Abl tyrosine kinase for the treatment of chronic myeloid leukemia (CML).[1][2] This privileged structure has proven to be a versatile framework for the development of potent and selective inhibitors against a wide array of protein kinases, which are critical regulators of cellular processes.[1][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[5][6] Consequently, the high-throughput screening (HTS) of PAP libraries remains a highly effective strategy for identifying novel therapeutic candidates.[7][8]
This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting a successful HTS campaign with 2-phenylaminopyrimidine libraries. We will delve into the causality behind experimental choices, from assay selection to hit validation, ensuring a robust and efficient drug discovery workflow.
Part 1: Pre-Screening Considerations: Laying the Foundation for Success
A successful HTS campaign begins long before the first plate is read. Careful planning regarding the compound library and assay choice is paramount.
The 2-Phenylaminopyrimidine Library: Design and Quality Control
The design of the PAP library itself is a critical determinant of success. These libraries are often designed to explore structure-activity relationships (SAR) around the core scaffold, with variations in the phenyl ring and pyrimidine substitutions.[3][4][9]
-
Structural Diversity: A well-designed library should possess sufficient structural diversity to probe the chemical space around the kinase ATP-binding site. This includes variations in substituents that can form key hydrogen bonds with the kinase hinge region, a common binding motif for PAP derivatives.[10]
-
Physicochemical Properties: Compounds should adhere to drug-like properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success. Tools for in silico prediction of drug-likeness can be valuable in this stage.[11]
-
Purity and Integrity: It is crucial to ensure the purity and structural integrity of the library compounds. Contaminants can lead to false-positive results.[12][13] Automated quality control methods, such as LC-MS, are recommended for library validation.
Choosing the Right Assay: Biochemical vs. Cell-Based Screening
The choice between a biochemical and a cell-based primary screen depends on the specific goals of the campaign.[14]
-
Biochemical Assays: These assays use purified enzymes and substrates to directly measure the inhibitory activity of compounds on the target kinase.[5][15] They are generally more straightforward to set up and less prone to compound interference related to cell permeability.[16] Common formats include luminescence-based assays that measure ATP consumption or ADP production.[5][17][18]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific signaling pathway within a cellular context.[19] They provide more physiologically relevant data, as they account for factors like cell permeability and off-target effects.[19] However, they can be more complex to develop and are susceptible to compound cytotoxicity.[20]
For PAP libraries, a common strategy is to start with a biochemical HTS to identify direct inhibitors of the target kinase, followed by secondary cell-based assays to confirm on-target activity in a more relevant biological system.
Part 2: High-Throughput Screening Protocols
Here, we provide detailed, step-by-step protocols for two widely used HTS assay formats suitable for screening 2-phenylaminopyrimidine libraries against a target kinase.
Protocol 1: Biochemical Kinase Inhibition HTS using ADP-Glo™
This protocol describes a luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced.[5] The intensity of the light signal is directly proportional to kinase activity; therefore, a potent inhibitor will result in a weak signal.[5]
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.[5]
Caption: High-throughput screening workflow for kinase inhibitors.
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the 2-phenylaminopyrimidine library stock plates to a low-volume, white, opaque 384-well assay plate. Also, dispense vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzyme Addition: Prepare a solution of the target kinase in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Dispense 5 µL of the kinase solution to each well.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate at room temperature for 15-30 minutes. This step allows the compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in kinase reaction buffer. Dispense 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Protocol 2: Cell-Based HTS using AlphaScreen® SureFire®
This protocol outlines a cell-based assay to measure the phosphorylation of a target protein within a signaling pathway, providing a more physiologically relevant assessment of inhibitor activity. The AlphaScreen® technology is a bead-based, non-radioactive, homogeneous assay.[21][22][23]
Principle: The assay measures the phosphorylation of an endogenous cellular protein.[22] After cell lysis, specific antibodies for the phosphorylated protein and the total protein are added, along with AlphaScreen® Donor and Acceptor beads. When the phosphorylated protein is present, it brings the beads into close proximity, generating a chemiluminescent signal upon laser excitation.[22][24]
Many 2-phenylaminopyrimidine libraries are designed to target kinases in oncogenic pathways, such as Bcr-Abl.[1]
Caption: Simplified Bcr-Abl signaling pathway inhibited by 2-phenylaminopyrimidines.
-
Cell Plating: Seed cells (e.g., K562 cells for Bcr-Abl) in a 384-well clear-bottom plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add 20-50 nL of the 2-phenylaminopyrimidine library compounds and controls to the cell plates.
-
Incubation: Incubate the cells with the compounds for a specific time (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
Cell Lysis: Remove the culture medium and add 10 µL of lysis buffer to each well. Agitate the plate on an orbital shaker for 10-15 minutes.
-
Lysate Transfer: Transfer 4 µL of the lysate to a 384-well white ProxiPlate.
-
Detection Reagent Addition: Prepare a mix of Acceptor beads conjugated to an antibody recognizing the phosphorylated target and biotinylated antibody recognizing the total target protein. Add 3 µL of this mix to each well.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Donor Bead Addition: Add 3 µL of Streptavidin-coated Donor beads, diluted in Donor Bead buffer.
-
Final Incubation: Seal the plate, protect from light, and incubate for 2 hours at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Part 3: Data Analysis, Hit Confirmation, and Validation
Rigorous data analysis and a multi-step validation process are essential to eliminate false positives and identify genuine hits.[12]
Primary Data Analysis
-
Normalization: Raw data from the HTS is normalized relative to the controls on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Hit Selection: A hit threshold is defined, typically based on a statistical measure like the mean plus three times the standard deviation (SD) of the sample population or a fixed inhibition cutoff (e.g., >50%).[25]
Hit Confirmation and Triage
Hits from the primary screen must be confirmed.[13][26]
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Curves: Active compounds are tested in a dilution series (e.g., 8-10 points) to determine their potency (IC₅₀ value).[12] This helps to prioritize compounds and begin establishing SAR.
-
Data Visualization: Mapping hits by chemical structure can help identify active clusters and distinguish promising scaffolds from singletons.[12][27]
Quantitative Data Presentation
The results of the dose-response analysis should be summarized in a clear, tabular format.
| Compound ID | Scaffold Type | Biochemical IC₅₀ (µM) | Cellular IC₅₀ (µM) | Hill Slope | Notes |
| PAP-001 | A | 0.15 | 0.85 | 1.1 | Good potency, cell permeable |
| PAP-002 | A | 0.21 | > 20 | 0.9 | Potent in biochemical, poor cell activity |
| PAP-003 | B | 1.5 | 5.2 | 1.0 | Moderate potency |
| PAP-004 | B | 0.08 | 0.45 | 1.8 | High potency, steep curve (potential artifact) |
Hit Validation: Eliminating Artifacts
A crucial step is to eliminate compounds that interfere with the assay technology (false positives).[12]
-
Orthogonal Assays: Confirm hits using a different assay technology that measures the same biological endpoint. For example, if the primary screen was luminescence-based, an orthogonal assay could be based on fluorescence polarization.[12]
-
Counter-Screens: For luciferase-based assays, compounds should be tested for direct inhibition of the luciferase enzyme.[17]
-
Reversibility and Covalent Inhibition: For PAP libraries, which can sometimes include reactive moieties ("warheads"), it's important to assess the mechanism of inhibition.[28][29] Assays to check for time-dependent inhibition or reversibility (e.g., jump-dilution) can identify covalent inhibitors, which may be desirable or undesirable depending on the project goals.[12][30]
Conclusion
The high-throughput screening of 2-phenylaminopyrimidine libraries is a proven and powerful strategy for the discovery of novel kinase inhibitors. Success hinges on a well-designed library, the rational selection of assay technology, and a rigorous, multi-step process of data analysis and hit validation. By understanding the causality behind each experimental step—from the choice of ATP concentration in a biochemical assay to the implementation of orthogonal counter-screens—researchers can navigate the complexities of HTS to efficiently identify high-quality lead compounds for further development. This systematic approach maximizes the potential of the versatile PAP scaffold to yield the next generation of targeted therapeutics.
References
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Inglese, J., et al. (2006). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. [Link]
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Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]
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BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
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Oreate AI Blog. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]
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Wang, Y., et al. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. PubMed. [Link]
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Peelman, F., et al. (2014). Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ResearchGate. [Link]
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. National Institutes of Health. [Link]
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Wang, Y., et al. (2009). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. National Institutes of Health. [Link]
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Tang, C., et al. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. PubMed. [Link]
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ACS Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
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Lü, S., et al. (2011). Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2019). Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer. National Institutes of Health. [Link]
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Kamal, A., et al. (2015). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Institutes of Health. [Link]
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Georgi, V., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
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Vasconcelos, S. N. S., et al. (2021). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. MDPI. [Link]
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Janzen, W. P. (Ed.). (2010). High throughput screening: methods and protocols. Frederick National Lab for Cancer Research. [Link]
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Chew, G. M., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. ResearchGate. [Link]
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An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health. [Link]
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Berg, E. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. [Link]
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Application Notes and Protocols for Assessing the Biological Activity of Small Molecules
Introduction: Elucidating the Function of Small Molecules in Drug Discovery
In the landscape of drug discovery and chemical biology, small molecules are powerful tools for probing biological systems and serve as the foundation for novel therapeutics. A molecule's potential, however, is only realized through a rigorous and systematic assessment of its biological activity. This guide provides an in-depth exploration of the key methodologies employed to characterize the interaction of small molecules with their biological targets and their effects on cellular systems. As a senior application scientist, the following protocols and notes are curated not just as a set of instructions, but as a strategic framework for generating robust, reproducible, and meaningful data. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The journey of a small molecule from a library to a validated hit or lead compound is underpinned by a cascade of assays, each designed to answer specific questions. We will navigate through the primary categories of these assays: biochemical, cell-based, and biophysical methods. Each section will provide not only detailed, step-by-step protocols for key experiments but also the scientific rationale, empowering researchers to not only execute but also adapt and troubleshoot these critical workflows.
I. Biochemical Assays: Interrogating Target Engagement in a Purified System
Biochemical assays are fundamental in drug discovery as they provide a direct measure of a small molecule's interaction with its purified target, such as an enzyme or receptor, in a controlled in vitro environment.[1] This reductionist approach is invaluable for initial high-throughput screening (HTS) to identify "hits" from large compound libraries and for detailed mechanistic studies.[2][3]
Core Principle: Isolating the Interaction
The primary advantage of biochemical assays is the elimination of cellular complexity, which allows for an unambiguous assessment of target engagement.[1] By studying the interaction in a simplified system, we can determine key parameters like potency (e.g., IC50 or EC50), mechanism of inhibition, and binding kinetics.[2]
Application Note: The Strategic Value of Enzyme Inhibition Assays
Enzyme inhibition assays are a cornerstone of drug discovery, particularly for target classes such as kinases, proteases, and phosphatases.[4] These assays are designed to quantify the ability of a small molecule to reduce the catalytic activity of a target enzyme.[5] The choice of assay format and detection method is critical and depends on the specific enzyme and available substrates.
Protocol 1: Enzyme Inhibition Assay for IC50 Determination
This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of a small molecule against a target enzyme using an absorbance-based readout.
1. Causality Behind Experimental Choices:
-
Enzyme and Substrate Concentration: The concentrations are optimized to ensure the reaction proceeds linearly with time and the signal falls within the dynamic range of the detection instrument. Substrate concentration is typically at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[6]
-
DMSO Concentration: Small molecules are often solubilized in DMSO. It's crucial to maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells to minimize its potential inhibitory effects on the enzyme.
-
Controls: Positive (no inhibitor) and negative (no enzyme) controls are essential for data normalization and ensuring the observed signal is due to enzyme activity.[7]
2. Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test compound (small molecule inhibitor)
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Stop solution (e.g., acid or base to quench the reaction)
-
96- or 384-well microplates (clear, flat-bottom)[8]
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of absorbance measurements
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration for the highest dose is 10 mM. Perform a 1:3 or 1:5 serial dilution to create a 10-point dose-response curve.
-
Assay Plate Preparation:
-
Add 2 µL of the serially diluted compound or DMSO (for controls) to the appropriate wells of the microplate.
-
Add 98 µL of assay buffer to all wells.
-
-
Enzyme Addition: Add 50 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the negative control wells. Add 50 µL of assay buffer to the negative control wells.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution (pre-warmed to the assay temperature) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Add 50 µL of the stop solution to all wells to quench the reaction.
-
Detection: Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis and Interpretation:
-
Data Normalization:
-
Subtract the average absorbance of the negative control wells from all other wells.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_negative) / (Absorbance_positive - Absorbance_negative))
-
-
Dose-Response Curve Generation: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9][10]
Visualization: Workflow for IC50 Determination
Caption: General workflow for an enzyme inhibition assay to determine IC50.
II. Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are powerful, they lack the complexity of a living cell. Cell-based assays bridge this gap by evaluating the effects of small molecules in a more physiologically relevant environment.[11][12] These assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the cellular milieu, and elicit the desired biological response.[13]
Application Note: Unveiling Cellular Responses with Reporter Gene Assays
Reporter gene assays are a versatile tool for monitoring the activation or inhibition of specific signaling pathways.[14] They work by linking the expression of a readily detectable "reporter" protein (e.g., luciferase or green fluorescent protein) to a specific transcriptional response element.[15] When a signaling pathway is activated, it drives the expression of the reporter gene, producing a measurable signal.
Protocol 2: Dual-Luciferase® Reporter Gene Assay
This protocol describes a method for assessing the impact of a small molecule on a specific signaling pathway using a dual-luciferase system, which enhances data reliability by normalizing for transfection efficiency and cell number.[16]
1. Causality Behind Experimental Choices:
-
Dual-Reporter System: A primary "experimental" reporter driven by the promoter of interest is co-transfected with a "control" reporter driven by a constitutive promoter.[15] The control reporter's signal is used to normalize the experimental reporter's signal, correcting for variability in cell number and transfection efficiency.
-
Cell Seeding Density: The number of cells seeded per well is optimized to ensure they are in a logarithmic growth phase and form a confluent monolayer at the time of the assay, which is critical for consistent results.
-
Lysis Buffer: A passive lysis buffer is used to gently disrupt the cell membrane and release the reporter enzymes without denaturing them.[17]
2. Materials:
-
Mammalian cell line appropriate for the signaling pathway of interest
-
Experimental reporter plasmid (e.g., pGL4 containing a firefly luciferase gene downstream of a response element)
-
Control reporter plasmid (e.g., a plasmid containing a Renilla luciferase gene driven by a constitutive promoter)
-
Transfection reagent
-
Complete cell culture medium
-
Opti-MEM® or other serum-free medium for transfection
-
Test compound
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega), which includes passive lysis buffer, Luciferase Assay Reagent II (LAR II), and Stop & Glo® Reagent[16]
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Luminometer with dual injectors
3. Step-by-Step Methodology:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the experimental and control reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the medium and gently wash the cells once with phosphate-buffered saline (PBS).
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.[17]
-
-
Luminescence Measurement:
-
Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure firefly luminescence for 10 seconds.
-
Following the firefly measurement, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence for 10 seconds.
-
Transfer 20 µL of the cell lysate from each well to a new white, opaque 96-well plate for reading in the luminometer.
-
-
Data Analysis and Interpretation:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well.
-
Normalize the ratios to the vehicle control to determine the fold change in reporter activity.
-
Plot the fold change against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualization: Dual-Luciferase Assay Workflow
Caption: Workflow for a dual-luciferase reporter gene assay.
III. Biophysical Methods: Quantifying the Physical Parameters of Interaction
Biophysical techniques provide quantitative insights into the direct binding of a small molecule to its target protein.[19] These label-free methods are invaluable for hit validation, lead optimization, and understanding the thermodynamics and kinetics of the interaction.[20][21]
Application Note: Real-Time Binding Kinetics with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful optical technique that monitors molecular interactions in real-time.[22] In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.[23] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
SPR provides a wealth of information, including:
-
Binding Affinity (KD): A measure of the strength of the interaction.
-
Association Rate (ka): The rate at which the small molecule binds to the target.
-
Dissociation Rate (kd): The rate at which the small molecule dissociates from the target.
-
Specificity: By testing against other proteins, the selectivity of the interaction can be determined.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the general steps for characterizing the binding kinetics of a small molecule to a target protein using SPR.
1. Causality Behind Experimental Choices:
-
Immobilization Strategy: The choice of how to attach the protein to the sensor chip (e.g., amine coupling, His-tag capture) is critical to ensure the protein remains active and its binding site is accessible.[24]
-
Analyte Concentration Range: A range of analyte concentrations, typically spanning from 0.1x to 10x the expected KD, is used to obtain a full kinetic profile.
-
Flow Rate: The flow rate is optimized to minimize "mass transport limitation," a phenomenon where the rate of binding is limited by the diffusion of the analyte to the sensor surface rather than the intrinsic binding kinetics.
2. Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine for amine coupling)
-
Purified target protein (ligand)
-
Small molecule (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (a solution that disrupts the protein-analyte interaction without denaturing the immobilized protein)
3. Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface to allow for covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the small molecule analyte over the immobilized protein surface. Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is monitored over time.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored over time.
-
-
After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis and Interpretation:
-
The resulting sensorgrams (plots of response units vs. time) are processed by subtracting the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.
-
The association (ka) and dissociation (kd) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rates (KD = kd / ka).
-
Visualization: SPR Experimental Cycle
Caption: A single cycle in a Surface Plasmon Resonance (SPR) experiment.
IV. Data Presentation and Troubleshooting
Quantitative Data Summary
| Assay Type | Key Parameter(s) | Typical Range | Purpose |
| Enzyme Inhibition | IC50 | pM to mM | Quantifies potency of an inhibitor |
| Reporter Gene | EC50/IC50 | pM to mM | Measures functional cellular activity (agonist/antagonist) |
| SPR | KD (kd/ka) | pM to mM | Determines binding affinity and kinetics |
Troubleshooting Common Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive enzyme/reagent; Incorrect buffer conditions; Instrument settings incorrect | Check reagent activity and storage; Optimize assay buffer; Verify plate reader settings[25] |
| High Background | Non-specific binding; Reagent contamination; Autofluorescence of compound | Increase blocking steps; Use fresh reagents; Run a compound-only control |
| Poor Z'-factor (<0.5) | High data variability; Small assay window | Optimize reagent concentrations; Check pipetting accuracy; Increase signal-to-background ratio[26] |
| Irreproducible Results | Inconsistent cell health/passage number; Pipetting errors; Temperature fluctuations | Maintain consistent cell culture practices; Calibrate pipettes; Ensure stable incubation temperatures[27][28] |
V. Conclusion: An Integrated Approach to Bioactivity Assessment
The assessment of a small molecule's biological activity is a multi-faceted process that requires a strategic combination of biochemical, cell-based, and biophysical assays. No single assay can provide a complete picture. Instead, an integrated approach, starting with high-throughput biochemical screens to identify hits, followed by cell-based assays to confirm cellular activity and mechanism, and complemented by biophysical methods to characterize the direct binding interaction, is essential for making informed decisions in drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to design and execute robust experiments, ultimately accelerating the journey from a small molecule to a valuable biological probe or therapeutic candidate.
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Application Notes & Protocols: A Step-by-Step Guide to the Experimental Evaluation of Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Pyrimidine Kinase Inhibitors in Targeted Therapy
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern medicine.[3] Within the vast chemical landscape of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold."[4][5] Its structure, being an isostere of the adenine ring of ATP, allows it to effectively mimic interactions within the highly conserved kinase ATP-binding site.[6][7] This inherent advantage has led to the development of numerous successful pyrimidine-based drugs that exhibit high potency and improved selectivity.[4][5]
However, the journey from a promising pyrimidine-based molecule to a validated preclinical candidate is a multi-stage process requiring rigorous and systematic evaluation. This guide provides a comprehensive, tiered experimental workflow designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind each experimental stage, ensuring that the data generated is robust, interpretable, and decision-enabling. Our approach is structured to validate a compound's efficacy from the purified enzyme up to its functional impact on cellular signaling pathways.
Tier 1: Primary Biochemical Assessment of Potency
Expert Rationale: The foundational step in evaluating any inhibitor is to confirm its direct activity against the purified target kinase in a controlled, cell-free environment. This biochemical approach isolates the interaction between the inhibitor and the enzyme, providing a clean measure of potency (typically the half-maximal inhibitory concentration, IC50) without the confounding variables of a cellular system, such as membrane permeability or efflux pump activity.[8][9] We utilize fluorescence or luminescence-based assays for their high sensitivity, scalability, and safety, moving away from traditional radioactive methods.[10][11]
Workflow: Biochemical Potency Determination
Caption: Workflow for determining the biochemical IC50 of a kinase inhibitor.
Data Presentation: Comparative Biochemical Potency
The primary output of this tier is the IC50 value, which quantifies the concentration of inhibitor required to reduce kinase activity by 50%.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| PY-Inhibitor-01 (Test) | EGFR (T790M) | 1.2 |
| Osimertinib (Control) | EGFR (T790M) | 1.0[12] |
| PY-Inhibitor-01 (Test) | EGFR (WT) | 18.5 |
| Osimertinib (Control) | EGFR (WT) | 15.0[12] |
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines the determination of IC50 values in a 384-well plate format.
1. Reagent Preparation:
- Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrimidine-based inhibitor in 100% DMSO, starting at a 1000X final concentration. Also, prepare a known inhibitor as a positive control.
- Kinase Reaction Buffer: Prepare according to the manufacturer's specifications, typically containing Tris-HCl, MgCl₂, DTT, and a surfactant.
- Enzyme & Substrate: Dilute the purified target kinase and its specific peptide substrate to a 2X working concentration in the kinase reaction buffer. The optimal concentrations must be empirically determined to ensure the reaction is in the linear range.
- ATP Solution: Prepare a 2X ATP solution in the reaction buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
2. Assay Procedure:
- Dispense 50 nL of the serially diluted compounds into a low-volume 384-well assay plate. Include DMSO-only wells for 100% activity (negative control) and wells with no enzyme for background signal.
- Add 5 µL of the 2X kinase/substrate solution to all wells.
- Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
- Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
- Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure substrate conversion does not exceed 20-30%.
- Stop the reaction and detect ADP formation by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
3. Data Analysis:
- Measure luminescence using a compatible plate reader.
- Subtract the background signal (no enzyme control) from all data points.
- Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the signal from a saturating concentration of control inhibitor to 0% activity.
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.
Tier 2: Cellular Activity and Target Engagement
Expert Rationale: A potent biochemical inhibitor is of little value if it cannot reach and bind its target within a living cell. This tier addresses two fundamental questions: 1) Does the compound engage its intended kinase target in a physiological context? 2) Does this engagement translate into a functional cellular outcome?
To confirm direct binding, we employ the Cellular Thermal Shift Assay (CETSA) . CETSA is a powerful, label-free method based on the principle that a protein's thermal stability increases upon ligand binding.[13][14][15] A positive thermal shift provides direct and unequivocal evidence of target engagement in intact cells.[16] To measure the functional consequence, we use a real-time, image-based proliferation assay to determine the compound's half-maximal effective concentration (EC50).[17]
Principle: Cellular Thermal Shift Assay (CETSA)
Caption: The principle of CETSA for verifying target engagement in cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a classic CETSA workflow with detection by Western Blot.
1. Cell Treatment:
- Culture an appropriate cancer cell line known to express the target kinase to ~80% confluency.
- Treat the cells with the pyrimidine inhibitor at a concentration ~10-100 fold above its biochemical IC50. Also, prepare a vehicle control (DMSO).
- Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding.
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
2. Thermal Challenge:
- Aliquot the cell suspension from both the inhibitor-treated and vehicle-treated groups into separate PCR tubes for each temperature point.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).
- Immediately cool the tubes on ice.
3. Protein Extraction and Detection:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
- Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
- Determine the protein concentration of each sample using a BCA assay.
- Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target kinase.
4. Data Analysis:
- Quantify the band intensities from the Western Blot.
- For both the inhibitor- and vehicle-treated groups, plot the normalized band intensity against the temperature.
- A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[18]
Protocol: Real-Time Cell Proliferation Assay (e.g., IncuCyte® System)
This protocol measures the effect of the inhibitor on cell growth over time.[19][20]
1. Cell Seeding:
- Harvest cells and seed them into a 96-well flat-bottom plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-2,500 cells/well).[19]
- Allow cells to adhere and settle by leaving the plate at room temperature for 30 minutes before placing it in a 37°C incubator.[19]
2. Treatment:
- The following day, prepare serial dilutions of the pyrimidine inhibitor in culture medium at 2X the final desired concentration.
- Remove the existing medium from the cells and add 100 µL of the inhibitor-containing medium to the appropriate wells. Include vehicle (DMSO) controls.
3. Real-Time Imaging and Analysis:
- Place the plate inside the IncuCyte® Live-Cell Analysis System housed within a standard cell culture incubator.[17]
- Allow the plate to warm for 30 minutes before starting the scan.[19]
- Acquire phase-contrast images from each well every 2-4 hours for a period of 72-120 hours.[17]
- Use the IncuCyte® software to analyze the images and calculate the percent confluence over time for each well.
4. Data Analysis:
- For each inhibitor concentration, plot the percent confluence against time to generate growth curves.
- Use the growth curves (e.g., at the 72-hour time point) to generate a dose-response curve by plotting percent inhibition of growth against the logarithm of inhibitor concentration.
- Calculate the EC50 value by fitting the dose-response curve with a 4PL model.
Data Presentation: Cellular Potency and Target Engagement
| Assay | Parameter | PY-Inhibitor-01 |
| CETSA | Thermal Shift (ΔTₘ) | +5.2 °C |
| Proliferation | Cellular EC50 (nM) | 25.6 |
Tier 3: Defining Selectivity and Mechanism of Action (MoA)
Expert Rationale: An effective drug must be selective.[21] Most kinase inhibitors target the ATP-binding site, which is highly conserved across the kinome, creating a risk of off-target activity and associated toxicity.[8][22] Therefore, it is critical to profile the inhibitor against a broad panel of kinases to understand its selectivity profile.[23] Concurrently, determining the inhibitor's mechanism of action (MoA)—whether it competes with ATP, binds to an allosteric site, or is irreversible—is crucial for guiding further chemical optimization.[8]
Workflow: Selectivity and MoA Characterization
Caption: A dual workflow for assessing inhibitor selectivity and MoA.
Methodology: Kinome Selectivity Profiling
Kinome profiling is a specialized, high-throughput service offered by contract research organizations (e.g., Reaction Biology, Eurofins).[23]
-
Primary Screen: The pyrimidine inhibitor is typically screened at a single, high concentration (e.g., 1 µM) against a panel of hundreds of purified kinases.[21] The output is the percent inhibition for each kinase.
-
Follow-up: Any significant off-target hits (e.g., >50% inhibition) are then selected for full IC50 determination to confirm the activity.
-
Analysis: The data is often visualized as a "kinome map" or tree spot diagram to provide a global view of selectivity. A selectivity score (S-score) can be calculated to quantify the inhibitor's specificity.
Data Presentation: Kinome Selectivity and MoA
| Parameter | Result | Interpretation |
| Kinome Profiling | 3 kinases inhibited >75% @ 1µM | Highly selective profile |
| MoA (IC50 vs [ATP]) | IC50 at 10x Km ATP is 11-fold higher than at Km | ATP-competitive mechanism |
Protocol: ATP Competition Assay
This is a modification of the Tier 1 biochemical assay.
1. Assay Setup:
- Set up three parallel sets of kinase reactions.
- Set 1 (Low ATP): Use an ATP concentration significantly below the Km (e.g., 0.1x Km).
- Set 2 (Km ATP): Use an ATP concentration equal to the empirically determined Km.
- Set 3 (High ATP): Use an ATP concentration significantly above the Km (e.g., 10x Km).
2. IC50 Determination:
- For each of the three ATP conditions, perform a full 10-point dose-response curve for the pyrimidine inhibitor as described in the Tier 1 protocol.
- Calculate the IC50 value for the inhibitor under each ATP condition.
3. Data Interpretation:
- ATP-competitive: The measured IC50 value will increase as the ATP concentration increases.
- Non-competitive/Allosteric: The measured IC50 value will remain relatively constant regardless of the ATP concentration.
- Uncompetitive: The measured IC50 value will decrease as the ATP concentration increases (less common).
Tier 4: Target Validation in a Signaling Context
Expert Rationale: The final and most critical step is to demonstrate that the inhibitor modulates the intended signaling pathway downstream of the target kinase.[24] This confirms the on-target mechanism of action in a biological system and links the molecular inhibition to the observed cellular phenotype (e.g., decreased proliferation). Western blotting is the gold-standard technique for this purpose, allowing for the direct measurement of changes in the phosphorylation status of key downstream substrates.[25][26]
Signaling Pathway: Example EGFR Pathway Modulation
Caption: Inhibition of EGFR by a pyrimidine inhibitor blocks downstream phosphorylation of ERK and AKT.
Protocol: Western Blot for Downstream Pathway Modulation
This protocol is for analyzing the phosphorylation status of downstream effectors like AKT and ERK following treatment with a kinase inhibitor.[27]
1. Cell Treatment and Lysis:
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells overnight to reduce basal pathway activation.
- Pre-treat cells with various concentrations of the pyrimidine inhibitor (e.g., 0.1x, 1x, 10x EC50) for 1-2 hours.
- Stimulate the pathway with the relevant growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes. Include an unstimulated control.
- Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS.
- Lyse the cells directly in the plate by adding 100 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[27]
- Sonicate the lysate briefly to shear DNA and reduce viscosity.
2. Gel Electrophoresis and Transfer:
- Boil the samples at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[28]
- Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
- Crucial Control: Strip the membrane and re-probe with an antibody against the total protein (e.g., total-ERK) and a loading control (e.g., GAPDH or β-actin) to ensure that changes in the phospho-signal are not due to changes in total protein levels or loading errors.
Data Presentation: Downstream Target Inhibition
| Target Protein | Treatment (PY-Inhibitor-01) | Fold Change in Phosphorylation (vs. Stimulated Control) |
| p-AKT (Ser473) | 100 nM | 0.15 |
| p-ERK1/2 (Thr202/Tyr204) | 100 nM | 0.21 |
| Total AKT | 100 nM | 0.98 |
| Total ERK1/2 | 100 nM | 1.03 |
Conclusion
This tiered approach provides a logical and robust framework for the comprehensive evaluation of novel pyrimidine-based kinase inhibitors. By systematically progressing from biochemical potency to cellular target engagement, selectivity, and finally to pathway modulation, researchers can build a complete data package. This self-validating system ensures that each step confirms the last, providing high confidence in the compound's mechanism of action and its potential as a therapeutic candidate. Following these detailed protocols and understanding the rationale behind them will empower scientists to make informed decisions in the complex but rewarding field of kinase inhibitor drug discovery.
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- 28. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Purification of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, a key intermediate in pharmaceutical research and development. Addressing the common challenges associated with the purification of polar, heteroaromatic compounds, this document outlines systematic methodologies including recrystallization and column chromatography. Furthermore, it details essential analytical techniques for the rigorous assessment of purity. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducible and high-purity outcomes.
Introduction: Understanding the Molecule and Purification Challenges
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a substituted pyrimidine derivative featuring both a secondary amine and a primary alcohol functional group. This bifunctionality imparts a significant degree of polarity to the molecule, which presents specific challenges during purification. Key among these are poor retention in standard reverse-phase chromatography and high solubility in common polar solvents, which can complicate recrystallization efforts[1].
The purification strategy for this compound must therefore be carefully selected to address these inherent properties. The presence of a basic pyrimidine ring and an amino group also means the compound's solubility and chromatographic behavior can be highly dependent on pH.
A plausible and common synthetic route for this class of compounds involves the nucleophilic aromatic substitution of a halo-pyrimidine with an amino alcohol. For instance, the reaction of 2-chloro-5-phenylpyrimidine with ethanolamine.
Potential Impurities:
-
Unreacted Starting Materials: 2-chloro-5-phenylpyrimidine and ethanolamine.
-
By-products: Products of side reactions, such as the formation of dimers or products from reactions with residual solvents.
-
Degradation Products: Amines can be susceptible to oxidation, especially if exposed to light or acid over extended periods[2].
Purification Strategies: A Multi-faceted Approach
A multi-step purification strategy is often the most effective. This typically involves an initial bulk purification step, such as recrystallization, followed by a high-resolution technique like column chromatography if higher purity is required.
Recrystallization: The First Line of Purification
Recrystallization is a powerful technique for removing bulk impurities. The key is to identify a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble or insoluble at all temperatures.
Solvent Screening: A preliminary solvent screen is crucial. Small-scale trials should be conducted with a range of solvents of varying polarities.
| Solvent Class | Example Solvents | Expected Solubility of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol |
| Alcohols | Ethanol, Methanol, Isopropanol | High to moderate solubility, good candidates for single-solvent or co-solvent systems.[3] |
| Esters | Ethyl Acetate | Moderate solubility, potentially useful as an anti-solvent. |
| Ketones | Acetone | Moderate solubility, can be effective for crystallization.[4] |
| Ethers | Diethyl Ether, MTBE | Low solubility, likely to be effective as an anti-solvent. |
| Hydrocarbons | Hexanes, Heptane | Very low solubility, primarily used as anti-solvents. |
| Water | Moderate to high solubility, potential for use in a co-solvent system. |
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol to a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield[1].
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent (Co-solvent) Recrystallization
This method is ideal when no single solvent provides the desired solubility profile. A common pair would be a "solvent" in which the compound is soluble (e.g., ethanol) and an "anti-solvent" in which it is not (e.g., hexanes or diethyl ether).
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly, as described in the single-solvent method.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Column Chromatography: For High-Purity Isolation
For achieving the highest purity, particularly for removing structurally similar impurities, column chromatography is the method of choice. Given the polar nature of the target compound, several chromatographic techniques are applicable[1][5][6].
Workflow for Method Development:
Caption: Workflow for chromatography method development.
Protocol 3: Normal-Phase Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography[5][6].
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate with a polar solvent like methanol[6]. For basic compounds like this, adding a small amount of a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can prevent peak tailing[6]. A target Rf value on the TLC plate should be between 0.2 and 0.4.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Reverse-Phase Column Chromatography
While challenging for highly polar compounds, reverse-phase chromatography can be effective, especially with polar-endcapped columns[1].
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile or methanol)[6]. A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary. The addition of an ion-pairing agent may be required to improve retention[1].
Protocol 5: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the preferred method for purifying highly polar compounds[1][6]. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Stationary Phase: Underivatized silica, or silica derivatized with polar functional groups.
-
Mobile Phase: Typically, a high percentage of acetonitrile with a smaller percentage of an aqueous buffer.
Purity Assessment: Analytical Validation
Rigorous analytical testing is essential to confirm the purity of the final compound. A combination of techniques should be employed.
Analytical Workflow:
Caption: Analytical workflow for purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment[7][8].
| Parameter | Recommendation for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A polar-endcapped column is recommended[1]. |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acid. B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer, monitoring at a wavelength where the phenyl-pyrimidine chromophore absorbs (e.g., 254 nm). |
| Purity Calculation | Area percent of the main peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any structurally related impurities. The spectra should be consistent with the proposed structure of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight of the compound[9]. Techniques like electrospray ionization (ESI) are well-suited for this type of molecule. The observed mass should correspond to the calculated exact mass of the compound.
Conclusion
The purification of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol requires a systematic approach that takes into account its polar and basic nature. A combination of recrystallization for bulk purification and a carefully selected chromatography method (normal-phase, reverse-phase, or HILIC) for achieving high purity is recommended. Rigorous analytical validation using HPLC, NMR, and MS is crucial to ensure the final product meets the stringent quality requirements for research and drug development.
References
- BenchChem Technical Support Center.
- BenchChem Technical Support Center.
- BenchChem Technical Support Center.
- Google Patents.
- Henry, G. The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate.
- PubMed.
- PubMed. Mass spectrometry for analysis of purine and pyrimidine compounds.
Sources
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- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Abstract: This comprehensive guide provides a detailed protocol for conducting molecular docking studies on 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, a compound of interest for its potential therapeutic applications. Lacking a definitively identified biological target, this document proposes a putative antifungal mechanism and outlines a complete workflow for in silico analysis against Candida albicans Dihydrofolate Reductase (DHFR), a validated target for pyrimidine-based inhibitors. This application note is designed for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and step-by-step instructions for practical implementation using widely accessible computational tools.
Introduction: The Rationale for In Silico Target Exploration
The compound 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol belongs to the phenylaminopyrimidine class of molecules. Derivatives of this scaffold have been reported to exhibit a range of biological activities, notably as antimicrobial and antifungal agents.[1][2][3] Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[4][5] This approach allows for the rapid screening of potential drug candidates and provides insights into the molecular interactions that govern binding, thereby guiding lead optimization.[6]
Given the structural similarity of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol to known antifolates, we hypothesize that it may act as an inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleotides and certain amino acids.[7][8] Its inhibition leads to the depletion of tetrahydrofolate, resulting in the cessation of DNA synthesis and cell death. As fungal and human DHFR enzymes possess structural differences in their active sites, selective inhibition of the fungal enzyme is an established strategy for antifungal therapy.[9][10]
This guide will use the crystal structure of Candida albicans DHFR (PDB ID: 1AI9) as the receptor for a detailed molecular docking protocol.[9] We will employ a suite of widely used and freely available software for academic use: AutoDock Vina for the docking calculations, PyMOL for 3D visualization, and LigPlot+ for 2D interaction mapping.[11][12][13]
Methodological Framework: A Step-by-Step Protocol
The molecular docking workflow is a multi-stage process that requires careful preparation of both the ligand and the receptor to ensure the accuracy and reliability of the simulation. The general workflow is depicted below.
Caption: General workflow for molecular docking studies.
Required Software
| Software | Purpose | Availability |
| AutoDock Tools (MGLTools) | Preparation of ligand and receptor files (PDBQT format), grid parameter setup. | Free for academic use |
| AutoDock Vina | Core docking program for predicting binding poses and affinities. | Free for academic use[4] |
| PyMOL | 3D visualization of macromolecules and ligand-receptor complexes. | Educational license available |
| LigPlot+ | 2D visualization of protein-ligand interactions. | Free for academic use[12] |
| ChemDraw/MarvinSketch | 2D chemical structure drawing. | Commercial/Free |
| Open Babel | File format conversion. | Open-source |
Protocol 1: Ligand Preparation
The ligand, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, must be converted from a 2D representation to a 3D structure with an optimized geometry and appropriate file format for docking.
-
2D Structure Drawing: Draw the chemical structure of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization:
-
Save the 2D structure as a 3D format (e.g., .mol or .sdf).
-
Use a program like Open Babel or the built-in tools in your chemical drawing software to generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step ensures realistic bond lengths and angles.[14]
-
-
Preparation for AutoDock Vina:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your 3D ligand file. ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds, which allows for ligand flexibility during docking. Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT). This file contains the atomic coordinates, partial charges, and information about the rotatable bonds.
-
Protocol 2: Receptor Preparation
The crystal structure of the receptor, Candida albicans DHFR, needs to be prepared by removing non-essential molecules and adding necessary atoms for the docking calculation.
-
Obtain the Receptor Structure:
-
Navigate to the RCSB Protein Data Bank (PDB) website (rcsb.org).
-
Search for the PDB ID: 1AI9 .[9]
-
Download the PDB file. The 1AI9 entry contains the holoenzyme with two molecules in the asymmetric unit. For this protocol, we will use Chain A.
-
-
Clean the PDB File:
-
Open the 1AI9.pdb file in a text editor or a molecular visualization tool like PyMOL.
-
Remove all non-essential components, such as water molecules (HOH), the co-factor NADPH (NAP), and any other heteroatoms or ligands present in the crystal structure.
-
If there are multiple protein chains, retain only the chain of interest (e.g., Chain A) and delete the others. Save this cleaned structure as a new PDB file (e.g., 1AI9_protein.pdb).
-
-
Preparation for AutoDock Vina:
-
Open AutoDock Tools (ADT).
-
Go to File -> Read Molecule and open your cleaned protein PDB file (1AI9_protein.pdb).
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogen atoms to polar atoms, which is crucial for defining hydrogen bonds.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared receptor in the PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).
-
Protocol 3: Grid Box Generation
A grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand.[11][15]
-
Load Prepared Molecules in ADT: Ensure both the prepared ligand (PDBQT) and receptor (PDBQT) are loaded into the current ADT session.
-
Define the Grid Box:
-
Go to Grid -> Grid Box....
-
A box will appear around the receptor. To center the grid on the active site, you can either manually adjust the center coordinates or center it on the ligand if a co-crystallized ligand was present. Since we removed the original ligands, we will manually define the center based on the known active site residues of DHFR. For 1AI9, key active site residues include Ile7, Ala9, Phe34, Ser61, and Ile119.
-
Adjust the dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the entire ligand in various orientations but not excessively large, which would increase computation time unnecessarily. A good starting point is a box of 50 x 50 x 50 Å centered on the active site.
-
Note the center coordinates and dimensions of the grid box. These values are required for the Vina configuration file.
-
-
Save Grid Parameters: While ADT can write grid parameter files, for AutoDock Vina, you only need to record the center and size values for the configuration file.
Protocol 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina uses a configuration file to specify the input files and docking parameters.
-
Create a Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt and add the following lines, replacing the file names and grid parameters with your specific values:
-
-
Execute AutoDock Vina:
-
Open a command line terminal or command prompt.
-
Navigate to the directory containing your prepared PDBQT files and the conf.txt file.
-
Execute the Vina program by typing: vina --config conf.txt --log docking_log.txt
-
The --log flag will create a text file containing the binding affinity scores for the generated poses.
-
Analysis and Interpretation of Results
The output of the docking simulation includes a PDBQT file with multiple binding poses and a log file with their corresponding binding affinities.[12]
Binding Affinity Analysis
The docking_log.txt file will contain a table of the predicted binding poses ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[9]
| Pose | Affinity (kcal/mol) |
| 1 | -9.5 |
| 2 | -9.2 |
| 3 | -9.1 |
| 4 | -8.8 |
| 5 | -8.7 |
| 6 | -8.5 |
| 7 | -8.4 |
| 8 | -8.2 |
| 9 | -8.1 |
| (Note: These are example values and will vary with each docking run.) |
The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode. However, it is good practice to visually inspect the top few poses.
Protocol 5: Visualization of Binding Poses with PyMOL
Visual inspection is critical to assess the plausibility of the docking results and to understand the specific interactions between the ligand and the receptor.[13][16]
-
Load the Receptor and Docking Results:
-
Open PyMOL.
-
Go to File -> Open... and load the prepared receptor file (1AI9_protein.pdbqt).
-
Open the docking output file (docking_results.pdbqt). PyMOL will load all the generated poses, which can be viewed individually using the scene controls in the bottom right corner.
-
-
Visualize the Binding Site and Interactions:
-
Display the protein as a cartoon or surface representation for clarity.
-
Display the ligand in a stick representation with distinct colors for different elements (e.g., carbon in green, oxygen in red, nitrogen in blue).
-
Select the amino acid residues within a certain distance (e.g., 4 Å) of the ligand to define the binding pocket.
-
Use the Action -> preset -> ligand sites -> cartoon command for a quick visualization of the binding pocket.
-
Identify potential hydrogen bonds using the Action -> find -> polar contacts -> within selection tool. These will be displayed as dashed lines.
-
Caption: Workflow for visualizing and analyzing docking results.
Protocol 6: 2D Interaction Mapping with LigPlot+
LigPlot+ generates intuitive 2D diagrams that clearly depict the types of interactions between the ligand and the protein residues.[12][15]
-
Prepare Input File: Save the complex of the receptor with the desired ligand pose (e.g., the top-ranked pose) as a single PDB file from PyMOL.
-
Run LigPlot+:
-
Launch the LigPlot+ application.
-
Open the PDB file of the complex.
-
LigPlot+ will automatically identify the ligand and the interacting protein residues.
-
Click Run to generate the 2D interaction diagram.
-
-
Interpret the Diagram:
-
The diagram will show the ligand at the center.
-
Interacting protein residues are represented around the ligand.
-
Hydrogen bonds are typically shown as dashed green lines.
-
Hydrophobic interactions are represented by arcs with spokes pointing towards the ligand atoms they contact.
-
Validation and Trustworthiness
The results of a molecular docking study are predictive and should be validated to increase confidence in their accuracy.
-
Re-docking of a Co-crystallized Ligand: A common validation method is to extract the native ligand from a crystal structure, re-dock it into the same binding site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[17]
-
Comparison with Known Inhibitors: Docking known inhibitors of the target protein and comparing their binding scores and poses to the experimental data can provide further validation.
-
Molecular Dynamics (MD) Simulations: The stability of the predicted ligand-protein complex can be further assessed using MD simulations, which provide insights into the dynamic behavior of the complex over time.[5]
Conclusion
This application note provides a comprehensive and practical guide for conducting a molecular docking study of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol with Candida albicans DHFR as a putative target. By following these detailed protocols, researchers can generate valuable in silico data to guide further experimental validation and advance the exploration of this compound as a potential antifungal agent. The principles and workflows described herein are broadly applicable to other ligand-receptor systems in the field of drug discovery.
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Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]
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Whitlow, M., et al. (1997). X-ray crystallographic studies of Candida albicans dihydrofolate reductase. High resolution structures of the holoenzyme and an inhibited ternary complex. Journal of Biological Chemistry, 272(48), 30420-30429. [Link]
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Scribd. (n.d.). LigPlot+: Multi-Ligand Interaction Diagrams. [Link]
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Gangjee, A., et al. (2010). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 53(21), 7735-7746. [Link]
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ResearchGate. (2022). How to validate the molecular docking results? [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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El-Damasy, D. A., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106207. [Link]
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Hargrove, T. Y., et al. (2015). Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (Cyp51B) from Aspergillus Fumigatus and Molecular Basis for the Development of Antifungal Drugs. Journal of Biological Chemistry, 290(40), 23916-23934. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
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European Bioinformatics Institute. (n.d.). LigPlot+ Operating Manual. [Link]
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Center for Computational Structural Biology. (2024). DOCKING. [Link]
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Dr. Hadia Ismail. (2025, May 4). LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step [Video]. YouTube. [Link]
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Rosales, M. A., et al. (2017). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. Journal of Medicinal Chemistry, 60(17), 7349-7364. [Link]
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Docking Computacional. (2020, October 29). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. [Video]. YouTube. [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
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SCOPe. (n.d.). PDB entry 4hoe. [Link]
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CD ComputaBio. (n.d.). Molecular Docking Software. [Link]
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ResearchGate. (n.d.). DHFR inhibitors for treatment for PCP. [Link]
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RCSB PDB. (n.d.). 1IA4: Candida albicans dihydrofolate reductase complex... [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
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Paulsen, J. L., & Anderson, A. C. (2014). Candida albicans dihydrofolate reductase complexed with NADPH and 5-[3-(2-methoxy-4-phenylphenyl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine (UCP111H). RCSB PDB. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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Hargrove, T. Y., et al. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with a tetrazole-based inhibitor VT-1598. RCSB PDB. [Link]
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ResearchGate. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
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Drug Discovery. (n.d.). Software. [Link]
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Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]
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wwPDB. (n.d.). PDB entry 6CR2. [Link]
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Bio-Resource. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]
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Friggeri, L., et al. (2018). Crystal structure of sterol 14-alpha demethylase (CYP51B) from Aspergillus fumigatus in complex with the VNI derivative... RCSB PDB. [Link]
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Wang, Y., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Pharmacology, 13, 908772. [Link]
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Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. [Link]
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ResearchGate. (n.d.). Typical examples of pyrimidine, azole and polyene class of antifungal drugs. [Link]
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Wang, Y., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Pharmacology, 13, 908772. [Link]
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Trzaskos, J. M., et al. (1986). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Biological Chemistry, 261(34), 15851-15857. [Link]
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YMER. (2024). In Silico Development of Pyrimidine-Based Antifungal Compounds Using 3D-QSAR, ADMET and Molecular Docking Approaches. [Link]
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Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(7), 647-663. [Link]
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ACS Publications. (2022). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. (n.d.). Additional compounds identified in the original compound library. [Link]
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Wang, Y., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(11), 5969-5988. [Link]
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Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]
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Lamb, D. C., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Journal of Steroid Biochemistry and Molecular Biology, 102(1-5), 1-6. [Link]
-
Kondej, M., et al. (2025). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences, 26(22), 6393. [Link]
-
Arshavsky, V. Y., et al. (2021). Modulators of protein–protein interactions as antimicrobial agents. RSC Medicinal Chemistry, 12(2), 194-211. [Link]
-
National Institutes of Health. (n.d.). Periplasmic Targets for the Development of Effective Antimicrobials against Gram-Negative Bacteria. [Link]
-
ResearchGate. (2025). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. [Link]
Sources
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- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 12. LigPlot+ home page [ebi.ac.uk]
- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Software - CD ComputaBio [computabio.com]
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- 16. medium.com [medium.com]
- 17. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Welcome to the technical support center for the synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and effective strategy involves a two-step approach:
-
Suzuki-Miyaura Coupling: Formation of the C-C bond between a pyrimidine core and a phenyl group.
-
Buchwald-Hartwig Amination: Formation of the C-N bond between the 5-phenylpyrimidine core and ethanolamine.
This guide will focus on troubleshooting and optimizing the second, and often more challenging, step: the N-arylation of ethanolamine.
Core Synthesis Workflow
Caption: General workflow for the synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Question 1: I am getting a very low yield or no product at all. What are the most likely causes?
Answer: Low to no yield in the Buchwald-Hartwig amination of 2-chloro-5-phenylpyrimidine with ethanolamine can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:
-
Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its inactivation is a primary reason for failure.
-
Explanation: The Pd(0) active species is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel can lead to oxidation and catalyst death. Pyrimidine substrates themselves can sometimes act as catalyst poisons[1].
-
Solution:
-
Ensure your solvent is anhydrous and thoroughly degassed using a nitrogen or argon stream for at least 30 minutes.
-
Assemble your reaction glassware hot and cool it under a stream of inert gas to remove adsorbed moisture and air.
-
Use a reliable palladium precatalyst or activate your palladium source effectively.
-
-
-
Inappropriate Base: The choice and quality of the base are critical.
-
Explanation: The base deprotonates the ethanolamine, making it a more potent nucleophile. However, a base that is too weak will not be effective, while one that is not sufficiently non-nucleophilic can lead to side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice for this type of reaction[2].
-
Solution:
-
Use a fresh, high-purity bottle of sodium tert-butoxide. This base is hygroscopic and can degrade upon exposure to air.
-
Consider other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), though NaOt-Bu is often optimal[1].
-
-
-
Ligand Issues: The phosphine ligand is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Explanation: Different ligands have varying efficacy depending on the substrates. For electron-deficient heteroaryl chlorides like 2-chloro-5-phenylpyrimidine, bulky, electron-rich biaryl phosphine ligands are often required to promote the difficult oxidative addition step[1].
-
Solution:
-
Xantphos is a good starting point for this reaction due to its wide bite angle, which can promote reductive elimination[2].
-
If Xantphos is not effective, consider screening other ligands such as DavePhos or BrettPhos, which have proven effective for challenging aryl chloride substrates.
-
-
Question 2: My starting material, 2-chloro-5-phenylpyrimidine, is being consumed, but I'm not seeing my desired product. What could be happening?
Answer: If your starting material is being consumed without the formation of the desired product, several side reactions could be occurring:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in 5-phenylpyrimidine.
-
Explanation: This side reaction is often promoted by the presence of water or other protic impurities in the reaction mixture. It can also be more prevalent with certain ligand/base combinations.
-
Solution:
-
Rigorously dry all solvents and reagents.
-
Ensure your ethanolamine is anhydrous.
-
Screening different ligands and bases may help to minimize this side reaction.
-
-
-
O-Arylation: The hydroxyl group of ethanolamine can compete with the amino group in the nucleophilic attack, leading to the formation of an O-arylated byproduct.
-
Explanation: The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the base and solvent. While N-arylation is generally favored, O-arylation can become significant under certain conditions[3].
-
Solution:
-
The use of a strong base like NaOt-Bu typically favors N-arylation.
-
Copper-catalyzed systems have been shown to offer high selectivity for either N- or O-arylation depending on the choice of base, which could be an alternative route to explore if palladium systems are problematic[3].
-
-
-
Dimerization or Polymerization: The starting material or product could be undergoing self-coupling or other undesired reactions.
-
Explanation: These processes can be more likely at higher temperatures or concentrations.
-
Solution:
-
Try running the reaction at a lower temperature for a longer period.
-
Ensure the reaction is not overly concentrated.
-
-
Purity and Impurity Issues
Question 3: My final product is contaminated with a significant amount of an impurity that is difficult to separate. What is it likely to be and how can I avoid it?
Answer: A common and challenging impurity in this synthesis is the bis-arylated product, where two molecules of 2-chloro-5-phenylpyrimidine have reacted with one molecule of ethanolamine (one on the nitrogen and one on the oxygen).
-
Explanation: This occurs when the hydroxyl group of the desired product is deprotonated and reacts with another molecule of the starting halide. This is more likely to happen if an excess of the halide or base is used, or at elevated temperatures.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of ethanolamine (e.g., 1.2-1.5 equivalents) relative to the 2-chloro-5-phenylpyrimidine.
-
Controlled Addition: Add the 2-chloro-5-phenylpyrimidine slowly to the mixture of ethanolamine, base, and catalyst. This maintains a low concentration of the halide and favors the initial N-arylation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing toluene is a common starting point, but lower temperatures may be sufficient and can reduce side reactions[2].
-
Optimized Reaction Conditions for High Selectivity
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | Reliable source of Pd(0). |
| Ligand | Xantphos | Good for electron-deficient heteroaryl chlorides. |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base favoring N-arylation. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are standard for this reaction. |
| Temperature | 80-110 °C | A balance between reaction rate and minimizing side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation. |
Synthesis of Starting Material: 2-Chloro-5-phenylpyrimidine
Question 4: I am having trouble synthesizing the 2-chloro-5-phenylpyrimidine starting material. What is the recommended procedure?
Answer: The most reliable method for synthesizing 2-chloro-5-phenylpyrimidine is through a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis of 2-chloro-5-phenylpyrimidine via Suzuki-Miyaura coupling.
Detailed Protocol for 2-Chloro-5-phenylpyrimidine Synthesis:
This protocol is adapted from established literature procedures[4].
-
Degassing: Degas toluene, dichloromethane, and methanol with a stream of nitrogen for 30 minutes.
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 15:15:3.5 ratio of toluene:dichloromethane:methanol).
-
Heating: Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction to room temperature.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-chloro-5-phenylpyrimidine as a solid.
Troubleshooting the Suzuki-Miyaura Coupling:
-
Low Yield:
-
Cause: Inefficient catalyst, poor quality boronic acid, or insufficient base.
-
Solution: Use a fresh catalyst. Ensure the phenylboronic acid is not degraded (it can dehydrate to the trimeric anhydride). Use finely ground potassium carbonate to maximize its surface area.
-
-
Formation of Biphenyl:
-
Cause: Homocoupling of phenylboronic acid.
-
Solution: Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote this side reaction.
-
References
-
Brown, D. J., & England, B. T. (1971). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society C: Organic, 425-430. [Link]
- Desai, N. C., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment, 24(1), 58-64.
-
El-Gamal, M. I., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(12), 20936-20948. [Link]
-
Shafir, A., et al. (2016). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. ACS Catalysis, 6(9), 5869-5873. [Link]
-
Sun, C., & Wang, A. E. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4799-4801. [Link]
-
Jayakumar, S., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 88(17), 12389-12398. [Link]
-
Li, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
- Varma, R. S., & Naicker, K. P. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(52), 9481-9484.
-
Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973-3976. [Link]
- Knochel, P., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2009(18), 3151-3166.
- Kikelj, D., et al. (2012). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Journal of Heterocyclic Chemistry, 28(4), 989-995.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- Csomos, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6933.
-
Buchwald, S. L., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Tetrahedron Letters, 54(30), 3985-3987. [Link]
- Vanbhule, P., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Drug Design & Discovery, 7(6), 443-446.
-
Wikipedia contributors. (2023, December 27). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Colacino, E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 85-96. [Link]
Sources
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- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Solubility Issues with 2-Phenylaminopyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylaminopyrimidine compounds. This class of molecules, central to many kinase inhibitor discovery programs, frequently presents significant solubility challenges that can impede experimental progress and lead to unreliable data.[1][2][3] This guide is designed to provide you with a comprehensive understanding of these issues and to offer practical, step-by-step solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My 2-phenylaminopyrimidine compound won't dissolve in my aqueous buffer. What's the first thing I should do?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[4] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not impact the biological system, typically below 0.5% v/v.[4]
Q2: I've made a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix it?
A2: This is a classic case of "precipitation upon dilution."[4] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. The DMSO becomes too diluted to keep the hydrophobic compound dissolved.[4] Here are some immediate troubleshooting steps:
-
Perform Serial Dilutions in DMSO First: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO to lower the starting concentration.[4]
-
Lower the Final Concentration: Aim for the lowest possible final concentration of your compound in the aqueous medium that is still relevant for your assay.
-
Modify Buffer pH: Many kinase inhibitors, including 2-phenylaminopyrimidine derivatives, are weak bases.[2][5][6] Their solubility can often be significantly increased by lowering the pH of the aqueous buffer.[4][7]
Q3: How does pH adjustment improve the solubility of my 2-phenylaminopyrimidine compound?
A3: The 2-phenylaminopyrimidine scaffold contains basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated, forming a more soluble salt.[7] It is crucial to determine the pKa of your compound to understand its ionization state at different pH values and strategically manipulate the pH for optimal solubility.[8]
Q4: What is an amorphous solid dispersion (ASD) and can it help with my compound's solubility?
A4: An amorphous solid dispersion (ASD) is a formulation where the crystalline structure of a poorly soluble drug is disrupted, resulting in a higher-energy amorphous state.[7][9][10] This amorphous form is molecularly dispersed within a polymer matrix.[10][11] The lack of a stable crystal lattice means less energy is required to dissolve the compound, leading to enhanced apparent solubility and dissolution rates.[10] This is a powerful technique for improving the bioavailability of poorly soluble drugs like many kinase inhibitors.[12][13][14]
In-Depth Troubleshooting Guides
Issue 1: Persistent Precipitation in Aqueous Buffers for In Vitro Assays
Symptoms:
-
Visible precipitate or cloudiness immediately upon dilution of DMSO stock into aqueous buffer.
-
Inconsistent results in cell-based or enzymatic assays.
-
Loss of compound concentration over time in prepared solutions.
Root Cause Analysis: The intrinsic aqueous solubility of many 2-phenylaminopyrimidine derivatives is very low due to their often lipophilic and crystalline nature.[2] When the concentration in the final aqueous medium surpasses this limit, the compound will precipitate out of solution.
Troubleshooting Workflow:
A decision-making workflow for troubleshooting precipitation.
Experimental Protocols:
Protocol 1: Systematic pH and Co-solvent Screening
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Prepare Co-solvent/Surfactant Stocks: Prepare 10% (v/v or w/v) stock solutions of co-solvents (e.g., Ethanol, PEG 400) and surfactants (e.g., Tween® 80, Pluronic® F-68) in water.
-
Compound Addition: To separate microcentrifuge tubes containing each buffer, add your compound from a concentrated DMSO stock to the desired final concentration. The final DMSO concentration should be kept constant and below 0.5%.
-
Co-solvent/Surfactant Addition: To a parallel set of tubes, add the co-solvent or surfactant stock to a final concentration of 0.1-1%.
-
Equilibration and Observation: Gently mix and allow the solutions to equilibrate at room temperature for at least one hour. Visually inspect for any precipitation.
-
Quantification (Optional but Recommended): Centrifuge the tubes at high speed to pellet any precipitate. Carefully remove the supernatant and quantify the concentration of the dissolved compound using HPLC or a similar analytical method.[8]
| Strategy | Mechanism | Typical Concentration | Considerations |
| pH Adjustment | Increases ionization of basic compounds.[7] | pH 4.0-6.5 | May affect biological activity or protein stability. |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduces the polarity of the aqueous medium.[15][16] | < 5% | Can have biological effects at higher concentrations. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate hydrophobic molecules.[17] | < 0.1% | Can interfere with some assay formats. |
Issue 2: Low and Variable Bioavailability in In Vivo Studies
Symptoms:
-
Poor oral bioavailability in pharmacokinetic (PK) studies.[2][18]
-
High variability in plasma exposure between subjects.
-
Dose-dependent non-linearity in exposure.[18]
Root Cause Analysis: Low aqueous solubility is a primary driver of poor oral absorption.[19] The dissolution of the solid compound in the gastrointestinal (GI) tract is often the rate-limiting step for absorption.[20] The pH-dependent solubility of many 2-phenylaminopyrimidine kinase inhibitors can further complicate this, as the pH of the GI tract varies significantly.[2][13][21]
Troubleshooting Workflow:
A workflow for improving in vivo exposure.
Experimental Protocols:
Protocol 2: Miniaturized Salt Screening
This protocol is adapted from solubility-guided salt screening methods that conserve valuable compound.[22]
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions with a pKa difference of ≥2 compared to your compound.
-
Stock Preparation: Prepare stock solutions of your 2-phenylaminopyrimidine compound and the selected counterions in a suitable organic solvent (e.g., methanol or ethanol).
-
Matrix Generation: In a 96-well plate, combine stoichiometric amounts of your compound and each counterion.
-
Solvent Evaporation: Evaporate the solvent under vacuum or nitrogen.
-
Equilibrium Solubility: Add an aqueous buffer (e.g., pH 6.8 simulated intestinal fluid) to each well. Seal the plate and shake at a controlled temperature for 24-48 hours to reach equilibrium.
-
Analysis: Filter or centrifuge the plate to separate undissolved solids. Analyze the supernatant for dissolved compound concentration via HPLC-UV.
-
Hit Identification: Counterions that yield a significantly higher aqueous solubility compared to the free base are identified as "hits" for further characterization.[22]
Protocol 3: Amorphous Solid Dispersion (ASD) Feasibility
This is a small-scale screening method to identify suitable polymers.
-
Polymer Selection: Select a range of pharmaceutically relevant polymers (e.g., PVP, HPMC, HPMCAS).[20]
-
Solvent Casting: Dissolve your compound and a polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load).
-
Film Formation: Dispense the solutions into a 96-well plate and evaporate the solvent under vacuum to form a thin film.
-
Amorphous State Verification (Optional): Analyze the resulting solid films using techniques like polarized light microscopy to check for the absence of birefringence, which is indicative of an amorphous state.
-
Dissolution Testing: Add an aqueous buffer to each well and monitor the concentration of the dissolved drug over time. A rapid increase to a concentration significantly above the crystalline solubility (supersaturation) followed by a sustained plateau indicates a successful ASD formulation.
Concluding Remarks
Overcoming the solubility challenges of 2-phenylaminopyrimidine compounds requires a systematic and multi-faceted approach. By understanding the underlying physicochemical properties of your molecule and employing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the quality and reliability of your experimental data, ultimately accelerating your research and development efforts.
References
-
Purdue e-Pubs. (n.d.). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Retrieved from [Link]
-
Lonza. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Retrieved from [Link]
-
SciSpace. (2015). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. Retrieved from [Link]
-
Lonza. (2023, October 6). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Retrieved from [Link]
-
PubMed. (2023). Enhanced solubility and dissolution of Alectinib via amorphous solid dispersion with a novel polymer, Apinovex™. Retrieved from [Link]
-
National Institutes of Health. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
PubMed. (2016). Inherent formulation issues of kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
-
ACS Publications. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Retrieved from [Link]
-
ADMET and DMPK. (2015). Solubility Temperature Dependence Predicted from 2D Structure. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]
-
PubMed. (2011). Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
XtalPi. (2024, February 26). Enhanced Salt Screening With Rational Experimental Design Guided by Salt Formation Propensity Prediction Model. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. Retrieved from [Link]
-
PubMed Central. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]
-
Springer. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Retrieved from [Link]
-
CRYSFORMA. (n.d.). Salt screening. Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Retrieved from [Link]
-
PubMed. (2024). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Retrieved from [Link]
-
PubMed. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties and pharmacological characteristics of KIs. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational models for the prediction of drug solubility. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. Retrieved from [Link]
-
National Institutes of Health. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]
-
ResearchGate. (n.d.). Performance on the solubility category prediction a. Retrieved from [Link]
-
Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
MDPI. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]
-
PubMed Central. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
International Journal of Lifescience and Pharma Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT OF DRUGS USING SURFACTANTS. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
National Institutes of Health. (2018). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
ResearchGate. (2018). Enhancement of solubility and dissolution rate of poorly water soluble dipyridamole using fruit powder Emblica officinalis. Retrieved from [Link]
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PubMed. (2012). Drug absorption interactions between oral targeted anticancer agents and PPIs: is pH-dependent solubility the Achilles heel of targeted therapy?. Retrieved from [Link]
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National Institutes of Health. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Purification of Pyrimidine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The unique electronic properties of the pyrimidine ring often lead to challenging purification scenarios. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to the common hurdles encountered during the purification of pyrimidine derivatives.
Part 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying principles to empower you to make informed decisions in your work.
Section 1.1: Column Chromatography
Column chromatography is a cornerstone of purification, yet the polarity and basicity of many pyrimidine derivatives can present unique challenges.[1][2]
Question 1: My highly polar pyrimidine derivative shows little to no retention on a standard silica gel column (streaking at the solvent front). What are my options?
Answer:
This is a classic issue stemming from the high polarity of your compound, which has a stronger affinity for the polar mobile phase than the silica stationary phase. Here’s a systematic approach to address this:
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of your eluent is the first step. For instance, in a dichloromethane/methanol system, incrementally raising the percentage of methanol can improve retention.[1] For particularly basic pyrimidines, which may interact strongly with acidic silanol groups on the silica surface, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can mitigate peak tailing and improve mobility.[2]
-
Consider Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18 or C8): For highly polar compounds, switching to a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be highly effective.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica or amide-bonded phases) with a mobile phase high in organic solvent content, promoting the retention of polar analytes.[1][4]
-
Alumina: Alumina is another polar stationary phase that can be used. It is available in acidic, basic, or neutral forms, offering an alternative to silica, especially if your compound is sensitive to the acidic nature of silica gel.[3]
-
Question 2: My pyrimidine derivative is streaking or tailing significantly on the TLC plate and column. What is the cause, and how can I achieve sharp bands?
Answer:
Peak tailing is often a result of strong, non-ideal interactions between your basic pyrimidine derivative and the acidic silanol groups on the silica gel surface.[2] This leads to a slow dissociation from the stationary phase and a smeared elution profile.
-
Causality: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. This interaction can be so strong that it hinders the smooth elution of the compound, causing it to "drag" along the column.
-
Solutions:
-
Mobile Phase Modification: Add a competitive base to your mobile phase. A small percentage (0.1-1%) of triethylamine (TEA) or ammonium hydroxide will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyrimidine derivative and leading to a more symmetrical peak shape.[2][5]
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Sample Overload: Ensure you are not overloading the column. Exceeding the binding capacity of the stationary phase can lead to band broadening and tailing. A general rule of thumb is to use a silica gel to crude sample weight ratio of 20:1 to 100:1.[3]
-
Experimental Protocol: Optimizing Flash Chromatography for a Polar Pyrimidine Derivative
-
TLC Optimization:
-
Begin by screening various solvent systems on a silica gel TLC plate.[2] A good starting point for many pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[1][3]
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[2][3] This Rf value typically provides the best balance between separation and elution time.
-
If tailing is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC to observe the improvement in spot shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring even packing to avoid air bubbles and channels.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimum amount of the mobile phase and carefully load it onto the top of the column.[6]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.[2][6]
-
-
Elution:
-
Start with the mobile phase composition determined from your TLC analysis.
-
If your impurities are close to your product, a gradual increase in the mobile phase polarity (gradient elution) will likely provide better separation than a single solvent system (isocratic elution).[2]
-
-
Fraction Collection and Analysis:
Section 1.2: Crystallization
Crystallization is a powerful and economical purification technique for solid pyrimidine derivatives. However, achieving good quality crystals can be challenging.[7]
Question 3: I’ve dissolved my pyrimidine derivative in a hot solvent, but upon cooling, it has "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[8][9] This is often due to the melting point of your compound being lower than the temperature of the solution or high levels of impurities.[9][10]
-
Causality: The high concentration of the solute upon cooling leads to a supersaturated state. If the temperature is still above the compound's melting point, or if impurities disrupt the crystal lattice formation, the compound will separate as a supercooled liquid (an oil).[8][10]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration slightly.[8][10]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal growth.[10]
-
Change Solvent System: The chosen solvent may be too "good" for your compound. Try a solvent in which your compound has slightly lower solubility.[10] Alternatively, you can try a mixed solvent system, dissolving your compound in a "good" solvent and then slowly adding an "anti-solvent" (in which the compound is insoluble) until turbidity is observed, then reheating to clarify and cooling slowly.[4]
-
Question 4: After cooling my solution, no crystals have formed. How can I induce crystallization?
Answer:
The failure to crystallize usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[10]
-
Solutions:
-
Increase Concentration: If too much solvent was used, you can evaporate some of it to increase the concentration and then attempt to cool again.[8][10]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[10]
-
-
Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent even at low temperatures, you can slowly add an anti-solvent to decrease the overall solubility and induce precipitation.[4]
-
Visualization: Crystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Section 1.3: Liquid-Liquid Extraction
Acid-base extraction is a powerful technique for separating pyrimidine derivatives from neutral or acidic/basic impurities based on their differing solubilities in aqueous and organic phases.[11][12]
Question 5: I am performing an acid-base extraction to purify my basic pyrimidine derivative, but an emulsion has formed between the aqueous and organic layers. How can I break it?
Answer:
Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with complex mixtures containing surfactant-like molecules.[13]
-
Causality: An emulsion is a stable dispersion of one liquid in another, immiscible liquid. Vigorous shaking can create fine droplets that are stabilized by impurities at the interface, preventing the layers from coalescing.
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[13]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[13]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper.[13]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyrimidine derivatives?
A1: The main challenges often arise from the inherent properties of the pyrimidine ring system. These include high polarity, which can make elution from polar stationary phases difficult and retention in reverse-phase chromatography challenging.[4] Additionally, the basic nature of the nitrogen atoms can lead to strong interactions with acidic silica gel, causing peak tailing.[2] Solubility can also be an issue, making the choice of an appropriate crystallization solvent critical.[10]
Q2: How do I choose the best purification technique for my pyrimidine derivative?
A2: The choice depends on the properties of your compound and the impurities present.
-
For solid compounds with good thermal stability: Crystallization is often the most efficient and scalable method.[7]
-
For complex mixtures or compounds that are difficult to crystallize: Column chromatography is the method of choice.[1][3] The specific type (normal-phase, reverse-phase, HILIC) will depend on the polarity of your compound.
-
To remove acidic or basic impurities: Acid-base extraction is a simple and effective first purification step.[12][15]
Q3: My pyrimidine synthesis reaction mixture contains several byproducts. What are some common impurities I should be aware of?
A3: The nature of impurities is highly dependent on the specific reaction (e.g., Biginelli reaction). Common side products can include self-condensation products of the starting materials, incompletely reacted intermediates, or over-oxidation products.[16][17] It is crucial to use analytical techniques like TLC, HPLC, or LC-MS to identify the number and polarity of the impurities to devise an effective purification strategy.[5]
Q4: Can I use acid-base extraction for any pyrimidine derivative?
A4: Acid-base extraction is most effective for pyrimidine derivatives that have a basic nitrogen that can be protonated by an aqueous acid.[15][18] This converts the neutral, organic-soluble compound into a water-soluble salt, allowing it to be separated from neutral impurities.[12][18] However, if your pyrimidine ring is substituted with strongly electron-withdrawing groups, its basicity may be significantly reduced, making this technique less effective. Additionally, you must ensure your compound is stable to the acidic conditions used.
Data Summary: Comparison of Chromatographic Techniques for Pyrimidine Derivatives
| Technique | Stationary Phase | Mobile Phase | Best Suited For... | Key Advantages | Common Challenges |
| Normal-Phase | Silica Gel, Alumina | Non-polar (e.g., Hexane/Ethyl Acetate) | Compounds of low to moderate polarity. | Well-established, cost-effective. | Poor retention and peak tailing for highly polar or basic pyrimidines.[2][4] |
| Reverse-Phase | C18, C8 | Polar (e.g., Water/Acetonitrile) | Polar and ionizable pyrimidines. | Excellent for polar compounds, compatible with MS. | Poor retention for very polar, non-ionizable compounds.[4] |
| HILIC | Polar (Silica, Amide) | High Organic Content (e.g., >80% Acetonitrile) | Highly polar and hydrophilic pyrimidines. | Enhanced retention of very polar compounds.[1][4] | Requires careful solvent and buffer selection. |
| Ion-Exchange | Charged Resin | Aqueous Buffer | Ionizable pyrimidine derivatives. | High selectivity based on charge. | Sensitive to pH and buffer concentration.[4] |
Visualization: General Purification Workflow
Caption: A general decision-making workflow for the purification of pyrimidine derivatives.
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
- Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography. Benchchem.
- Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC - NIH.
- methods for monitoring the progress of pyrimidine reactions. Benchchem.
- Acid-Base Extraction.
-
Acid–base extraction. Wikipedia. Available at: [Link]
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Available at: [Link]
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
-
Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Available at: [Link]
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Available at: [Link]
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
-
LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
-
Liquid-Liquid extraction problems and solutions. YouTube. Available at: [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
How can I improve my liquid-liquid extraction process?. Biotage. Available at: [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available at: [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. ResearchGate. Available at: [Link]
-
Pyrimidine metabolism. Wikipedia. Available at: [Link]
-
Purine and Pyrimidine Metabolism. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. Benchchem.
-
Optimizing crystallization hits - small to large and large to small. YouTube. Available at: [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]
-
Protein purification troubleshooting guide. Available at: [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]
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Technical Support Center: Enhancing the Solution Stability of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. Its purpose is to address common stability challenges encountered during experimentation, offering both foundational understanding and actionable protocols to ensure the integrity and reproducibility of your results.
Section 1: Understanding the Instability - Core Principles (FAQs)
This section addresses high-level questions regarding the inherent chemical liabilities of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
Q1: What are the primary chemical groups in 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol that are susceptible to degradation?
A: The structure of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol contains three key functional groups prone to degradation in solution:
-
The Pyrimidine Ring: Aromatic heterocyclic rings, like pyrimidine, can be susceptible to photolytic degradation upon exposure to UV or even ambient light, which can lead to the formation of oxidized compounds or ring cleavage.[1][2]
-
The Secondary Amine Linker: Amine groups are susceptible to oxidation. Secondary amines, while generally more stable than primary amines, can still be oxidized, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[3][4]
-
The Ethanol Side-Chain: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The entire ethanolamine moiety can also be a target for degradation by radicals.[5]
Q2: What are the most common degradation pathways for this compound in solution?
A: Based on its structure, the most anticipated degradation pathways are:
-
Oxidation: This is often the primary pathway in solutions exposed to air. It can be catalyzed by trace metal ions and involves the formation of radical species that attack the amine or ethanol groups.[6]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradative reactions in the pyrimidine ring.[1][2]
-
pH-Mediated Hydrolysis: Extreme pH conditions (either strongly acidic or basic) can catalyze the breakdown of the molecule. The specific pathway depends on which functional group is most labile at a given pH.[7][8]
Q3: Why is the solution stability of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol critical for my research?
A: Maintaining the stability of your compound in solution is paramount for several reasons:
-
Accuracy and Potency: Degradation leads to a lower concentration of the active compound, which will cause inaccurate and underestimated results in any biological or chemical assay.
-
Reproducibility: Uncontrolled degradation results in high variability between experiments, making it impossible to reproduce findings reliably.
-
Formation of Interfering Species: Degradation products may be biologically active, exhibit toxic effects, or interfere with analytical measurements, confounding your results.
-
Safety: In a drug development context, unidentified degradants pose a significant safety risk.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide is designed to help you diagnose and resolve specific stability problems you may encounter during your experiments.
Q: I'm observing a rapid loss of my compound in solution, even when stored in the dark at 4°C. What is the likely cause and solution?
A: This scenario strongly suggests oxidative degradation . Dissolved oxygen in your solvent is the most probable culprit. Tertiary amines are noted to be more stable against oxidation than primary and secondary amines, highlighting the susceptibility of the secondary amine in your compound.[4][9]
-
Causality: Oxygen can initiate a free-radical chain reaction, leading to the progressive degradation of the molecule.[6] This process can be accelerated by trace metal impurities (e.g., iron, copper) from glassware or reagents, which act as catalysts.
-
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before dissolving your compound, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Prepare the stock solution in a glove box or use Schlenk techniques. After preparation, blanket the headspace of your vial with the inert gas before sealing.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent solvents to minimize contaminants.
-
Consider a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer or solvent to sequester catalytic metal ions.
-
Q: My solution turns yellow or brown, and I see new peaks in my HPLC analysis after it's been on the lab bench. What's happening?
A: This is a classic sign of photodegradation . The pyrimidine moiety is an aromatic heterocycle that can absorb UV and visible light, which can trigger its decomposition into colored byproducts.[1][2]
-
Causality: The energy from absorbed photons can promote electrons to an excited state, making the molecule highly reactive and prone to rearrangement, dimerization, or oxidation.[10]
-
Troubleshooting Steps:
-
Protect from Light: Always use amber glass vials or wrap clear vials completely in aluminum foil.
-
Minimize Exposure: Prepare solutions in a dimly lit area and minimize the time they are exposed to ambient light. Avoid leaving solutions on the benchtop, especially in direct sunlight.
-
Filter Light: If working in a flow system, use amber-colored or opaque tubing.
-
Q: I see significant degradation when I buffer my solution to a basic pH. What is the optimal pH range?
A: The stability of compounds with amine and alcohol functionalities is often highly pH-dependent.[11] While the secondary amine might be more stable when protonated (at acidic pH), other parts of the molecule could become more labile. Conversely, at basic pH, the deprotonated amine is more nucleophilic and thus more susceptible to oxidation.
-
Causality: The ionization state of a molecule affects its electron distribution and, therefore, its reactivity. Acidic or basic conditions can act as catalysts for hydrolysis or other degradation reactions.[8]
-
Troubleshooting Steps:
-
Conduct a pH-Stability Screen: As outlined in Protocol 3.3, perform a quick screen to identify the pH range of maximum stability. A good starting point for many amine-containing compounds is a slightly acidic buffer (pH 4-6).[7]
-
Choose a Suitable Buffer: Use a buffer system appropriate for your target pH range and ensure its components are non-reactive with your compound. Phosphate or acetate buffers are common choices.
-
Justify pH Choice: Once the optimal pH is determined, use it consistently across all experiments and justify its selection based on these stability data.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common stability issues.
Section 3: Protocols for Stability Enhancement & Analysis
This section provides actionable, step-by-step protocols for handling, preparing, and analyzing your compound to maximize its stability.
Protocol 3.1: General Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solid State Storage | Store at -20°C or below in a desiccator, protected from light. | Minimizes thermal degradation and hydrolysis from atmospheric moisture. |
| Solvent Selection | Prefer aprotic solvents (e.g., DMSO, Acetonitrile) for primary stock solutions. | Reduces the potential for solvent-mediated hydrolysis. |
| Solution Storage | Store stock solutions at -80°C in single-use aliquots. | Prevents degradation from repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh daily from a frozen stock aliquot. | Ensures concentration and purity are known and consistent for each experiment. |
| Vials | Use amber, low-adsorption glass or polypropylene vials. | Prevents photodegradation and loss of compound to container walls. |
Protocol 3.2: Step-by-Step Guide to Preparing a Stabilized Stock Solution
This protocol incorporates best practices to mitigate both oxidative and photolytic degradation.
-
Preparation: Gather your materials in a workspace with minimized ambient light. Use a high-purity, anhydrous solvent (e.g., DMSO or Acetonitrile).
-
Solvent Deoxygenation: Transfer the required volume of solvent to a clean, amber glass vial. Sparge with a gentle stream of high-purity argon or nitrogen gas for 15-20 minutes.
-
Antioxidant Addition (Optional but Recommended): If compatible with your downstream application, add an antioxidant. A common choice is Butylated Hydroxytoluene (BHT) to a final concentration of 0.01-0.05% (w/v). Antioxidants work by trapping free radicals, thereby disrupting the chain reactions of oxidation.[6]
-
Compound Dissolution: Accurately weigh the 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol solid and add it to the deoxygenated solvent. Mix gently by vortexing or sonicating until fully dissolved. Perform this step promptly after deoxygenation.
-
Inert Headspace: Before sealing the vial, blanket the headspace above the solution with the inert gas for 30 seconds.
-
Storage: Tightly seal the vial. For immediate use, keep it protected from light. For long-term storage, create single-use aliquots and freeze them at -80°C.
Protocol 3.3: Conducting a Preliminary pH-Stability Screen
This experiment helps identify the optimal pH for your working solutions.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) across a pH range, for example: pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
-
Sample Preparation: Prepare a concentrated stock of your compound in an organic solvent like acetonitrile. Dilute a small amount of this stock into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (<5%) and consistent across all samples.
-
Incubation: Divide each pH sample into two sets.
-
T=0 Samples: Analyze one set immediately via HPLC to get the initial concentration.
-
T=24h Samples: Incubate the second set at a controlled temperature (e.g., 40°C) for 24 hours, protected from light.
-
-
Analysis: After 24 hours, analyze the incubated samples by HPLC.
-
Evaluation: Calculate the percentage of the compound remaining at each pH value compared to its T=0 concentration. The pH with the highest percentage remaining is the most stabilizing.
Section 4: Advanced Stabilization Strategies
Key Degradation Pathways and Mitigation
The primary degradation routes for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol are oxidation, photodegradation, and pH-mediated hydrolysis. Understanding these allows for targeted stabilization strategies.
Caption: Key degradation pathways and their corresponding mitigation strategies.
Use of Excipients for Stabilization
When designing a formulation, the inclusion of specific excipients can drastically improve stability.
| Excipient Class | Examples | Mechanism of Action | Recommended Concentration |
| Antioxidants | BHT, BHA, Tocopherol (Vitamin E), Ascorbic Acid | Scavenge free radicals, terminating oxidative chain reactions.[12] | 0.01 - 0.1% (w/v) |
| Chelating Agents | EDTA, Citric Acid | Sequester metal ions (Fe³⁺, Cu²⁺) that catalyze oxidative degradation. | 0.01 - 0.1% (w/v) |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG) | Can reduce the activity of water, thereby slowing hydrolysis rates. May also enhance solubility. | 5 - 50% (v/v) |
Authoritative Insight: The choice of an antioxidant should be made carefully. Phenolic antioxidants like BHT are excellent radical scavengers.[13] For aqueous systems, a water-soluble antioxidant like ascorbic acid might be more appropriate, but its own stability must be considered. Always run a compatibility study to ensure the chosen excipient does not react with your parent compound.
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NASA Technical Reports Server (NTRS). (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. [Link]
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Buvik, A., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]
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Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
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Kacham, S. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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Gucinski, A. C., & Norris, J. L. (2008). Amazing Stability of Phosphate-Quaternary Amine Interactions. Journal of the American Society for Mass Spectrometry, 19(10), 1431–1437. [Link]
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Nakamura, S., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 54(4), 459-465. [Link]
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Morken, A. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering, 10(43), 14249–14260. [Link]
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Eawag. Thiamin Degradation Pathway. [Link]
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Krzesłowska, M., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8272. [Link]
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ResearchGate. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. [Link]
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MDPI. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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ResearchGate. (2023). A highly sensitive self-powered photodetector based on pinhole-free PEA0.2FA0.8SnI3 films with aminopyrimidine. [Link]
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Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]
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Oszczapowicz, I., & Poćwiardowska, E. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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Kourounakis, A. P., & Tsiakitzis, K. C. (2000). Effect of Novel Anti-Inflammatory Ethanolamine Derivatives With Antioxidant Properties on Drug Metabolising Enzymes. Arzneimittel-Forschung, 50(1), 50-3. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-10. [Link]
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National Center for Biotechnology Information. (2023). An insight into role of amino acids as antioxidants via NRF2 activation. [Link]
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MDPI. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. [Link]
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National Center for Biotechnology Information. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
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TotalEnergies AFS. Antioxidants and Stabilisers Additives. [Link]
-
Alexov, E. (2011). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 79(11), 3267-3274. [Link]
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ResearchGate. Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... [Link]
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MDPI. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
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ResearchGate. (2012). Study of OH-initiated degradation of 2-aminoethanol. [Link]
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ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... [Link]
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Technical Support Center: Refining Protocols for In Vitro Kinase Assays
Welcome to the technical support center for in vitro kinase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase activity measurement. Here, we move beyond simple protocols to provide in-depth, field-proven insights into assay design, troubleshooting, and data interpretation, ensuring the generation of robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during in vitro kinase assays.
Q1: Why is my kinase assay signal weak or non-existent?
A weak or absent signal is a common issue that can stem from several factors. A primary cause can be suboptimal enzyme activity. Ensure your kinase is properly stored and handled to maintain its catalytic function. Another possibility is an inappropriate substrate. Not all kinases will efficiently phosphorylate a generic substrate; it may be necessary to test a panel of substrates to find one that is suitable for your kinase of interest.[1][2] Additionally, check the concentrations of your key reagents. Insufficient ATP or substrate will limit the reaction, while a very low kinase concentration may not produce a detectable signal within the assay window.[3]
Q2: My assay background is too high. What are the likely causes and solutions?
High background can mask the true signal from your kinase activity. One common culprit is compound interference, where your test compounds themselves fluoresce or quench the signal, leading to false positives or negatives.[4][5] Including a "no enzyme" control with your compound can help identify this issue.[3] Another potential cause is non-specific binding of detection reagents. Optimizing the concentration of detection antibodies or using blocking agents can help mitigate this. Finally, high ATP concentrations in assays that measure ATP depletion can lead to a high background signal.[3]
Q3: I'm seeing high variability between my replicate wells. How can I improve my assay precision?
High variability can compromise the reliability of your data. Inconsistent pipetting is a frequent source of error, so ensure your pipettes are calibrated and use proper technique, especially with viscous solutions.[6] Inadequate mixing of reagents in the wells can also lead to variability. Gently mix the plate after each reagent addition.[6] Edge effects, where the outer wells of a plate evaporate more quickly, can also contribute to inconsistent results. To avoid this, either don't use the outer wells or fill them with buffer or water.[6]
Q4: The IC50 value for my inhibitor is different from what's reported in the literature. Why?
Discrepancies in IC50 values are often due to differences in assay conditions, particularly the ATP concentration.[7][8] For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay.[9] An increase in ATP concentration will lead to a higher IC50 value.[9] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km).[10][11] Therefore, it is crucial to report the ATP concentration used when reporting IC50 values. Other factors that can influence IC50 values include the specific enzyme and substrate used, buffer composition, and incubation times.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving complex experimental issues.
Troubleshooting Scenario 1: Inconsistent or Non-Reproducible Inhibitor Potency
The Problem: You have identified a potential kinase inhibitor, but the IC50 values are inconsistent across experiments, or the inhibitor appears less potent than expected.
Causality and Investigation:
-
ATP Competition: The most common reason for apparent shifts in inhibitor potency is the competitive relationship between the inhibitor and ATP at the kinase's active site.[9] If your ATP concentration varies between experiments, so will your IC50 value for an ATP-competitive inhibitor.
-
Compound Stability and Solubility: The inhibitor itself may be unstable in the assay buffer or have poor solubility. This can lead to a lower effective concentration of the inhibitor in the assay, resulting in a higher apparent IC50. Visually inspect your compound stock and assay wells for any precipitation.
-
Enzyme Quality and Concentration: The purity and activity of your kinase preparation are critical. Inactive enzyme will not be inhibited, leading to an underestimation of inhibitor potency. Ensure you are using a consistent and active batch of enzyme.
Solutions and Protocol Validation:
-
Standardize ATP Concentration: For routine screening, use an ATP concentration at or near the Michaelis constant (Km) for ATP. This allows for a more direct comparison of inhibitor binding affinities (Ki).[9][11] For results that are more physiologically relevant, use an ATP concentration that mimics cellular levels (typically in the millimolar range), but be aware that this will increase the IC50 for ATP-competitive inhibitors.[9][12]
-
ATP Competition Assay: To confirm if your inhibitor is ATP-competitive, perform the IC50 determination at two different ATP concentrations (e.g., Km and 10x Km). A rightward shift in the IC50 curve at the higher ATP concentration is indicative of ATP-competitive inhibition.[6]
-
Solubility Assessment: Test the solubility of your compound in the assay buffer. You can do this by preparing a serial dilution and looking for precipitation. If solubility is an issue, you may need to adjust the DMSO concentration (though be mindful of its effect on the kinase) or use a different formulation.[5]
Troubleshooting Scenario 2: Low Assay Quality (Poor Z'-factor)
The Problem: Your assay has a Z'-factor below 0.5, indicating that the separation between your positive and negative controls is not sufficient for reliable high-throughput screening.[13][14]
Causality and Investigation:
The Z'-factor is calculated using the means and standard deviations of your positive (fully inhibited or no enzyme) and negative (full activity) controls.[13] A low Z'-factor can be due to either a small dynamic range (the difference between the control means) or high data variability (large standard deviations).[13][15]
Solutions and Protocol Validation:
-
Increasing the Dynamic Range:
-
Optimize Enzyme Concentration: Titrate the kinase to find a concentration that gives a robust signal without depleting the substrate too quickly.
-
Optimize Incubation Time: A longer incubation time may lead to a stronger signal, but be careful not to enter a non-linear reaction phase.
-
-
Decreasing Data Variability:
-
Reagent Quality Control: Ensure all reagents, including the buffer, enzyme, substrate, and ATP, are of high quality and stored correctly.[4]
-
Automation: For high-throughput screening, using automated liquid handlers can significantly reduce pipetting errors and improve consistency.
-
Z'-Factor Calculation and Interpretation:
The Z'-factor is calculated with the following formula:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|[13]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Poor |
Table 1: Interpretation of Z'-Factor Values.[14]
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core in vitro kinase assay workflows.
Protocol 1: Standard In Vitro Kinase Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
Reagents:
-
Kinase Reaction Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.[16] The optimal buffer composition can vary between kinases.[17][18]
-
Kinase: Prepare a 2x stock solution in Kinase Reaction Buffer.
-
Substrate: Prepare a 2x stock solution in Kinase Reaction Buffer.
-
ATP: Prepare a 2x stock solution in Kinase Reaction Buffer.
-
Test Compound: Prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4x stock.
-
Stop Solution: e.g., EDTA to chelate Mg2+ and stop the reaction.
Assay Procedure (384-well plate format):
-
Add 5 µL of 4x test compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of 2x kinase solution to all wells.
-
Initiate the reaction by adding 10 µL of a 2x substrate/ATP mixture.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the determined optimal time.
-
Stop the reaction by adding 5 µL of stop solution.
-
Proceed with the chosen detection method (e.g., luminescence, fluorescence).
Protocol 2: Determination of Apparent ATP Km
Determining the apparent Michaelis constant (Km) for ATP is crucial for standardizing your assay conditions.
Procedure:
-
Set up the kinase assay with a fixed, non-limiting concentration of kinase and substrate.
-
Create a serial dilution of ATP, typically ranging from 0 to 1 mM.
-
Run the kinase reaction for each ATP concentration.
-
Measure the initial reaction velocity (rate of product formation) at each ATP concentration.
-
Plot the reaction velocity against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
Section 4: Visualizations and Data Presentation
Diagram 1: General In Vitro Kinase Assay Workflow
Caption: Illustration of how ATP concentration affects inhibitor binding.
References
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Assay Development for Protein Kinase Enzymes. NIH. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
ATP concentration. Kinase Logistics Europe. [Link]
-
What is Z' (read Z-factor)? RxPlora. [Link]
-
Effect of time and ATP concentration on assay performance. ResearchGate. [Link]
-
Assay Buffer and Co-factors: Kinase Assay Buffer I. SinoBiological. [Link]
-
Kinase SubstrateFinder Assay Service. Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Z-factor. Grokipedia. [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
-
In vitro NLK Kinase Assay. PMC. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Understanding and exploiting substrate recognition by protein kinases. PMC. [Link]
-
Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. PMC. [Link]
-
33 questions with answers in IN VITRO KINASE ASSAY. ResearchGate. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
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- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
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addressing off-target effects of pyrimidine-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating the off-target effects commonly associated with this important class of molecules. Our goal is to equip you with the knowledge to design robust experiments, interpret complex data, and ultimately, enhance the specificity and reliability of your research.
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
This guide provides a structured approach to proactively address these challenges. We will move from foundational concepts to practical, troubleshooting-focused Q&As and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the fundamental questions researchers face when beginning to characterize a novel pyrimidine-based inhibitor.
Q1: My new pyrimidine-based inhibitor is potent in a biochemical assay, but shows unexpected toxicity or a confusing phenotype in cells. Why is this happening?
A1: This is a classic and critical challenge in kinase inhibitor development. The discrepancy often arises because biochemical assays, while excellent for measuring direct enzyme inhibition, cannot replicate the complex environment inside a living cell.[5] Several factors are at play:
-
ATP Competition: Cellular ATP concentrations are typically in the millimolar range, far higher than the Km,ATP of many kinases. An inhibitor that is potent in a biochemical assay with low ATP might be significantly less effective in a cell where it must compete with high concentrations of the natural substrate.[6]
-
Off-Target Engagement: The cellular phenotype may be driven by the inhibition of one or more off-target kinases that are critical for cell viability or the specific pathway being studied.[4] The pyrimidine scaffold's resemblance to adenine makes it prone to binding to numerous kinases.[1]
-
Cellular Uptake and Efflux: The compound's ability to cross the cell membrane and its susceptibility to efflux pumps will dictate its effective intracellular concentration, which can be vastly different from the concentration added to the media.
-
Protein Scaffolding and Complexes: In cells, kinases exist within larger signaling complexes, which can alter their conformation and inhibitor accessibility compared to an isolated, recombinant enzyme.
Q2: How can I begin to predict the likely off-targets of my inhibitor before I even start wet lab experiments?
A2: In silico prediction is a cost-effective first step to generate hypotheses about potential off-target interactions. Several computational approaches are available:
-
Sequence and Structural Similarity: Compare the amino acid sequence and 3D structure of your primary target's ATP-binding pocket with other kinases. Tools like the Kinase Structural Similarity (KiSSim) fingerprint can identify kinases with similar pocket geometries that are not obvious from sequence alignment alone.[7]
-
Molecular Docking and Virtual Screening: Dock your inhibitor's structure into a library of known kinase crystal structures. This can predict binding affinities across a wide range of kinases and flag potential high-affinity off-targets.[8]
-
Machine Learning Models: Predictive models trained on large datasets of known kinase-inhibitor interactions can forecast the probability of your compound binding to various kinases, providing a ranked list of potential off-targets.[9]
It is crucial to remember that these are predictions. They provide a valuable roadmap but must be validated experimentally.[9][10]
Q3: What is the "gold standard" for experimentally identifying off-target kinases?
A3: The most comprehensive and widely accepted method is kinome-wide profiling .[11] This involves screening your inhibitor against a large panel of recombinant kinases (often over 400) to determine its inhibitory activity (IC50) or binding affinity (Kd) for each.
-
Why it's the standard: It provides a broad, unbiased view of your inhibitor's selectivity across the kinome. The resulting data, often visualized as a "kinome tree," clearly shows which kinases and kinase families are most potently inhibited.
-
How to interpret the data: Selectivity is not just about the on-target potency. It's about the differential potency. A highly selective inhibitor will have a very low IC50 for the primary target and IC50s that are orders of magnitude higher for all other kinases. Metrics like the Selectivity Score (S-score) and the Gini coefficient are used to quantify this selectivity.[6][12][13][14]
| Selectivity Metric | Description | Interpretation |
| Selectivity Score (S) | The number of kinases inhibited below a certain threshold (e.g., S(1µM)) divided by the total number of kinases tested.[6][12] | A score closer to 0 indicates higher selectivity. A score of 1 is completely unselective. |
| Gini Coefficient (G) | A measure of the inequality of inhibition across the kinome, ranging from 0 to 1.[6][14] | A score closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (highly selective). A score of 0 means all kinases are inhibited equally. |
| Selectivity Entropy (Ssel) | Quantifies the theoretical binding distribution of the inhibitor over all kinases in the panel.[12] | A low entropy score indicates a selective compound, while a high score indicates promiscuity. |
Part 2: Troubleshooting Guides - Common Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter during your research, with logical steps to diagnose and solve the issue.
Scenario 1: Unexpected Cellular Phenotype
Q: The phenotype I observe in my cell-based assay (e.g., apoptosis, cell cycle arrest) does not match the known function of my inhibitor's primary target. How do I prove if this is an on- or off-target effect?
A: This is a critical validation step. You must systematically dissect whether the observed phenotype is a consequence of inhibiting your intended target or an unknown off-target.
Caption: Troubleshooting workflow for an unexpected phenotype.
-
Step 1: Use Orthogonal Controls. The goal is to separate the chemical entity (your inhibitor) from the biological target.
-
Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold but the same primary target produces the same phenotype, it strengthens the case for an on-target effect.[15]
-
-
Step 2: The "Gold Standard" Rescue Experiment. This is the most definitive way to prove an on-target effect.[17]
-
Methodology: Introduce a version of your target kinase that has been mutated to be resistant to your inhibitor. If the inhibitor-induced phenotype is reversed or "rescued" in these cells, it provides powerful evidence that the effect is mediated through the primary target.
-
-
Step 3: Identify the Off-Target. If the steps above point to an off-target, you must identify it.
-
Kinome Profiling: This will provide a list of the most likely off-target candidates.[11]
-
Cellular Target Engagement: Use an assay like CETSA or NanoBRET (see protocols below) to confirm that your inhibitor actually binds to the suspected off-target inside the cell.
-
Off-Target Knockdown: Once a high-confidence off-target is identified, use siRNA or CRISPR to deplete it. If treating the knockdown cells with your inhibitor no longer produces the phenotype, you have identified the culprit.
-
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Q: My inhibitor has a low nanomolar IC50 in my biochemical assay, but I need micromolar concentrations to see an effect in my cellular assay. How do I bridge this gap?
A: This is a common and expected observation. The key is to quantify target engagement within the cell to understand the true cellular potency.
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
Technical Support Center: Enhancing Oral Bioavailability of N-phenyl-pyrimidin-2-amine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenyl-pyrimidin-2-amine compounds. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when trying to improve the oral bioavailability of this important class of molecules.
Introduction: The Oral Bioavailability Challenge
N-phenyl-pyrimidin-2-amine derivatives are a cornerstone of many therapeutic pipelines, particularly in oncology, due to their potent kinase inhibitory activity.[1] However, their journey from the lab bench to clinical efficacy is often hampered by poor oral bioavailability. This critical pharmacokinetic parameter, which describes the fraction of an orally administered drug that reaches systemic circulation, is governed by a complex interplay of factors.[2][3] For this class of compounds, the primary hurdles are typically low aqueous solubility and susceptibility to first-pass metabolism.[3][4][5][6][7]
This guide provides a structured approach to diagnosing and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My N-phenyl-pyrimidin-2-amine compound shows excellent in vitro potency but fails in vivo due to low exposure after oral dosing. What are the likely causes?
A1: This is a classic efficacy-to-effectiveness gap. The most common culprits for poor oral bioavailability are:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed.[8][9] Many kinase inhibitors, including this class, are lipophilic and crystalline, leading to dissolution-rate-limited absorption.
-
High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[3] If the compound is extensively metabolized by liver enzymes (e.g., Cytochrome P450s), its concentration is significantly reduced.[4][5][6]
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, preventing its absorption.[10][11][12]
Q2: How can I quickly assess if solubility is the primary issue for my compound?
A2: A simple kinetic solubility assay is a good starting point. If the aqueous solubility is below 10 µM, it is highly likely to be a contributing factor to poor oral absorption. You can also perform a dissolution test on the solid form of your compound to observe its dissolution rate in simulated gastric and intestinal fluids.
Q3: What are the main strategies to improve the solubility of my N-phenyl-pyrimidin-2-amine compound?
A3: Several physical and chemical modification techniques can be employed:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[9][13][14] Reducing particle size increases the surface area for dissolution.[9][15]
-
Chemical Modifications: Salt formation for ionizable compounds, co-crystallization, and prodrug approaches are effective chemical strategies.[14][16]
-
Formulation Approaches: Utilizing enabling formulations such as lipid-based systems (e.g., self-emulsifying drug delivery systems or SEDDS), and cyclodextrin complexes can significantly enhance solubility.[8][17]
Q4: My compound has good solubility, but the oral bioavailability is still low. What should I investigate next?
A4: If solubility is not the limiting factor, the next steps should focus on permeability and metabolic stability:
-
Permeability Assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick screen of passive diffusion, or the Caco-2 cell monolayer assay to assess both passive and active transport, including potential efflux.[18][19][20][21][22]
-
Metabolic Stability Assessment: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance in these assays suggests rapid metabolism.
Q5: What is a prodrug, and how can it help improve the oral bioavailability of my compound?
A5: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[23][24][25] This approach is highly versatile and can be used to:
-
Enhance Solubility: By attaching a polar promoiety.
-
Improve Permeability: By masking polar functional groups to increase lipophilicity.[25][26]
-
Bypass First-Pass Metabolism: By modifying the site of metabolic attack.[2]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key in vitro assays to diagnose and address bioavailability challenges.
Troubleshooting Guide 1: Investigating Poor Dissolution
If you suspect poor dissolution is limiting the oral absorption of your N-phenyl-pyrimidin-2-amine compound, a systematic investigation is crucial.
Visualizing the Troubleshooting Workflow
Caption: A systematic approach to troubleshooting dissolution failures.
Common Issues and Solutions in Dissolution Testing
| Issue | Potential Cause | Recommended Action |
| Inconsistent or slow dissolution | Poor API solubility.[27] | Employ solubility enhancement techniques like solid dispersions or micronization.[27] |
| Inadequate wetting of the drug substance. | Incorporate a surfactant (e.g., sodium lauryl sulfate) in the formulation.[27] | |
| Formation of a hydrophobic barrier by lubricants. | Optimize the level of lubricants like magnesium stearate (typically 0.5-1%).[27] | |
| Failure to meet dissolution specifications | Incorrect dissolution medium pH or composition. | Verify the preparation of the dissolution medium and ensure its pH is correct.[28][29] |
| Inadequate degassing of the medium.[28][29] | Use a validated degassing method to prevent air bubbles from interfering with dissolution. | |
| Mechanical issues with the dissolution apparatus (e.g., vibration, incorrect paddle height).[30] | Perform mechanical qualification of the dissolution apparatus.[30] | |
| Pellicle formation on the dosage form | Cross-linking of gelatin capsules.[30] | Test with enzymes like pepsin or pancreatin in the dissolution medium.[30] |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[18][19][20][21][22]
Objective: To determine the passive permeability of N-phenyl-pyrimidin-2-amine compounds.
Materials:
-
96-well microtiter plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Prepare the donor solutions by diluting the test compound stock solution in PBS to the final desired concentration.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor compartment at time t.
-
C_equilibrium is the concentration at equilibrium.
Interpretation of Results:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Troubleshooting Guide 2: Differentiating Between Low Permeability and Active Efflux
When a compound shows low permeability in vivo, it's essential to determine if this is due to poor passive diffusion or if it is a substrate for efflux transporters.
Visualizing the Experimental Workflow
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Part 1: Troubleshooting Guide - My Normal Cells Are Dying Unexpectedly!
<Technical Support Center: Strategies for Reducing Cytotoxicity in Normal Cell Lines
A-Note from the Senior Application Scientist:
Welcome to the technical support center. As researchers dedicated to advancing drug development and cellular biology, we frequently encounter the challenge of compound-induced cytotoxicity in our in vitro models. While the goal is often to eliminate diseased cells, preserving the health of normal, non-cancerous cell lines is paramount for assessing specificity and ensuring the translational relevance of our findings.
This guide is structured from my experience in the field to be a practical resource. It moves beyond simple protocol lists to explain the underlying "why" of each troubleshooting step. Here, we will diagnose common issues, explore scientifically-grounded solutions, and provide you with the methodologies to validate your results, ensuring the integrity and reproducibility of your data.
This section is designed as a decision-making workflow when you observe higher-than-expected cytotoxicity in your normal (non-transformed) cell lines following experimental manipulation.
Issue 1: High Cytotoxicity Observed Across All Treatment Groups, Including Vehicle Control
If even your vehicle control shows significant cell death, the issue likely lies with a fundamental component of your assay setup.
Many bioactive compounds are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common, but it is not inert.
-
Causality: At high concentrations, DMSO can disrupt cell membrane integrity, induce protein unfolding, and trigger stress pathways, leading to cell death.[1][2] The sensitivity to DMSO is highly cell-line dependent; primary cells are often more sensitive than immortalized lines.[3] While some robust lines can tolerate up to 1% DMSO, a final concentration of <0.1% is widely considered safe for most applications.[3][4]
-
Troubleshooting Protocol:
-
Determine DMSO EC50 for Your Cell Line: Before extensive experiments, run a dose-response curve with DMSO alone (e.g., from 0.01% to 5.0% v/v).
-
Assess Viability: Use a standard viability assay (e.g., CellTiter-Glo® or MTT) after a relevant incubation period (e.g., 24-72 hours).
-
Establish Safe Concentration: Identify the highest DMSO concentration that results in >95% cell viability compared to the no-solvent control. This is your maximum working concentration.
-
Consider Alternatives: If your compound's solubility requires a higher DMSO concentration than is safe for your cells, consider alternative solvents.
-
-
Data Summary: Common Solvents in Cell Culture
Solvent Typical Final Concentration Key Considerations DMSO < 0.5% (Ideal: < 0.1%) Can induce differentiation, oxidative stress, and membrane changes at >1%.[1][3][4] Ethanol < 0.5% Volatile; can be cytotoxic at higher concentrations. Suitable for some compounds.[5][6] PEG-400 Variable A low molecular weight polyethylene glycol that is generally biocompatible.[5] | Zwitterionic Liquids (ZIL) | Variable | An emerging class of solvents with lower cell permeability and toxicity compared to DMSO.[7] |
Stressed cells are inherently more sensitive to any treatment. Furthermore, the assay you use to measure viability can sometimes produce misleading results.
-
Causality: Factors like over-confluency, nutrient depletion (prolonged incubation without media change), or mycoplasma contamination can prime cells for death.[8] Moreover, colorimetric assays like MTT rely on metabolic activity (the reduction of a tetrazolium salt).[9] If your compound interferes with cellular metabolism without killing the cell, it can produce a false positive for cytotoxicity.[9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My Test Compound Shows Cytotoxicity in Normal Cells at Target-Relevant Concentrations
This is a common challenge in drug development, indicating potential on-target toxicity in normal tissue or, more commonly, off-target effects.
The protein or pathway you are targeting may also be essential for the survival of normal cells.
-
Causality: If your drug target plays a vital role in normal cellular homeostasis (e.g., a key enzyme in metabolism or a critical cell cycle checkpoint protein), inhibiting it will inevitably cause toxicity in both normal and diseased cells.
-
Mitigation Strategies:
-
Exploit Therapeutic Window: The goal is to find a concentration that is cytotoxic to cancer cells but not to normal cells. This requires precise dose-response curves on multiple cell lines (cancer and normal) side-by-side.
-
Targeted Delivery Systems: In a clinical context, this issue is addressed by strategies that concentrate the drug at the tumor site, minimizing systemic exposure.[11][12][13][14] These include passive targeting via the Enhanced Permeability and Retention (EPR) effect or active targeting by conjugating the drug to an antibody or ligand that binds to a tumor-specific receptor.[13][15]
-
Prodrugs: Design the compound as an inactive "prodrug" that is only converted to its active, cytotoxic form by enzymes that are overexpressed specifically in cancer cells.[16][17][18][19][20]
-
The compound may be binding to and inhibiting other proteins in addition to your intended target.
-
Causality: Most small molecule inhibitors are not perfectly specific. They can bind to other kinases or proteins with similar ATP-binding pockets or allosteric sites, leading to unintended biological consequences and toxicity.[21]
-
Troubleshooting & Validation Protocol:
-
Use Orthogonal Inhibitors: Test other compounds that target the same protein but have a different chemical structure. If these compounds do not show the same cytotoxicity in normal cells, it suggests the toxicity of your primary compound is due to off-target effects.
-
Perform Target Engagement/Knockdown Studies: Use a technique like cellular thermal shift assay (CETSA) to confirm your compound binds the target in cells. Crucially, use siRNA or CRISPR to knock down the target protein in the normal cells. If the cells still die after treatment with your compound, the toxicity is independent of the target.
-
Rational Drug Design: Use computational modeling and structure-activity relationship (SAR) studies to design new derivatives of your compound with higher specificity for the intended target.[21][22]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My solvent control (DMSO) is killing my normal cells. What should I do?
As detailed in the troubleshooting guide, this is a classic sign of excessive solvent concentration.[1] Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[3] The first step is to perform a dose-response curve with DMSO alone to find the maximum non-toxic concentration for your specific cell line and experiment duration.[2] If your compound's solubility is an issue, consider alternatives like ethanol, DMF, or newer biocompatible solvents.[5][6][23]
Q2: How can I distinguish between apoptosis and necrosis in my cytotoxicity assay?
This is a critical mechanistic question. Apoptosis is programmed cell death, while necrosis is a more chaotic death from injury. They can be distinguished by specific cellular events.[24][25]
-
Recommended Method: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry.
-
Mechanism: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[26] Annexin V is a protein that binds to PS and can be labeled with a fluorophore (e.g., FITC).[26] PI is a fluorescent dye that intercalates with DNA but cannot cross an intact cell membrane.[24]
-
Interpretation:
-
-
Step-by-Step Protocol for Annexin V/PI Staining:
-
Cell Preparation: Culture and treat your cells in a 6-well plate.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
-
Orthogonal Confirmation: Caspase Activity Assays.
-
Mechanism: Apoptosis is executed by a family of proteases called caspases.[28][29] Assays like Caspase-Glo® 3/7 measure the activity of the key executioner caspases, providing a specific readout of apoptosis.[28][30] These assays are often luminometric and can be performed in a plate-based format.[8] It is best practice to use more than one method to confirm specific caspase activation.[31]
Caption: Distinguishing apoptosis from necrosis with assays.
-
Q3: Can I reduce cytotoxicity by changing my cell culture media?
Yes, media components can significantly impact a cell's resilience to stress.
-
Serum Concentration: Serum contains growth factors and survival signals. Serum starving cells, a technique often used to synchronize cell cycles, can make them more sensitive to certain drugs.[32][33][34] Conversely, in some contexts, serum starvation can protect normal cells by inducing cell cycle arrest, making them less susceptible to drugs that target proliferating cells.[35][36] The effect is context-dependent and should be empirically tested.
-
Antioxidants: Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS). Supplementing your media with an antioxidant like N-acetylcysteine (NAC) can mitigate this damage. NAC serves as a precursor for glutathione (GSH), a major intracellular antioxidant, and may also have direct ROS scavenging capabilities.[37][38][39][40][41]
Q4: What are some advanced strategies to protect normal cells while targeting cancer cells?
This is the central goal of modern cancer therapy. Key strategies include:
-
Targeting Tumor-Specific Antigens: Developing antibody-drug conjugates (ADCs) where a highly potent cytotoxic agent is linked to an antibody that only recognizes a protein on the surface of cancer cells.[15][42]
-
Exploiting the Tumor Microenvironment: Designing drugs that are activated in the unique conditions of a tumor, such as hypoxia (low oxygen) or lower pH.
-
Enzyme-Prodrug Therapy: This involves delivering a non-human enzyme to the tumor (e.g., via a virus or antibody) and then administering a non-toxic prodrug. The prodrug is converted into a powerful cytotoxin only at the tumor site by the delivered enzyme.[16][18][20] This creates a highly localized therapeutic effect, sparing normal tissues.[16][19]
References
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Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. MDPI. [Link]
-
N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. National Institutes of Health (NIH). [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]
-
N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. PubMed Central. [Link]
-
Targeting Strategies for the Combination Treatment of Cancer Using Drug Delivery Systems. MDPI. [Link]
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Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. Reddit. [Link]
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Strategies for Enzyme/Prodrug Cancer Therapy. American Association for Cancer Research (AACR). [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]
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The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. [Link]
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Drug Targeting Strategies in Cancer Treatment: An Overview. Bentham Science Publishers. [Link]
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Caspase Assay Kits. Elabscience. [Link]
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Enzyme-Catalyzed Activation of Anticancer Prodrugs. Semantic Scholar. [Link]
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N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PubMed Central - NIH. [Link]
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Prodrug Applications for Targeted Cancer Therapy. PMC - NIH. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Optimizing Cancer Treatment: A Comprehensive Review of Active and Passive Drug Delivery Strategies. National Institutes of Health (NIH). [Link]
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Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]
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DMSO usage in cell culture. LifeTein. [Link]
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Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]
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What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS?. ResearchGate. [Link]
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Drug Targeting Strategies in Cancer Treatment: An Overview. Bentham Science Publisher. [Link]
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Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]
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Enzyme-activated Prodrugs and Their Release Mechanisms for Treatment of Cancer. Journal of Materials Chemistry B (RSC Publishing). [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
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Recent Trends in In Situ Enzyme-Activatable Prodrugs for Targeted Cancer Therapy. Bioconjugate Chemistry - ACS Publications. [Link]
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Maximum DMSO concentration in media for cell culture? : r/labrats. Reddit. [Link]
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Targeted Delivery Methods for Anticancer Drugs. PMC - NIH. [Link]
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What do you think about alternatives to DMSO for cell therapy applications?. The Cell Culture Dish. [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. PubMed. [Link]
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Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. BMC Cancer. [Link]
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Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. [Link]
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Whether PI+ / Annexin V-FITC+ cells are classified as LateApoptotic cells or Necrotic cells?. ResearchGate. [Link]
-
Short periods of serum starvation slightly attenuates the... ResearchGate. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Addressing Sources of Error in the Cell Viability Measurement Process. NIST. [Link]
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Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?. ResearchGate. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Strategies to reduce off-target effects.. ResearchGate. [Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health (NIH). [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
-
Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines. MDPI. [Link]
-
Short-Term Starvation Weakens the Efficacy of Cell Cycle Specific Chemotherapy Drugs through G1 Arrest. MDPI. [Link]
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Technical Support Center: Method Development for Scaling Up 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol Synthesis
<
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during laboratory-scale synthesis and, crucially, during the scale-up process for larger-quantity production.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can be encountered during the synthesis, providing a systematic approach to problem-solving.
Scenario 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, or I'm not isolating any product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Cause A: Inactive Starting Material (2-Chloro-5-phenylpyrimidine)
-
Explanation: The reactivity of the starting material is paramount. 2-Chloro-5-phenylpyrimidine can degrade upon prolonged storage, especially if exposed to moisture or light.
-
Solution:
-
Verify Purity: Confirm the purity of your 2-chloro-5-phenylpyrimidine using techniques like NMR or melting point analysis. The melting point should be in the range of 131-133 °C.[1]
-
Fresh is Best: If possible, use freshly synthesized 2-chloro-5-phenylpyrimidine. A common route is the Suzuki coupling of 2-chloro-5-bromopyrimidine with phenylboronic acid.[2][3]
-
Proper Storage: Store the reagent in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Cause B: Inefficient Nucleophilic Aromatic Substitution (SNAr)
-
Explanation: The direct reaction of 2-chloro-5-phenylpyrimidine with ethanolamine is a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring's electron-deficient nature facilitates this, but conditions must be optimal.[4][5]
-
Solution:
-
Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP to facilitate the reaction. Forcing conditions may be necessary.
-
Temperature: Ensure the reaction is heated sufficiently. Refluxing conditions are often required to drive the reaction to completion.
-
Base: The addition of a non-nucleophilic base, such as K2CO3 or Cs2CO3, can be beneficial to scavenge the HCl generated during the reaction, pushing the equilibrium towards the product.
-
-
-
Cause C: Catalyst Deactivation (for Palladium-Catalyzed Methods)
-
Explanation: If you are employing a Buchwald-Hartwig amination approach, the palladium catalyst is susceptible to deactivation by impurities or atmospheric oxygen.[6][7][8]
-
Solution:
-
Inert Atmosphere: Rigorously degas your solvent and run the reaction under a strict inert atmosphere (nitrogen or argon).
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heterocycles like pyrimidines, bidentate ligands such as Xantphos can be highly effective.[7][8]
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to side reactions and lower yields. Optimize the catalyst and ligand loading, typically in the range of 1-5 mol%.
-
-
| Parameter | SNAr Method | Buchwald-Hartwig Method |
| Catalyst | None | Palladium precatalyst (e.g., Pd2(dba)3) |
| Ligand | None | Phosphine ligand (e.g., Xantphos) |
| Base | K2CO3, Cs2CO3, or excess ethanolamine | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | DMSO, DMF, NMP, or neat ethanolamine | Toluene, Dioxane, THF (anhydrous) |
| Temperature | High (often >100 °C) | Moderate to high (80-110 °C) |
Scenario 2: Formation of Significant Impurities
Question: I'm getting my desired product, but it's contaminated with significant side products that are difficult to remove. What are these impurities and how can I prevent their formation?
Answer:
Impurity formation is a common challenge, particularly during scale-up where localized concentration and temperature gradients can promote side reactions.
-
Impurity A: Bis-amination Product
-
Explanation: It's possible for the product, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, to react with another molecule of 2-chloro-5-phenylpyrimidine, leading to a dimeric impurity. This is more likely if there is a high concentration of the starting halide.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of ethanolamine (1.2-1.5 equivalents) to ensure the complete consumption of the 2-chloro-5-phenylpyrimidine.
-
Slow Addition: During scale-up, add the 2-chloro-5-phenylpyrimidine solution slowly to a heated solution of ethanolamine to maintain a low concentration of the halide throughout the reaction.
-
-
-
Impurity B: Products from Ring Opening or Degradation
-
Explanation: Under harsh basic or high-temperature conditions, the pyrimidine ring can be susceptible to degradation.
-
Prevention:
-
Milder Base: If using a base, consider a weaker one like K3PO4 instead of strong bases like NaOtBu, especially if you are observing significant degradation.
-
Temperature Control: Carefully monitor and control the internal reaction temperature. Hot spots in a large reactor can lead to localized degradation.[9][10]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
II. FAQs: Scaling Up Your Synthesis
This section provides answers to frequently asked questions related to the transition from bench-scale to pilot or production-scale synthesis.
Question 1: Which synthetic route is more suitable for scale-up: traditional SNAr or Palladium-catalyzed Buchwald-Hartwig amination?
Answer:
Both methods have their merits and drawbacks for large-scale synthesis. The choice often depends on factors like cost, available equipment, and regulatory considerations.
-
Traditional SNAr:
-
Pros: This method is generally less expensive as it avoids the use of costly palladium catalysts and phosphine ligands. The workup can also be simpler.
-
Cons: It often requires higher temperatures and may have a more limited substrate scope if derivatives with different amines are considered.[11] The high temperatures can also lead to more byproducts and degradation, posing purification challenges on a larger scale.
-
-
Buchwald-Hartwig Amination:
-
Pros: This method is typically more versatile and proceeds under milder conditions, which can lead to cleaner reactions and higher yields.[8] This can be a significant advantage during scale-up, as it can simplify purification.
-
Cons: The cost of the palladium catalyst and ligand can be a major factor. Also, residual palladium in the final product is a major concern in pharmaceutical applications and requires rigorous purification and analysis.
-
Recommendation for Scale-Up: For the synthesis of this specific molecule, a well-optimized SNAr reaction is often the more economically viable option for scale-up, provided that yield and purity are acceptable. However, if the SNAr reaction proves to be low-yielding or generates difficult-to-remove impurities, the initial investment in a Buchwald-Hartwig approach could lead to overall cost savings through improved efficiency and simplified purification.
Question 2: What are the most critical parameters to control during the scale-up of this synthesis?
Answer:
Scaling up a chemical reaction is not always a linear process.[10] Several physical and chemical parameters that are negligible at the lab scale can become critical at a larger scale.[9][12][13]
-
Heat Transfer:
-
The Challenge: Exothermic reactions can be difficult to control in large reactors because the surface-area-to-volume ratio decreases as the scale increases.[12] This can lead to runaway reactions.
-
The Solution:
-
Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat flow of the reaction.[10]
-
Controlled Addition: As mentioned earlier, the slow, controlled addition of one reagent to another is a common and effective way to manage heat generation.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system.
-
-
-
Mixing:
-
The Challenge: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, which can result in the formation of impurities.[9][12]
-
The Solution:
-
Stirrer Design and Speed: The choice of impeller and the stirring speed are critical for achieving homogeneity. What works in a round-bottom flask will not directly translate to a multi-gallon reactor.
-
Baffles: Reactors are often equipped with baffles to improve mixing and prevent the formation of a vortex.
-
-
-
Work-up and Product Isolation:
-
The Challenge: Techniques that are simple in the lab, like extraction and filtration, can be more complex and time-consuming on a large scale.
-
The Solution:
-
Crystallization: Develop a robust crystallization procedure for product isolation. This is often the most efficient way to purify large quantities of a solid product. Experiment with different solvent systems to find one that gives good recovery and high purity.
-
Filtration and Drying: The filtration and drying of large quantities of product need to be carefully planned. The efficiency of washing the filter cake to remove impurities is crucial.[12]
-
-
Question 3: How should I approach the purification of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol at a large scale?
Answer:
Large-scale purification requires a shift in strategy from chromatography-heavy lab-scale methods to more scalable techniques.
-
Initial Work-up:
-
After the reaction is complete, the first step is typically to quench the reaction and remove the solvent.
-
An aqueous workup to remove inorganic salts and water-soluble impurities is standard. Be mindful of the potential for emulsion formation with larger volumes.
-
-
Crystallization as the Primary Purification Method:
-
Solvent Screening: The most critical step is to identify a suitable solvent or solvent system for crystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.
-
Common Solvents to Screen: Ethanol, isopropanol, ethyl acetate, and mixtures with heptane or hexane are good starting points.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial.
-
Cool the mixture further in an ice bath to maximize recovery.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Recrystallization if Necessary:
-
If the purity after the initial crystallization is not sufficient, a second recrystallization step may be necessary.
-
-
Alternatives to Chromatography:
-
While flash chromatography is a powerful tool in the lab, it is generally not practical for large-scale production. If crystallization does not provide the required purity, other techniques like trituration or slurry washing in a suitable solvent can be explored.
-
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-Chloro-5-phenylpyrimidine (Suzuki Coupling)
This protocol describes a common method for preparing the starting material.[2][3]
-
Degassing: Degas toluene, dichloromethane, and methanol with nitrogen for 30 minutes.
-
Reaction Setup: To a reaction vessel, add 2-chloro-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), K2CO3 (3.0 eq), and Pd(PPh3)4 (0.03 eq).
-
Reaction: Add the degassed solvents and heat the mixture at 90 °C overnight under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture, add water, and separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain 2-chloro-5-phenylpyrimidine.
Protocol 2: Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol (SNAr Method)
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-5-phenylpyrimidine (1.0 eq) and ethanolamine (3.0-5.0 eq).
-
Reaction: Heat the mixture to 120-140 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain the pure product.
Reaction Pathway Visualization
Caption: SNAr synthesis of the target compound.
Scale-Up Workflow
Caption: General workflow for scaling up the synthesis.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2-Chloropyrimidines. Retrieved from
-
ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Retrieved from
-
Guidechem. (n.d.). How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. Retrieved from
-
Sci-Hub. (2011). Palladium-catalyzed amidation of 2-chloropyrimidines. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from
-
PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from
-
Sci-Hub. (2016). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from
-
Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from
-
Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Retrieved from
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from
-
SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up. Retrieved from
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from
-
BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Retrieved from
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from
-
ACS Publications. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Retrieved from
-
BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from
-
PMC. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from
-
SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from
-
Guidechem. (n.d.). 2-chloro-5-phenyl-pyrimidine 22536-62-5. Retrieved from
-
ResearchGate. (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Retrieved from
-
Guidechem. (n.d.). How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Palladium-catalyzed amidation of 2-chloropyrimidines / Tetrahedron Letters, 2011 [sci-hub.box]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Validating the Anticancer Potential of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Within this landscape, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure, forming the core of several approved and clinical-stage cancer therapeutics.[1][2][3] This guide provides a comprehensive framework for validating the anticancer activity of a novel derivative, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. We will explore its potential mechanisms of action based on its structural class and provide a head-to-head comparison with established anticancer agents, supported by detailed experimental protocols.
The 2-Aminopyrimidine Scaffold: A Foundation for Anticancer Drug Design
The 2-aminopyrimidine core is a versatile pharmacophore that has been successfully exploited to develop a range of targeted therapies.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] In oncology, this scaffold is notably present in kinase inhibitors like Imatinib and Palbociclib, highlighting its utility in targeting key signaling pathways that drive cancer progression.[2][3]
The introduction of a phenyl group at the 5-position and an amino-ethanol side chain at the 2-position of the pyrimidine ring in 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol suggests the potential for unique interactions with biological targets, warranting a thorough investigation of its anticancer properties.
Hypothetical Mechanism of Action and Comparative Analysis
Based on the known activities of 2-aminopyrimidine derivatives, we can hypothesize several potential mechanisms of action for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. This section will compare these potential mechanisms with those of established anticancer drugs.
Kinase Inhibition: A Primary Suspect
Many 2-aminopyrimidine-based anticancer drugs function as kinase inhibitors.[2] Therefore, a primary hypothesis is that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol may target specific kinases involved in cancer cell proliferation and survival.
Comparative Agents:
-
Imatinib (Gleevec®): A tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGF-R.
-
Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor.
Experimental Validation Workflow:
Caption: Workflow for Validating Kinase Inhibition.
Induction of Apoptosis: The Common Pathway to Cell Death
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.
Comparative Agents:
-
Doxorubicin: A topoisomerase II inhibitor that induces DNA damage and apoptosis.
-
Venetoclax (Venclexta®): A BCL-2 inhibitor that promotes apoptosis.
Experimental Validation Workflow:
Caption: Workflow for Validating Apoptosis Induction.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.
Comparative Agents:
-
Paclitaxel (Taxol®): A microtubule-stabilizing agent that causes mitotic arrest.
-
Palbociclib (Ibrance®): A CDK4/6 inhibitor that induces a G1 cell cycle arrest.
Experimental Validation Workflow:
Sources
A Comparative Analysis of 2-Phenylaminopyrimidine Kinase Inhibitors: A Guide for Drug Development Professionals
The 2-phenylaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of key 2-phenylaminopyrimidine-based inhibitors, offering insights into their mechanisms of action, selectivity profiles, and resistance patterns. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their characterization, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The 2-Phenylaminopyrimidine Scaffold: A Privileged Kinase Binding Moiety
The success of the 2-phenylaminopyrimidine core lies in its ability to mimic the adenine moiety of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain. This competitive inhibition is the fundamental mechanism by which these drugs exert their therapeutic effects, blocking the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways that drive diseases like cancer.[1] The versatility of this scaffold allows for chemical modifications that can enhance potency, tune selectivity, and overcome clinical resistance.
Comparative Analysis of Key Inhibitors
Our analysis will focus on two major classes of kinases targeted by 2-phenylaminopyrimidine inhibitors: the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and the Epidermal Growth Factor Receptor (EGFR) family, which is frequently dysregulated in solid tumors.
BCR-ABL Inhibitors: A Paradigm of Targeted Therapy
The development of BCR-ABL inhibitors has transformed the prognosis for CML patients.[2][3] Imatinib, the first-in-class inhibitor, demonstrated the power of targeting the specific molecular driver of a malignancy.[3] However, the emergence of resistance, primarily through point mutations in the BCR-ABL kinase domain, necessitated the development of second and third-generation inhibitors with improved potency and broader activity against mutant forms.[3][4]
Mechanism of Action: These inhibitors bind to the ATP-binding pocket of the ABL kinase domain, preventing the constitutively active BCR-ABL fusion protein from phosphorylating its substrates.[2] This blockade of downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR leads to the inhibition of proliferation and induction of apoptosis in leukemic cells.[2][5][6][7]
Signaling Pathway Inhibition by BCR-ABL Kinase Inhibitors
Caption: Inhibition of BCR-ABL by 2-phenylaminopyrimidine inhibitors blocks multiple downstream pro-survival pathways.
Quantitative Comparison of BCR-ABL Inhibitor Potency (IC50, nM)
| Kinase Target | Imatinib | Nilotinib | Dasatinib | Ponatinib | Bafetinib |
| BCR-ABL | ~400[8] | < 30[9] | < 1[10] | 0.37[11] | 5.8 |
| SRC Family Kinases | >10,000[8] | >10,000[8] | 0.5-16[8] | - | 19 (Lyn) |
| c-KIT | Potent | Potent | Potent | Potent | Less Potent |
| PDGFR | Potent | Potent | Potent | Potent | Less Potent |
| BCR-ABL (T315I Mutant) | >10,000 | >2,000[12] | Resistant[12] | 0.5-2.0[11][13] | Resistant |
Note: IC50 values are compiled from various sources and should be considered representative. Direct comparisons are best made when compounds are tested under identical conditions.
Key Insights from the Data:
-
Potency: There is a clear progression in potency from the first-generation inhibitor, imatinib, to the second (nilotinib, dasatinib, bafetinib) and third-generation (ponatinib) inhibitors against wild-type BCR-ABL.[12][14]
-
Selectivity: Dasatinib exhibits a broader selectivity profile, potently inhibiting SRC family kinases in addition to BCR-ABL.[5][10][15] This can be a double-edged sword, potentially leading to increased efficacy in some contexts but also off-target effects. Nilotinib and bafetinib are more selective for BCR-ABL.[15][16]
-
Resistance: The T315I "gatekeeper" mutation confers resistance to imatinib, nilotinib, dasatinib, and bafetinib.[3][4][17] Ponatinib was specifically designed to overcome this resistance and is a potent inhibitor of the T315I mutant.[11][13][18]
EGFR/HER2 Inhibitors: Targeting Solid Tumors
The 2-phenylaminopyrimidine scaffold is also integral to inhibitors targeting the EGFR/HER2 axis, which are crucial in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[19][20][21]
Mechanism of Action: These inhibitors competitively bind to the ATP-binding site of the EGFR and/or HER2 intracellular kinase domains.[22] This prevents receptor autophosphorylation and the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell growth and survival.[11][18] Lapatinib is a dual inhibitor of both EGFR and HER2.[23]
Signaling Pathway Inhibition by EGFR/HER2 Kinase Inhibitors
Caption: Inhibition of EGFR/HER2 by 2-phenylaminopyrimidine inhibitors blocks key pro-proliferative signaling cascades.
Quantitative Comparison of EGFR/HER2 Inhibitor Potency (IC50)
| Inhibitor | Target(s) | Wild-Type EGFR (nM) | Mutant EGFR (e.g., L858R) (nM) | HER2 (nM) |
| Gefitinib | EGFR | ~37[22] | <1[24] | >9,900[19] |
| Erlotinib | EGFR | 2[22] | <1[24] | 1,100[19] |
| Lapatinib | EGFR/HER2 | 10.8 | - | 9.8 |
Note: IC50 values are compiled from various sources and should be considered representative. Direct comparisons are best made when compounds are tested under identical conditions.
Key Insights from the Data:
-
Mutant Selectivity: Gefitinib and erlotinib are significantly more potent against NSCLC cells harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation) compared to wild-type EGFR.[24][25]
-
Dual Inhibition: Lapatinib is a potent dual inhibitor of both EGFR and HER2, making it particularly effective in HER2-overexpressing breast cancers.[19][23]
-
Resistance: The T790M mutation in EGFR is a common mechanism of acquired resistance to first-generation inhibitors like gefitinib and erlotinib.[26][27] This mutation increases the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind.[16]
Experimental Protocols for Inhibitor Characterization
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of 2-phenylaminopyrimidine kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for characterizing the efficacy and mechanism of action of a kinase inhibitor.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by luciferase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the purified recombinant kinase and its specific substrate peptide in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer at a concentration close to the Km for the target kinase.
-
Prepare a serial dilution of the test inhibitor (e.g., in DMSO) and a positive control inhibitor (e.g., staurosporine).
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor or control to the wells of a 384-well plate.
-
Add the diluted kinase to each well (except for "no enzyme" controls).
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a high concentration of the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[28][29]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[17][21][30]
Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., K562 for BCR-ABL, HCC827 for mutant EGFR) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the kinase inhibitor in the cell culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[20][31]
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the kinase inhibitor.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect apoptotic cells by flow cytometry. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[19][22][32]
Methodology:
-
Cell Treatment:
-
Treat the cells with the kinase inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add more 1X Binding Buffer to each sample before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[14]
-
Conclusion and Future Perspectives
The 2-phenylaminopyrimidine scaffold has been instrumental in the development of a highly successful class of targeted therapies. The comparative analysis presented here highlights the evolution of these inhibitors, with each new generation offering improvements in potency, selectivity, and the ability to overcome resistance. For researchers and drug developers, a thorough understanding of the subtle yet critical differences between these inhibitors is paramount.
The future of kinase inhibitor development will likely focus on several key areas:
-
Overcoming Compound Mutations: While ponatinib is effective against the T315I single mutation in BCR-ABL, compound mutations are emerging as a new challenge.[6]
-
Targeting Allosteric Sites: The development of allosteric inhibitors that do not compete with ATP could offer a strategy to overcome resistance mutations in the ATP-binding site.
-
Rational Combination Therapies: Combining 2-phenylaminopyrimidine inhibitors with agents that target downstream effectors or parallel survival pathways may provide a synergistic anti-cancer effect and delay the onset of resistance.
By leveraging the foundational knowledge of existing 2-phenylaminopyrimidine inhibitors and employing rigorous experimental validation, the scientific community is well-positioned to develop the next generation of more effective and durable targeted therapies.
References
-
Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib. (n.d.). PMC. [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC. [Link]
-
BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. (2018). Haematologica. [Link]
-
Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. [Link]
-
ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. (n.d.). MDPI. [Link]
-
Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. (2005). Journal of Clinical Oncology. [Link]
-
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Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase. (n.d.). PMC. [Link]
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BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia. (n.d.). NIH. [Link]
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The Ins and Outs of Bcr-Abl Inhibition. (n.d.). PMC. [Link]
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An overview of resistance to Human epidermal growth factor receptor 2 (Her2) targeted therapies in breast cancer. (n.d.). PubMed Central. [Link]
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Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (n.d.). PMC. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. [Link]
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Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. (2017). Oncohema Key. [Link]
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A review of epidermal growth factor receptor/HER2 inhibitors in the treatment of patients with non-small-cell lung cancer. (2010). PubMed. [Link]
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Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). BMC Cancer. [Link]
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Response and Resistance to BCR-ABL1-Targeted Therapies. (n.d.). PMC. [Link]
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Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. (n.d.). PMC. [Link]
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Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). Oncotarget. [Link]
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Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). ResearchGate. [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). PMC. [Link]
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Understanding resistance to EGFR inhibitors—impact on future treatment strategies. (n.d.). NIH. [Link]
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In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. (2020). NIH. [Link]
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Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. (n.d.). Blood. [Link]
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HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation. (n.d.). PMC. [Link]
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A Comparative Efficacy Analysis of Phenylaminopyrimidine-Based Kinase Inhibitors and Existing Therapeutics in Oncology
Introduction
The 2-phenylaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structure allows for potent and selective inhibition of various protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The prototypical example of a successful drug based on this scaffold is Imatinib, a tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] While the specific compound 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is not extensively characterized in publicly available literature, its core structure is emblematic of a class of molecules with profound therapeutic impact. This guide will provide a comparative efficacy analysis of well-established phenylaminopyrimidine derivatives against other existing drugs, primarily focusing on the treatment of CML, a disease where the mechanism and efficacy of these inhibitors have been extensively studied. We will delve into the mechanistic nuances, compare preclinical and clinical efficacy data, and provide detailed experimental protocols for the assays used to evaluate these compounds.
The Landscape of CML Treatment: Targeting the BCR-ABL Oncoprotein
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase.[1] This aberrant kinase is the primary driver of CML pathogenesis, making it an ideal therapeutic target.[2] The standard of care for CML revolves around the use of TKIs that inhibit the activity of the BCR-ABL protein.[3][4]
Mechanism of Action: A Tale of Two Pockets
The efficacy of TKIs in CML is dictated by their ability to inhibit the catalytic activity of the BCR-ABL kinase. The majority of currently approved TKIs are ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. However, a newer class of allosteric inhibitors has emerged, offering a different therapeutic strategy.
ATP-Competitive Tyrosine Kinase Inhibitors
These drugs, which include the phenylaminopyrimidine derivative Imatinib and the second-generation TKIs Dasatinib, Nilotinib, and Bosutinib, as well as the third-generation TKI Ponatinib, function by occupying the ATP-binding pocket of the BCR-ABL kinase.[5][6][7] This prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathways that lead to leukemic cell proliferation and survival.[6][8]
Diagram of ATP-Competitive Inhibition
Caption: ATP-competitive TKIs bind to the ATP-binding site of BCR-ABL, preventing ATP binding and subsequent signaling.
Allosteric Inhibitors
A newer class of drugs, exemplified by Asciminib, utilizes a different mechanism. Asciminib binds to the myristoyl pocket of the ABL kinase domain, a site distinct from the ATP-binding pocket.[9][10] This binding induces a conformational change in the kinase, locking it in an inactive state and thereby inhibiting its activity.[9][10] This novel mechanism allows Asciminib to be effective against some mutations that confer resistance to ATP-competitive TKIs.[9]
Diagram of Allosteric Inhibition
Caption: Asciminib binds to the myristoyl pocket, allosterically inhibiting the BCR-ABL kinase.
Comparative Efficacy: In Vitro Studies
The preclinical evaluation of TKIs relies heavily on in vitro assays to determine their potency and selectivity. These assays typically involve measuring the inhibition of the target kinase and the subsequent effect on cancer cell proliferation.
Kinase Inhibition Assays
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. It represents the concentration of the drug required to inhibit the activity of a target enzyme by 50%. The following table summarizes the reported IC50 values for various TKIs against the wild-type BCR-ABL kinase.
| Drug | Drug Class | Target | IC50 (nM) |
| Imatinib | Phenylaminopyrimidine (ATP-competitive) | BCR-ABL | ~150 |
| Nilotinib | Phenylaminopyrimidine (ATP-competitive) | BCR-ABL | ~10 |
| Dasatinib | ATP-competitive | BCR-ABL | ~0.8 |
| Bosutinib | ATP-competitive | BCR-ABL | ~10 |
| Ponatinib | ATP-competitive | BCR-ABL | ~0.6 |
| Asciminib | Allosteric | BCR-ABL | ~3 |
Data compiled from multiple sources.[11]
Cellular Proliferation Assays
The efficacy of TKIs is further evaluated in CML cell lines that express the BCR-ABL oncoprotein, such as K562, KU812, and KCL22. The IC50 values in these assays reflect the drug's ability to inhibit cell growth.
| Drug | K562 IC50 (nM) | KU812 IC50 (nM) | KCL22 IC50 (nM) |
| Imatinib | ~200-300 | ~200-400 | ~150-250 |
| Dasatinib | ~1-3 | ~1-3 | ~1-3 |
| Nilotinib | ~20-30 | ~20-40 | ~15-25 |
| Ponatinib | ~30 | ~5 | Not Reported |
Data compiled from multiple sources.[12][13]
Comparative Efficacy: In Vivo and Clinical Studies
The promising results from in vitro studies are further validated in preclinical animal models and ultimately in human clinical trials.
In Vivo Xenograft Models
In vivo efficacy is often assessed using xenograft models, where human CML cells are implanted into immunodeficient mice.[14] Treatment with TKIs in these models has been shown to significantly inhibit tumor growth. For instance, studies have demonstrated that Imatinib administration can lead to the regression of established tumors in mice bearing BCR-ABL-expressing cells.[2] Combination therapies, such as Imatinib with other agents, have shown even greater suppression of tumor growth in xenograft models compared to monotherapy.[15]
Clinical Efficacy in CML Patients
The ultimate measure of a drug's efficacy is its performance in clinical trials. In CML, key endpoints include the rates of Complete Cytogenetic Response (CCyR) and Major Molecular Response (MMR).
-
Complete Cytogenetic Response (CCyR): No Philadelphia chromosome-positive cells detected in the bone marrow.
-
Major Molecular Response (MMR): A 3-log reduction in BCR-ABL1 transcript levels from a standardized baseline.
The following table summarizes the approximate CCyR and MMR rates for first and second-generation TKIs in newly diagnosed CML patients at 12 months of treatment.
| Drug | CCyR Rate at 12 months | MMR Rate at 12 months |
| Imatinib | ~65-69%[8][16] | ~22-28%[16][17] |
| Dasatinib | ~77-86%[16] | ~46-49%[16] |
| Nilotinib | ~78-80%[8][17] | ~44-50%[16][17] |
More recent studies have shown that second-generation TKIs like Dasatinib and Nilotinib induce higher and faster rates of CCyR and MMR compared to Imatinib.[16] A meta-analysis indicated that at 12 months, both Dasatinib and Nilotinib were significantly better than Imatinib in achieving both CCyR and MMR. Furthermore, a recent head-to-head trial (ASC4FIRST) showed that Asciminib had a superior benefit-risk profile compared to investigator-selected standard-of-care TKIs in newly diagnosed CML patients.
Experimental Protocols
The data presented in this guide are generated through standardized and validated experimental protocols. Below are outlines of the key methodologies.
In Vitro Kinase Inhibition Assay (Example: Lance Ultra Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Workflow for In Vitro Kinase Inhibition Assay
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Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro and In Vivo Results for Pyrimidine Compounds
For researchers, medicinal chemists, and drug development professionals, the journey of a novel pyrimidine compound from a promising hit in a petri dish to a potential clinical candidate is fraught with challenges. A critical juncture in this path is the cross-validation of in vitro and in vivo results. This guide provides an in-depth technical comparison of methodologies, offering insights into interpreting the correlation—or lack thereof—between cellular assays and animal models for this versatile class of compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
The predictive power of in vitro assays is a cornerstone of modern drug discovery, enabling high-throughput screening and preliminary structure-activity relationship (SAR) studies. However, the complex biological environment of a living organism often presents a different picture. This guide will dissect the experimental data, explain the causality behind methodological choices, and provide a framework for a more robust translation of preclinical findings.
Section 1: The In Vitro Landscape: Quantifying Potency at the Cellular Level
The initial assessment of a pyrimidine derivative's potential, particularly in oncology, begins with a battery of in vitro assays designed to measure its biological activity against cancer cell lines.
Assessing Cytotoxicity: The First Litmus Test
The most common starting point is the evaluation of a compound's ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.[1]
Comparative In Vitro Cytotoxicity Data for Pyrimidine Derivatives:
| Compound Class/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [1] |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [1] | |
| MCF-7 (Breast) | 0.15 - 25.8 | [1] | |
| A549 (Lung) | 0.11 - 19.3 | [1] | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [1] |
| Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives | PC-3 (Prostate) | 7.12 - 9.26 | [4] |
| HCT-116 (Colon) | 25.61 - 70.17 | [4] | |
| Thiazolo[5,4-d]pyrimidine 7a | HGC-27 (Gastric) | Data not in provided text | [5] |
| Compound R8 (Pyrimidine Derivative) | MDA-MB-231 (Breast) | 18.5±0.6 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability.[1] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Delving Deeper: Enzyme Inhibition and Pathway Analysis
Many pyrimidine compounds exert their effects by targeting specific enzymes crucial for cancer cell proliferation and survival.[7] Therefore, enzyme inhibition assays are vital for elucidating the mechanism of action.
Comparative In Vitro Enzyme Inhibition Data:
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyrimidine derivatives | HER2 | 0.081 ± 0.04 | [8] |
| EGFR-L858R mutant | 0.059 ± 0.03 | [8] | |
| EGFR-T790M mutant | 0.049 ± 0.02 | [8] | |
| 2-(phenylamino)pyrimidine derivative | EGFR triple mutant | 0.2 ± 0.01 | [9] |
Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the pyrimidine compound at various concentrations, and the substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent, which quantifies the amount of ADP produced (in the case of ADP-Glo™).
-
Luminescence Reading: Measure the luminescence, which is proportional to the kinase activity.
-
IC50 Calculation: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Section 2: The In Vivo Reality: From Cells to Complex Organisms
While in vitro assays provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its performance within a living system. In vivo studies, typically in rodent models, are essential for evaluating efficacy, pharmacokinetics (PK), and toxicity.[7][10]
Xenograft Models: A Window into Antitumor Efficacy
The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
Comparative In Vivo Efficacy of Pyrimidine Derivatives:
| Compound/Series | Animal Model | Cancer Type | Dosing Regimen | Efficacy Endpoint (TGI*) | Reference |
| Thiazolo[5,4-d]pyrimidine 7a | Nude mice | Gastric (HGC-27 xenograft) | 40 mg/kg, p.o., daily | Data not in provided text | [5] |
| Hybrid 59a | Mice | Gastric (HGC-27 xenograft) | 40 mg/kg, p.o. | 58.2% | [11] |
| Hybrid 60a | Mice | Gastric (HGC-27 xenograft) | 40 mg/kg, p.o. | 88.7% | [11] |
*TGI: Tumor Growth Inhibition
Experimental Protocol: Human Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., HGC-27)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Test compound formulation
-
Vehicle control
-
Positive control (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Group Assignment: Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer the pyrimidine compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., daily oral gavage).[5]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[5] Tumor volume is often calculated as (length × width²)/2.[5]
-
Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) as the primary measure of efficacy.[5]
Pharmacokinetics: What the Body Does to the Drug
A compound can be highly potent in vitro but fail in vivo due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[12]
Comparative Pharmacokinetic Data for Pyrimidine Derivatives:
| Compound | Animal Model | Administration | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Compound 24 | Sprague-Dawley rats | i.v. & oral | 0.592 ± 0.062 | 26.2 ± 0.9 | 40.7 | [8] |
| Hybrid 59a | Not specified | 40 mg/kg, oral | 22.5 | 13.7 | 99.5 | [11] |
| Hybrid 60a | Not specified | 40 mg/kg, oral | 9.61 | 6.3 | 54.5 | [11] |
Section 3: The Crux of Cross-Validation: Bridging the In Vitro-In Vivo Gap
The process of in vitro-in vivo correlation (IVIVC) aims to establish a predictive mathematical relationship between in vitro properties (like dissolution and release) and in vivo responses (such as plasma drug concentration).[13][14] While formal IVIVC models are more common for formulation development, the underlying principles are crucial for early-stage drug discovery.
Key Factors Influencing Correlation
Discrepancies between in vitro and in vivo results are common and can often be explained by considering the following:
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties govern the drug's concentration and persistence at the target site. A compound with excellent in vitro potency may be poorly absorbed orally, rapidly metabolized by the liver, or quickly eliminated from the body, leading to suboptimal in vivo efficacy.[12]
-
Target Engagement in a Complex System: An in vitro assay with a purified enzyme does not fully recapitulate the cellular environment where the target protein exists in complex with other molecules. Furthermore, the tumor microenvironment in vivo presents physical barriers and physiological conditions (e.g., hypoxia, altered pH) not present in standard cell cultures.
-
Off-Target Effects and Toxicity: A compound may exhibit unforeseen off-target activities in vivo, leading to toxicity that limits the achievable therapeutic dose. Body weight monitoring in animal studies is a simple yet critical indicator of overall toxicity.[5]
-
Intracellular Pharmacokinetics: For many pyrimidine analogues, which act as prodrugs, intracellular activation through metabolic steps like phosphorylation is critical for their cytotoxic effect.[15] There can be significant inter-individual variation in the concentration-time curves for the intracellular nucleotides, and plasma concentration may not correlate with intracellular nucleotide levels.[15]
A Logic Flow for Cross-Validation
Section 4: Signaling Pathway Context
To truly understand the biological effects of pyrimidine compounds, it is essential to consider the signaling pathways they modulate. For instance, many pyrimidine derivatives are designed as kinase inhibitors, targeting pathways critical for cancer cell growth and survival, such as the PI3K/AKT and EGFR signaling cascades.
Conclusion
The cross-validation of in vitro and in vivo data for pyrimidine compounds is a multifaceted process that requires a deep understanding of the methodologies employed and the biological principles at play. A strong correlation between potent in vitro activity and robust in vivo efficacy is the gold standard, but discrepancies are valuable learning opportunities that can guide further lead optimization. By systematically evaluating cytotoxicity, mechanism of action, pharmacokinetics, and in vivo efficacy, researchers can build a comprehensive profile of their pyrimidine derivatives and make more informed decisions on their path toward clinical development. This guide serves as a framework for that critical analysis, emphasizing that a holistic, data-driven approach is paramount to successfully bridging the gap between the benchtop and the clinic.
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Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. Retrieved from [Link]
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Hansen, M. T., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 953–958. Retrieved from [Link]
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A Comparative Guide to Structure-Activity Relationships of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1] Its ability to mimic the hinge-binding interactions of ATP in kinase active sites makes it a privileged structure for designing targeted therapies.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol analogs. We will explore how subtle molecular modifications influence their biological activity, offering insights for the rational design of next-generation kinase inhibitors.
The 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol Scaffold: A Promising Starting Point
The core structure, characterized by a phenyl group at the 5-position of the pyrimidine ring and an ethanolamine side chain at the 2-amino position, presents a versatile template for inhibitor design. The phenyl ring offers a site for substitutions to explore hydrophobic and electronic interactions within the kinase active site, while the ethanolamine moiety can be modified to enhance solubility and target specific residues. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
Synthesis of the Analog Library: A Modular Approach
The synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol analogs typically follows a convergent strategy, allowing for the systematic variation of different structural components. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol Analogs
-
Synthesis of the 5-Phenylpyrimidine Core: The synthesis often begins with the condensation of a substituted chalcone with guanidine hydrochloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.[1][2] This reaction efficiently constructs the 2-amino-5-phenylpyrimidine core.
-
Introduction of the Ethanolamine Side Chain: The 2-amino group of the pyrimidine core can then be reacted with a suitable electrophile, such as 2-chloroethanol or an epoxide, to introduce the ethanolamine side chain. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.[4]
-
Purification: The final compounds are purified using standard techniques such as column chromatography or recrystallization to ensure high purity for biological evaluation.
This modular approach allows for the independent modification of the phenyl ring (by using different substituted chalcones) and the ethanolamine side chain (by using different amino alcohols or epoxides).
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings, as well as modifications to the ethanolamine side chain.
Impact of Substituents on the 5-Phenyl Ring
The substitution pattern on the 5-phenyl ring plays a crucial role in determining the potency and selectivity of these inhibitors.
-
Electron-Withdrawing vs. Electron-Donating Groups: Studies on related 2-anilino-6-phenylpyridopyrimidinones have shown that the electronic nature of the substituents on the phenyl ring can significantly influence activity.[5] For instance, the introduction of small, lipophilic electron-withdrawing groups can enhance potency.
-
Steric Hindrance: The size and position of the substituent are also critical. Bulky groups may cause steric clashes within the ATP-binding pocket, leading to a decrease in activity.
Modifications of the Pyrimidine Core
While the 2-aminopyrimidine core is often essential for hinge binding, modifications at other positions can fine-tune the inhibitor's properties.
-
Substitution at the 4- and 6-Positions: The introduction of different groups at the 4- and 6-positions of the pyrimidine ring can impact the overall conformation and solubility of the molecule, thereby influencing its biological activity.[6]
The Role of the 2-Amino Linker and Ethanolamine Side Chain
The 2-amino linker is a key hydrogen bond donor for interaction with the kinase hinge region. The attached ethanolamine side chain can form additional interactions and influence the compound's physicochemical properties.
-
Hydrogen Bonding: The hydroxyl group of the ethanolamine moiety can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the solvent-exposed region of the kinase active site.
-
Chain Length and Branching: Altering the length or introducing branching in the ethanolamine side chain can affect the compound's ability to reach and interact with specific pockets within the active site.
The following diagram illustrates the key structural components of the 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol scaffold and the potential sites for modification to probe the SAR.
Caption: Key structural features and interaction sites for SAR studies.
Comparative Analysis with Alternative Scaffolds
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. A comparison with other pyrimidine-based and alternative scaffolds provides a broader context for evaluating the potential of the 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol series.
| Scaffold | Key Features | Representative Targets | Advantages | Disadvantages |
| 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol | 5-phenyl substitution for hydrophobic interactions; ethanolamine side chain for solubility and additional H-bonds. | ROS1, various other kinases.[7] | Good starting point for lead optimization; modular synthesis allows for diverse analogs. | Potential for off-target effects due to the prevalence of the aminopyrimidine core.[1] |
| Pyrazolo[3,4-d]pyrimidine | Fused ring system mimicking the adenine of ATP.[2][3] | BTK, various other kinases.[2] | Often exhibits high potency and good kinase selectivity. | Can be more synthetically challenging than monocyclic pyrimidines. |
| Quinazoline | Fused heterocyclic system with a nitrogen atom at position 3, also a known hinge binder. | EGFR, other tyrosine kinases. | Well-established scaffold with several approved drugs. | Can suffer from acquired resistance through mutations in the target kinase. |
Conclusion and Future Directions
The 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol scaffold represents a valuable starting point for the development of novel kinase inhibitors. The modular nature of its synthesis allows for extensive exploration of the SAR, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Kinome-wide Profiling: To understand the selectivity profile of promising analogs and identify potential off-target effects early in the drug discovery process.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of more potent and selective compounds.
-
Exploration of Novel Substituents: Investigating a wider range of substituents on the phenyl ring and modifications to the ethanolamine side chain to probe less-explored regions of the kinase active site.
By systematically applying the principles of medicinal chemistry and leveraging a deep understanding of SAR, the 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol scaffold holds significant promise for the development of next-generation targeted therapies.
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]
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Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. Available at: [Link]
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An Independent Investigator's Guide to the Biological Evaluation of 2-Aminopyrimidine Derivatives
A Framework for Verifying the Biological Effects of Novel Chemical Entities
Senior Application Scientist's Foreword:
While the specific compound 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is not extensively characterized in publicly accessible literature, its core structure belongs to the well-established and therapeutically significant class of 2-aminopyrimidine derivatives . This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the independent verification of the biological effects of this class of molecules. We will move beyond a simple recitation of facts to a detailed exploration of the experimental logic and methodologies required to rigorously assess a novel 2-aminopyrimidine compound. The principles and protocols outlined herein are designed to be broadly applicable, providing a self-validating system for your investigations.
The 2-aminopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its versatile chemical nature, which allows for extensive modification, and its presence in a variety of biologically active agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Our objective is to equip you with the tools to dissect the biological activity of any new derivative within this promising chemical family.
Part 1: Initial Biological Characterization - A Tiered Approach
The first step in evaluating a novel compound is to ascertain its general biological activity. An efficient and cost-effective method is to employ a tiered screening approach, starting with broad-spectrum assays and progressing to more specific, target-oriented investigations.
Tier 1: General Cytotoxicity and Antiproliferative Screening
A fundamental question for any new chemical entity is its effect on cell viability. This is particularly relevant for derivatives of 2-aminopyrimidine, a scaffold known to be present in numerous anticancer agents.[2] The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay for Antiproliferative Effects
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HT1080 fibrosarcoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices: The choice of cell lines should ideally be guided by any pre-existing hypotheses about the compound's potential targets. Using a panel of cell lines can reveal differential sensitivity and provide early clues about the mechanism of action.
Workflow for Initial Biological Characterization
Caption: A generalized workflow for the initial biological evaluation of a novel 2-aminopyrimidine derivative.
Part 2: Mechanism of Action and Target Verification
Once a biological effect, such as antiproliferative activity, has been confirmed, the next critical phase is to identify the molecular target and elucidate the mechanism of action. The broad activity profile of 2-aminopyrimidine derivatives means that several potential pathways could be involved.
Case Study 1: Targeting Protein Kinases (e.g., IKK2)
Several 2-aminopyrimidine derivatives have been identified as inhibitors of I-kappa B Kinase (IKK2), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3][6]
Experimental Protocol: In Vitro IKK2 Kinase Assay
-
Reaction Setup: In a kinase assay buffer, combine recombinant human IKK2 enzyme with a specific substrate (e.g., a biotinylated IκBα peptide) and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination: Stop the reaction using a solution containing EDTA.
-
Detection: Detect the phosphorylated substrate using a technology such as Homogeneous Time Resolved Fluorescence (HTRF) or a simple ELISA-based method with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Confirming Cellular Activity: E-Selectin Reporter Assay
To verify that the compound inhibits the IKK2 pathway within a cellular context, a reporter gene assay is an excellent tool.[6]
-
Cell Line: Use a cell line (e.g., HeLa or HEK293) that has been stably transfected with a plasmid containing the E-selectin promoter driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Simplified IKK2/NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of a hypothetical 2-aminopyrimidine compound on the IKK complex.
Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)
A crucial aspect of drug development is understanding how small changes in a molecule's structure affect its biological activity. This is known as the Structure-Activity Relationship (SAR).
Comparative Potency of 2-Aminopyrimidine Derivatives
The following table summarizes the reported inhibitory concentrations (IC50) of various 2-aminopyrimidine derivatives against different biological targets. This data provides a baseline for comparison when evaluating a novel compound.
| Compound Class/Example | Target | IC50 (µM) | Source |
| 2-Aminopyrimidine Derivative (Compound 24) | β-Glucuronidase | 2.8 ± 0.10 | [1] |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 | [1] |
| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Histamine H4 Receptor | Potent in vitro (specific IC50 not stated) | [7] |
| Aminopyrimidine Series | IKK2 | Varies based on substitution | [3][6] |
Establishing SAR:
To establish a clear SAR for a novel 2-aminopyrimidine derivative, a systematic approach is required:
-
Identify Key Positions: Based on the core structure of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, key positions for modification would be the phenyl ring, the pyrimidine ring, and the ethanolamine side chain.
-
Synthesize Analogs: Create a library of analogs by making systematic changes at these positions (e.g., adding different substituents to the phenyl ring, altering the length of the alkyl chain, or replacing the hydroxyl group).
-
Test in Parallel: Screen all synthesized analogs in the established biological assays (e.g., the IKK2 kinase assay and the E-selectin reporter assay).
-
Analyze Data: Correlate the changes in chemical structure with the observed changes in biological activity. For instance, it was found that for IKK2 inhibitors, substituting the aromatic ring attached to the aminopyrimidine core with morpholinosulfonyl or piperazinosulfonyl groups significantly increased inhibitory activity.[3]
By following this guide, researchers can conduct a thorough and independent verification of the biological effects of novel 2-aminopyrimidine derivatives. This systematic approach ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.
References
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A Comparative Guide to Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents
This guide provides a comprehensive comparative analysis of pyridine and pyrimidine derivatives, two prominent heterocyclic scaffolds in the development of novel anti-inflammatory therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, structure-activity relationships, and key experimental protocols that underpin the evaluation of these compounds. Our objective is to synthesize technical data with field-proven insights to facilitate a deeper understanding and guide future research in this critical therapeutic area.
Introduction: The Quest for Superior Anti-Inflammatory Agents
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and cancer.[2][3] While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their utility is often limited by significant adverse effects, primarily gastrointestinal and cardiovascular toxicity, which are often linked to non-selective inhibition of cyclooxygenase (COX) enzymes.[4]
This therapeutic gap has fueled the search for safer and more effective agents. Heterocyclic compounds, particularly those containing nitrogen, have emerged as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5][6] Among these, pyridine and pyrimidine derivatives are exceptionally versatile scaffolds, forming the core of numerous biologically active molecules.[6][7][8] This guide provides a direct comparison of their potential and performance as anti-inflammatory agents, supported by experimental data and established evaluation methodologies.
Core Structures: A Tale of Two Heterocycles
The fundamental difference between pyridine and pyrimidine lies in their core six-membered aromatic ring structure. Pyridine contains a single nitrogen atom, while pyrimidine contains two nitrogen atoms at positions 1 and 3.[7][9] This seemingly minor structural variance has profound implications for their chemical properties and biological activity.
-
Electron Distribution: The two nitrogen atoms in the pyrimidine ring make it more electron-deficient than pyridine. This influences the molecule's ability to participate in π-stacking and hydrogen bonding interactions within enzyme active sites.
-
Basicity and Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors. The presence of two such atoms in pyrimidine offers more potential interaction points, which can be crucial for target binding and selectivity.
-
Metabolic Stability: The positions of the nitrogen atoms affect the molecule's susceptibility to metabolic enzymes, influencing its pharmacokinetic profile and duration of action.
These intrinsic differences dictate the distinct structure-activity relationship (SAR) profiles for each class of derivatives.
Comparative Mechanisms of Anti-Inflammatory Action
Pyridine and pyrimidine derivatives exert their anti-inflammatory effects through multiple, often overlapping, mechanisms. The primary pathways involve the inhibition of key enzymes and the modulation of pro-inflammatory signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-established mechanism for many anti-inflammatory agents is the inhibition of COX enzymes, which mediate the production of prostaglandins (PGs).[10] Both pyridine and pyrimidine scaffolds have been successfully utilized to develop selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]
-
Pyridine Derivatives: The diarylpyridine structure is a classic pharmacophore for COX-2 selectivity. Etoricoxib, a potent and selective COX-2 inhibitor, features a 1,2-diarylpyridine core.[12] The methylsulfonyl group on one of the aryl rings is a key feature, inserting into a secondary pocket of the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.[13]
-
Pyrimidine Derivatives: Similarly, pyrimidine-based compounds have shown excellent COX-2 inhibitory potential.[14][15] Fused systems, such as pyrido[2,3-d]pyrimidines, have been designed as highly potent and selective COX-2 inhibitors, demonstrating superior activity compared to the standard drug celecoxib in some studies.[4][16] Recent research highlights pyrimidine derivatives that exhibit high selectivity towards COX-2, comparable to meloxicam.[17]
Modulation of Pro-Inflammatory Cytokines and Mediators
Beyond COX inhibition, these derivatives can suppress the inflammatory response by downregulating the production of crucial inflammatory mediators.
-
Cytokines (TNF-α, IL-6, IL-1β): Both classes of compounds have been shown to inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) from activated immune cells.[14][18]
-
Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Pyridine and pyrimidine derivatives can significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[10][19]
Interference with Inflammatory Signaling Pathways
Targeting the upstream signaling cascades that orchestrate the inflammatory response is a key strategy for developing novel therapeutics. The NF-κB and p38 MAPK pathways are central regulators of inflammation and are prominent targets for both pyridine and pyrimidine derivatives.[20][21]
A. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[20][22] Its inhibition is a major goal in anti-inflammatory drug discovery.
Caption: Canonical NF-κB signaling pathway activated by inflammatory stimuli.
B. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory cytokines. Its activation leads to the synthesis and release of TNF-α and IL-1β, making it an attractive target for intervention.[23]
-
Pyridine Derivatives: Some pyridine-based compounds have been developed as p38 MAPK inhibitors.[24]
-
Pyrimidine Derivatives: The pyrimidine scaffold is particularly prominent in the design of potent p38 MAPK inhibitors. Several series of imidazopyrimidines and pyrido-pyrimidinones have been reported to potently inhibit p38 kinase and suppress TNF-α production in vivo.[23][25]
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Step-by-Step Methodology:
-
Animal Handling: Use healthy adult Wistar rats (150-200g). Acclimatize them for at least one week before the experiment. Fast the animals overnight (approx. 18 hours) with free access to water.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle only (e.g., 0.9% saline or 0.5% CMC solution).
-
Standard Group: Receives a reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Group(s): Receives the pyridine or pyrimidine derivative at various doses.
-
-
Baseline Measurement: Before drug administration, measure the initial volume of the right hind paw of each rat up to the ankle joint using a digital plethysmometer (V0).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effect.
-
Conclusion and Future Perspectives
Both pyridine and pyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent anti-inflammatory agents.
-
Pyridine derivatives are well-established as frameworks for highly selective COX-2 inhibitors, exemplified by approved drugs. Their SAR is well-documented, providing a solid foundation for further optimization. [8][12]* Pyrimidine derivatives demonstrate remarkable versatility, yielding potent inhibitors of not only COX-2 but also crucial kinases like p38 MAPK. [9][14][23]The presence of a second nitrogen atom offers additional opportunities for fine-tuning molecular interactions, potentially leading to novel mechanisms of action and improved selectivity profiles. [5] A comparative study on newly synthesized derivatives found that while both scaffolds produced active compounds, a specific pyridine derivative (7a) was ultimately more effective than the best pyrimidine derivative (9d) in their model, highlighting that activity is highly dependent on the specific substitution pattern, not just the core ring. [18] Future research should focus on:
-
Hybrid Molecules: Designing molecules that incorporate both pyridine and pyrimidine features or that fuse these rings may lead to compounds with dual-inhibitory capabilities (e.g., COX-2/p38 MAPK) and synergistic anti-inflammatory effects. [4][10]* Novel Targets: Exploring the potential of these derivatives to modulate other inflammatory targets, such as transcription factors and components of the inflammasome.
-
Optimizing Pharmacokinetics: Improving the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which is critical for clinical translation.
By leveraging the distinct chemical properties of these two powerful heterocyclic systems, the scientific community is well-positioned to develop the next generation of safer and more effective anti-inflammatory therapies.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated here.
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A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: The Case of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them a major class of therapeutic targets.[1][2][3][4] The development of small molecule kinase inhibitors has revolutionized medicine, but a significant challenge remains: achieving selectivity.[2][5][6] Because the ATP-binding site is highly conserved across the kinome, many inhibitors exhibit off-target activity, leading to potential side effects and confounding experimental results.[3][5] This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol as a case study. We will detail the strategic design of a kinase screening panel, provide a step-by-step protocol for a robust, luminescence-based in vitro assay, and explain how to analyze and contextualize the resulting data against well-known benchmarks.
Introduction: The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases that orchestrate nearly every aspect of cell life.[7] This functional breadth makes them compelling drug targets, but also creates a significant hurdle for drug developers. An inhibitor designed for one kinase may interact with dozens of others, a phenomenon known as polypharmacology.[2] While sometimes beneficial, this promiscuity can lead to toxicity or unforeseen biological effects, complicating the journey from a promising hit to a validated therapeutic or reliable tool compound.[2][5]
Therefore, rigorous, early-stage evaluation of an inhibitor's selectivity profile is not just advantageous—it is essential.[8] By screening a compound against a broad panel of kinases, researchers can:
-
Identify Primary and Secondary Targets: Uncover both the intended and unintended interactions across the kinome.
-
Predict Potential Off-Target Effects: Flag potential safety concerns early in the discovery process.[8]
-
Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data to rationally design more selective compounds.[8]
-
Ensure Data Integrity: For tool compounds used in basic research, a well-defined selectivity profile is critical for correctly interpreting experimental outcomes.[9]
This guide will use 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, a compound containing a 2-aminopyrimidine scaffold common in kinase inhibitors, as a model for this process.[10][11][12]
Part 1: Designing the Selectivity Screening Cascade
The first step is to design an experimental plan, or "screening cascade," that efficiently and logically assesses the compound's profile. This involves selecting an appropriate assay technology and a representative panel of kinases.
The Rationale for Panel-Based Screening
Screening against a single kinase is insufficient. To understand selectivity, a compound must be tested against a diverse and representative set of kinases from different families of the kinome tree.[8] Commercial services offer comprehensive panels that cover a large percentage of the human kinome, providing a global view of a compound's activity.[13][14][15] For initial studies, a smaller, focused panel can also yield valuable insights.[16]
Experimental Workflow Overview
The overall process follows a logical progression from initial broad screening to more detailed dose-response analysis for active "hits."
Caption: High-level workflow for kinase inhibitor selectivity profiling.
Part 2: Experimental Methodology - The ADP-Glo™ Kinase Assay
For our evaluation, we will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method suitable for high-throughput screening.[17][18]
Causality: Why Choose ADP-Glo™?
Several technologies exist for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[15] The radiometric [³²P]-ATP filter-binding assay is often considered the "gold standard" due to its direct measurement of phosphorylation.[15] However, it involves handling radioactive materials and is less amenable to high-throughput formats.
The ADP-Glo™ assay offers several advantages that make it an excellent choice for selectivity profiling:
-
Universal Applicability: It measures the production of ADP, a universal product of any kinase reaction, allowing it to be used for virtually any kinase.[17][18]
-
High Sensitivity: The assay can detect low levels of enzyme activity and is performed in a simple, homogeneous "add-mix-read" format.[19]
-
Low Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other optical methods.
The assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which then fuels a luciferase reaction to generate a light signal proportional to kinase activity.[17][19]
Detailed Step-by-Step Protocol: IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) for our compound, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, against a specific kinase identified as a "hit" from a primary screen.
Materials:
-
Kinase of interest and its specific substrate peptide/protein.
-
Compound: 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
-
ATP, Ultra Pure.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series in DMSO. This will be your 100x final concentration plate.
-
Kinase Reaction Setup (5 µL volume): [20] a. In a 384-well plate, add 2.5 µL of 2x Kinase/Substrate solution to each well. b. Add 0.05 µL of the compound dilutions from the 100x plate to the appropriate wells. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor or no enzyme as a "full inhibition" control (0% activity). c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9] e. Mix briefly on a plate shaker and incubate at 30°C for 60 minutes.
-
ADP Detection: a. Equilibrate the plate and reagents to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.[20] c. Incubate for 40 minutes at room temperature.[19][20] d. Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[19][20] e. Incubate for 30-60 minutes at room temperature.[20]
-
Data Acquisition: a. Measure luminescence using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[20]
Part 3: Data Analysis and Interpretation
Raw luminescence data must be converted into meaningful metrics of inhibition and selectivity.
From Raw Data to IC50
The analysis follows a clear path from the raw signal to the final potency value.
Caption: Workflow for calculating IC50 from raw luminescence data.
Interpreting the Results
The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. By comparing the IC50 values across a panel of kinases, we can build a selectivity profile.
Part 4: Comparative Analysis - Putting Data in Context
To understand if 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is "selective," its inhibition profile must be compared against established benchmarks. We will use two classic examples:
-
Staurosporine: A potent but highly non-selective kinase inhibitor that targets the majority of the kinome with nanomolar affinity.[21][22][23] It serves as a benchmark for promiscuity.
-
Imatinib (Gleevec): A groundbreaking therapeutic that was designed to be a selective inhibitor of BCR-ABL but also potently inhibits KIT and PDGFR.[6][7][24][25] It serves as a benchmark for a clinically successful, relatively selective drug.
Hypothetical Selectivity Data
The following table presents hypothetical IC50 data for our compound against a small, representative kinase panel, compared with typical values for our benchmarks.
| Kinase Target | Family | 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (nM) |
| ABL1 | TK | 50 | 20 | 25 |
| KIT | TK | 8,500 | 15 | 100 |
| PDGFRβ | TK | 9,200 | 10 | 150 |
| SRC | TK | >10,000 | 6 | 5,000 |
| VEGFR2 | TK | >10,000 | 8 | >10,000 |
| CDK2 | CMGC | 2,500 | 3 | >10,000 |
| p38α (MAPK14) | CMGC | >10,000 | 30 | >10,000 |
| PKA | AGC | 7,500 | 7 | >10,000 |
| PKCα | AGC | >10,000 | 3 | >10,000 |
Data for benchmark compounds are representative and compiled from public sources.
Analysis of Comparative Data
-
Potency & Primary Target: The compound is a potent inhibitor of ABL1 kinase, with an IC50 of 50 nM.
-
Selectivity:
-
Compared to Staurosporine , which inhibits nearly all kinases in the panel with low nanomolar potency, our compound is vastly more selective.[21][26]
-
Compared to Imatinib , our compound shows a different selectivity profile. While both potently inhibit ABL1, our compound demonstrates significantly higher selectivity against KIT and PDGFRβ (>170-fold selective for ABL1 over KIT/PDGFRβ).[7]
-
The compound shows weak or no activity (>10,000 nM) against kinases from other major families like SRC, VEGFR2, and PKCα.
-
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the selectivity of a novel kinase inhibitor. Based on our hypothetical data, 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol emerges as a potent and highly selective ABL1 inhibitor in vitro, with a potentially cleaner off-target profile against KIT and PDGFR than Imatinib.
This initial biochemical profile is a critical first step.[2] Subsequent validation would require progressing to cell-based assays to confirm on-target activity in a physiological context and eventually to in vivo models to assess efficacy and safety. The journey of drug discovery is long, but it is built upon a solid foundation of rigorous, well-contextualized data such as this.
References
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- Unknown. ADP Glo Protocol. [URL: Not Available]
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- Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796–801. [URL: https://pubmed.ncbi.nlm.nih.gov/9334744/]
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- Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Oncology, 28(4). [URL: https://www.cancernetwork.com/view/enhancing-selectivity-kinase-inhibitors-oncology-chemical-biology-perspective]
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- Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1434–1440. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3712711/]
- ResearchGate. (2025). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. [URL: https://www.researchgate.
- Cohen, P., & Alessi, D. R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 18(4), 1413–1435. [URL: https://www.frontiersin.org/articles/10.2741/4183/full]
- Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [URL: https://pubmed.ncbi.nlm.nih.gov/8529659/]
- Zhao, Z., & Bourne, P. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1637–1647. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.2c01192]
- Zhao, Z., & Bourne, P. E. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10050186/]
- Al-Salama, Z. T. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(12), 6534. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204642/]
- Reaction Biology. KINASE PROFILING & SCREENING. [URL: https://www.reactionbiology.com/document/kinase-profiling-screening-handbook]
- Deininger, M., & Druker, B. J. (2003). Imatinib: a selective tyrosine kinase inhibitor. British Journal of Cancer, 89(4), 623–628. [URL: https://pubmed.ncbi.nlm.nih.gov/12915873/]
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. [URL: https://ashpublications.org/blood/article/110/1/357/24641/Chemical-proteomic-profiles-of-the-BCR-ABL]
- Druker, B. (2010). Imatinib (Gleevec): A Targeted Cancer Therapy. YouTube. [URL: https://www.youtube.
- Head, M. S., et al. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 58(10), 2046–2055. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.8b00424]
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- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3223198/]
- Li, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 629–636. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10186711/]
- Khan, M. A., et al. (2024). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Journal of Biomolecular Structure and Dynamics, 1–16. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940561/]
- Liddle, J., et al. (2010). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 20(22), 6796–6800. [URL: https://pubmed.ncbi.nlm.nih.gov/20888241/]
- Toogood, P. L., et al. (2006). Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Bioorganic & Medicinal Chemistry Letters, 16(14), 3751–3754. [URL: https://pubmed.ncbi.nlm.nih.gov/16678411/]
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A Head-to-Head Comparison of Synthesis Routes for 2-Phenylaminopyrimidines: A Guide for Researchers
The 2-phenylaminopyrimidine scaffold is a cornerstone in medicinal chemistry, most famously embodied in the structure of Imatinib (Gleevec®), a paradigm-shifting tyrosine kinase inhibitor. The efficient and versatile synthesis of this privileged structure is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to 2-phenylaminopyrimidines, offering field-proven insights into the causality behind experimental choices and supported by experimental data.
Introduction: The Strategic Importance of the 2-Phenylaminopyrimidine Core
The 2-phenylaminopyrimidine motif is a key pharmacophore that enables crucial hydrogen bonding interactions with the hinge region of many protein kinases. This ability to act as a bioisostere for the adenine moiety of ATP has cemented its role in the design of a multitude of kinase inhibitors for oncology, immunology, and other therapeutic areas. The choice of synthetic route to this core structure can significantly impact the speed of lead optimization, scalability, and the overall cost-effectiveness of a drug discovery program. Herein, we dissect and compare four major synthetic strategies:
-
The Classical Condensation Route
-
Palladium-Catalyzed Buchwald-Hartwig Amination
-
Copper-Catalyzed Ullmann Condensation
-
Nucleophilic Aromatic Substitution (SNAr)
Route 1: The Classical Condensation Route
This is a foundational and often high-yielding approach that builds the pyrimidine ring from acyclic precursors. The most common variation involves the condensation of a substituted guanidine with a β-dicarbonyl compound or its synthetic equivalent, such as an enaminone.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the guanidine attacks one of the carbonyl carbons of the β-dicarbonyl compound (or the β-carbon of an enaminone), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The choice of a pre-formed N-phenylguanidine directly installs the desired phenylamino moiety at the 2-position.
Experimental Protocol: Synthesis of N-(3-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from the synthesis of an Imatinib precursor.[1]
Step 1: Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (enaminone)
-
To a solution of 3-acetylpyridine (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of N-(3-methylphenyl)guanidine
-
To a suspension of 3-methylaniline (1.0 eq) in n-butanol, add a 50% aqueous solution of cyanamide (1.2 eq).
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold n-butanol and dry under vacuum.
Step 3: Cyclocondensation
-
To a solution of the enaminone from Step 1 (1.0 eq) in n-butanol, add the N-(3-methylphenyl)guanidine from Step 2 (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the final product.
Visualization of the Classical Condensation Workflow
Caption: Workflow for the classical condensation synthesis of 2-phenylaminopyrimidines.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a workhorse in modern medicinal chemistry for the formation of C-N bonds. It offers excellent functional group tolerance and generally milder conditions compared to classical methods.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the 2-halopyrimidine, forming a Pd(II) intermediate.[2][3] The aniline then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps.[4][5]
Experimental Protocol: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine
This protocol is based on optimized conditions for the synthesis of N-arylpyrimidin-2-amines.[4]
-
To an oven-dried Schlenk tube, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), the desired aniline (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq), and Xantphos (0.075 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Route 3: Ullmann Condensation
The Ullmann condensation is the classical, copper-catalyzed method for forming C-N bonds. While often requiring harsher conditions than the Buchwald-Hartwig reaction, recent advancements with improved ligand systems have made it a more viable and cost-effective alternative, as copper is significantly cheaper than palladium.[6][7]
Mechanistic Rationale
The exact mechanism of the Ullmann condensation is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[6] The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination from a Cu(III) intermediate to form the product and regenerate the Cu(I) catalyst. Traditional protocols required high temperatures and stoichiometric copper, but modern methods use catalytic copper with ligands like phenanthroline or diamines to facilitate the reaction under milder conditions.[6]
Experimental Protocol: Synthesis of 2-(Phenylamino)pyrimidine
This is a representative protocol for a ligand-accelerated Ullmann condensation.
-
To a sealable reaction vessel, add 2-chloropyrimidine (1.0 eq), aniline (1.5 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the mixture to 120-150 °C for 24-48 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Visualization of the Ullmann Condensation Mechanism
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Route 4: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct method that relies on the inherent electrophilicity of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens. This route avoids the need for transition metal catalysts, making it an attractive option from a cost and purity perspective.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The aniline nucleophile attacks the electron-deficient carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides the necessary stabilization. In the second, typically fast step, the leaving group is expelled, and aromaticity is restored. The reactivity order for the leaving group is generally F > Cl > Br > I, which is opposite to that in SN1/SN2 reactions and is a hallmark of the SNAr mechanism where the bond to the leaving group is not broken in the rate-determining step.
Experimental Protocol: Synthesis of 2-Anilinopyrimidines via SNAr
This protocol is based on the reaction of 2-chloropyrimidines with anilines.[10][11]
-
To a solution of 2-chloropyrimidine (1.0 eq) in a high-boiling polar solvent such as isopropanol or DMF, add the desired aniline (1.1 eq).
-
An acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., K₂CO₃, 2.0 eq) may be added to facilitate the reaction, depending on the nucleophilicity of the aniline.
-
Heat the reaction mixture to 90-120 °C for 4-12 hours. Microwave irradiation can significantly accelerate this reaction.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize or purify by column chromatography.
Visualization of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Head-to-Head Comparison: Performance Data
The following table summarizes key performance metrics for the different synthetic routes. Data is collated from various sources and represents typical ranges. Direct comparison should be made with caution as reaction conditions and substrates vary.
| Parameter | Classical Condensation | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | 60-95%[1] | 70-95%[4] | 50-85% | 40-90%[11] |
| Reaction Temp. | 80-120 °C | 80-110 °C | 120-180 °C (can be lower with modern ligands) | 90-150 °C (can be lower with microwave)[10] |
| Reaction Time | 8-24 hours | 12-24 hours | 24-48 hours | 4-12 hours |
| Catalyst | None (Base mediated) | Palladium (e.g., PdCl₂(PPh₃)₂) | Copper (e.g., CuI) | None (or acid/base catalyst) |
| Key Reagents | Guanidine, Enaminone, Base | Ligand (e.g., Xantphos), Base | Ligand (e.g., Phenanthroline), Base | Polar aprotic solvent |
| Cost Factor | Low | High (Palladium, Ligands) | Moderate (Copper) | Low |
| Functional Group Tolerance | Moderate | High | Moderate | Moderate to High |
Concluding Remarks for the Practicing Scientist
The choice of synthetic route for 2-phenylaminopyrimidines is a strategic decision that depends on the specific goals of the project.
-
For rapid, diverse library synthesis with broad functional group tolerance , the Buchwald-Hartwig amination is often the method of choice, despite the higher cost of the catalyst and ligands. Its reliability and predictability make it ideal for medicinal chemistry campaigns.
-
For large-scale synthesis where cost is a major driver , the classical condensation and SNAr routes are highly attractive. The classical route is particularly effective when the required guanidine and enaminone precursors are readily available or easily synthesized. The SNAr route is elegantly simple, avoiding metal catalysts altogether, which simplifies purification and reduces the risk of heavy metal contamination in the final product.
-
The Ullmann condensation serves as a valuable alternative to the Buchwald-Hartwig reaction, especially when palladium-related costs or toxicity are a concern. With the advent of more efficient ligand systems, its applicability at milder conditions is continually improving.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route empowers the researcher to make the most informed and efficient choice for advancing their drug discovery programs.
References
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Ullmann condensation. (2023). In Wikipedia. Retrieved from [Link]
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Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 5906-5916. [Link]
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Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). ResearchGate. Retrieved from [Link]
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Chang, S., Shen, H., Wang, J., Yin, S., Dong, J., & Jing, Y. (2009). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules, 14(10), 4166-4179. [Link]
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2,4,6-Trichloropyrimidine. Reaction with Anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Veverková, E., Poláčková, V., Gašparová, R., & Toma, Š. (2007). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 7(1), 1-5. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules, 25(21), 5029. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
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Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3591. [Link]
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Mechanism of the Ullmann Condensation. (1972). The Journal of Organic Chemistry, 37(14), 2320-2323. [Link]
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Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. (2025). Journal of Medicinal Chemistry. [Link]
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Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(24), 5698. [Link]
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Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). Molecules, 29(8), 1782. [Link]
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Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 481. [Link]
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SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(22), 7793. [Link]
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Decoding the Target: A Comparative Guide to Confirming the Molecular Target of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
The 2-Anilinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-anilinopyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The nitrogen atoms in the pyrimidine ring and the amino linker provide crucial hydrogen bonding opportunities within the ATP-binding pocket of various kinases. The phenyl group and the ethanol substituent of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol will further influence its binding affinity and selectivity profile. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most probable molecular targets for this molecule fall within the tyrosine kinase family, including Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2][3][4].
Inferred Molecular Target and Comparative Analysis
Given the structural similarities to known inhibitors, it is hypothesized that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol functions as an ATP-competitive inhibitor of protein kinases. To provide a tangible comparison, we will consider its potential activity against established 2-anilinopyrimidine-based inhibitors of EGFR, c-Met, and VEGFR-2.
| Compound/Alternative | Target(s) | Reported IC50 (nM) | Reference |
| 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol | EGFR, c-Met, VEGFR-2 (Hypothesized) | To be determined | N/A |
| Afatinib | EGFR (wild-type) | 31 | [5] |
| EGFR (Exon 19del, L858R) | 0.2 | [5] | |
| Compound 3a (Anilinopyrimidine derivative) | c-Met | 8.8 | [3] |
| VEGFR-2 | 16 | [3] | |
| Sorafenib (contains a related bi-aryl urea) | VEGFR-2 | 90 | [6] |
| Compound 55 (Bicyclic 2-aminopyrimidine) | VEGFR-2 | 35 | [7] |
This table highlights the nanomolar potency that has been achieved with the 2-anilinopyrimidine scaffold against various kinases. The objective of the following experimental protocols is to determine if 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol exhibits similar activity and to identify its specific target(s).
Experimental Workflows for Target Validation
A multi-faceted approach is essential for the confident identification and validation of a molecular target. The following protocols provide a step-by-step guide for biochemical and cellular assays.
Signaling Pathways of Potential Targets
To understand the cellular consequences of inhibiting EGFR, c-Met, or VEGFR-2, it is crucial to be familiar with their downstream signaling pathways. Inhibition of these receptor tyrosine kinases typically leads to a reduction in the phosphorylation of key downstream effectors like Akt and ERK.
Caption: Simplified signaling pathways for EGFR, c-Met, and VEGFR-2.
Experimental Workflow Overview
The overall workflow for target validation involves a series of experiments moving from broad biochemical screening to specific cellular target engagement and downstream pathway analysis.
Caption: A logical workflow for molecular target validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.
Objective: To determine the in vitro inhibitory activity of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol against a panel of candidate kinases (e.g., EGFR, c-Met, VEGFR-2).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases (e.g., EGFR, c-Met, VEGFR-2)
-
Kinase-specific substrates
-
ATP
-
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol (test compound)
-
Known kinase inhibitors (positive controls)
-
384-well white assay plates
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the appropriate 1X kinase reaction buffer as recommended by the enzyme manufacturer.
-
Compound Dilution: Prepare a serial dilution of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, its substrate, and the test compound or control.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[1][8].
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes[1][8].
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Objective: To confirm that 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol binds to its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., A549 for EGFR)
-
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blot apparatus and reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound at various concentrations or with DMSO for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes[9][10][11].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis by Western Blot: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the functional consequence of target inhibition by measuring the phosphorylation status of downstream signaling proteins.
Objective: To determine if 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol inhibits the signaling pathway downstream of the target kinase.
Materials:
-
Cell line with an active signaling pathway for the target kinase
-
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
-
Stimulating ligand (e.g., EGF for EGFR)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane[12].
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.
Conclusion
While the precise molecular target of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol requires experimental confirmation, its 2-anilinopyrimidine scaffold strongly suggests activity as a protein kinase inhibitor. The experimental framework provided in this guide offers a robust and logical progression to identify its specific target(s), quantify its potency, and validate its mechanism of action in a cellular context. By systematically applying these biochemical and cellular assays, researchers can confidently elucidate the molecular function of this and other novel small molecules, paving the way for their potential development as therapeutic agents or chemical probes.
References
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Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 167-181. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. (2025). European Journal of Medicinal Chemistry, 293, 117726. [Link]
-
Grokipedia. (2026, January 7). Cellular thermal shift assay. Retrieved from [Link]
-
Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
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Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2759. [Link]
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Ferreira, R. J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(18), 6063. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]
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Roskoski, R., Jr. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 14(11), 2636. [Link]
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ResearchGate. (n.d.). Essential pharmacophoric features of type II inhibitors of the designed... [Image]. Retrieved from [Link]
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Fayed, B. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(6), 613–630. [Link]
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ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Image]. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(19), 6205. [Link]
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ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Image]. Retrieved from [Link]
-
BioWorld. (2023, July 11). Kinnate Biopharma divulges new c-Met inhibitors for cancer. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. The following procedures are based on a composite hazard assessment derived from the compound's structural motifs—an aminopyrimidine core and an ethanolamine side chain—and established best practices in chemical laboratory safety.
Part 1: Hazard Identification and Risk Mitigation
Before handling 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, a thorough risk assessment is critical. The primary anticipated hazards include:
-
Dermal and Ocular: High potential for skin irritation or chemical burns upon contact.[5][6] Serious eye irritation or damage is also a significant risk.[3][4]
-
Respiratory: Inhalation of dust (if solid) or aerosols may cause respiratory tract irritation.[1][2]
-
Ingestion: Assumed to be harmful if swallowed, based on the toxicity profiles of related compounds.[1][5][8]
The "Hierarchy of Controls" is the framework guiding this protocol, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Part 2: Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are your final and most direct line of defense against exposure. Do not handle this compound without the specified equipment.
1. Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for all procedures: Indirectly-vented, splash-proof chemical safety goggles.
-
Required for splash risk: A full-face shield must be worn in addition to chemical safety goggles when handling bulk quantities or solutions where splashing is possible.[9]
2. Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.
-
Gloves: Double-gloving is recommended. Select gloves based on chemical compatibility.
-
Inner Glove: Thinner nitrile glove for dexterity.
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or Viton. Always consult a glove compatibility chart for the specific solvents being used.[9]
-
Glove Change Protocol: Immediately change gloves if they become contaminated. Do not reuse disposable gloves. Wash hands thoroughly after removing gloves.[10]
-
3. Respiratory Protection:
-
Standard Handling: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or particulates.[11]
-
Potential for Aerosolization: If procedures could generate significant dust or aerosols (e.g., sonication, vigorous mixing), or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[9] All respirator use requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Gloves (Nitrile) | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Goggles & Face Shield | Double Gloves (Neoprene/Nitrile) | Lab Coat | Chemical Fume Hood |
| Transferring Liquids | Goggles & Face Shield | Double Gloves (Neoprene/Nitrile) | Lab Coat | Chemical Fume Hood |
| Cleaning Glassware | Safety Goggles | Heavy-Duty Nitrile Gloves | Lab Coat | Well-Ventilated Area |
Part 3: Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from preparation to disposal.
The following diagram outlines the critical decision points and required actions for safely handling 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
Caption: Safe Handling Workflow for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol.
-
Preparation: Before retrieving the compound, verify that the chemical fume hood is operational. Don all required PPE as outlined in the table above.
-
Aliquotting:
-
Handle the solid compound exclusively within the fume hood to contain any dust.
-
Use tools (spatulas, weigh paper) dedicated to this chemical or properly decontaminated.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for temperature control.
-
-
Post-Handling:
-
After use, securely close the primary container.
-
Decontaminate the work surface with an appropriate solvent and then soap and water.
-
Dispose of all contaminated consumables as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][11]
-
Spill:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., sand, vermiculite), and place it in a sealed container for hazardous waste disposal.[12]
-
Large Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
All waste containing 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, whether solid, liquid, or contaminated consumables (e.g., gloves, weigh paper), must be treated as hazardous waste.
-
Waste Segregation: Use a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Corrosive).
-
Disposal: Follow all institutional, local, and national regulations for hazardous chemical waste disposal. Do not pour down the drain.[11][12]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, ensuring a safe and controlled laboratory environment.
References
-
Safety Data Sheet: Ethanolamine. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: 2-Amino-1-phenylethanol. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: 2-Phenylethanol. Carl ROTH. Available at: [Link]
-
2-Aminopyrimidine Hazard Summary. PubChem, National Institutes of Health. Available at: [Link]
-
Ethanol, 2-amino-: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]
-
Hazardous Substance Fact Sheet: Ethanolamine. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: 2-Aminoethanol. Carl ROTH. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
